Methyl 3-fluoro-5-methylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJVSFWNQPRBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245578 | |
| Record name | Benzoic acid, 3-fluoro-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660416-38-6 | |
| Record name | Benzoic acid, 3-fluoro-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660416-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 3-fluoro-5-methylbenzoate
References
- 1. nbinno.com [nbinno.com]
- 2. 660416-38-6|this compound|BLD Pharm [bldpharm.com]
- 3. 660416-38-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 660416-38-6 | methyl 3-fluoro-5-methyl-benzoate - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. This compound,660416-38-6-Amadis Chemical [amadischem.com]
- 6. 660416-38-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. cpachem.com [cpachem.com]
- 15. rsc.org [rsc.org]
Methyl 3-fluoro-5-methylbenzoate: A Guide to Synthesis, Characterization, and Application
An In-depth Technical Guide for Researchers
Abstract
Methyl 3-fluoro-5-methylbenzoate is a key substituted aromatic ester that serves as a valuable building block in the synthesis of complex organic molecules. Its specific substitution pattern, featuring both fluoro and methyl groups meta to the ester, makes it a critical intermediate in the development of high-value compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the compound's structure, properties, and strategic importance. It details robust synthetic pathways, including the preparation of its carboxylic acid precursor and a comparative analysis of esterification methodologies. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their work.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired pharmacological activity. Fluorine, in particular, has become a cornerstone of modern drug design for its ability to modulate metabolic stability, binding affinity, and bioavailability. The title compound, this compound, embodies a strategic combination of these features.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₉H₉FO₂. The structure consists of a benzene ring substituted with a methyl ester group, a fluorine atom at the C3 position, and a methyl group at the C5 position. This arrangement provides a unique electronic and steric profile for further chemical modification.
| Property | Value | Source |
| CAS Number | 660416-38-6 | BLD Pharm[1] |
| Molecular Formula | C₉H₉FO₂ | PubChem[2] (related structure) |
| Molecular Weight | 168.17 g/mol | Calculated |
| Appearance | Varies (typically solid or liquid) | General Chemical Properties |
Significance in Medicinal Chemistry
The true value of this compound lies in its utility as a synthetic intermediate. The ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-fluoro-5-methylbenzoic acid, or participate in other transformations. This precursor acid is instrumental in synthesizing five-membered heterocyclic compounds, which are foundational structures for targeted therapies.[3] Notably, 3-fluoro-5-methylbenzoic acid is a key precursor for developing metabotropic glutamate receptor 5 (mGluR5) antagonists, which are under investigation for treating a range of neurological disorders.[3] The presence of the fluorine atom can enhance binding interactions and block metabolic attack, while the methyl group provides a lipophilic anchor and steric influence.
Retrosynthetic Analysis and Synthesis Strategy
A robust synthesis plan begins with a logical retrosynthetic analysis. The target molecule, an ester, is most directly formed from its corresponding carboxylic acid and methanol. The carboxylic acid, in turn, can be synthesized from a commercially available, appropriately substituted halogenated aromatic compound via a Grignard reaction followed by carboxylation.
This strategy is advantageous as it utilizes common and well-understood reactions, starting from a readily accessible precursor.
Synthesis of the Key Precursor: 3-Fluoro-5-methylbenzoic Acid
The synthesis of the carboxylic acid is the critical first stage. The following protocol describes a reliable method starting from 1-bromo-3-fluoro-5-methylbenzene.
Rationale and Mechanistic Insight
The Grignard reaction is a classic carbon-carbon bond-forming reaction. Magnesium metal inserts into the carbon-bromine bond to form an organomagnesium halide. This reagent is a powerful nucleophile and base. The subsequent reaction with solid carbon dioxide (dry ice) introduces a carboxylate group, which, upon acidic workup, yields the desired carboxylic acid. It is crucial to maintain anhydrous (dry) conditions throughout the Grignard formation step, as any trace of water will protonate and destroy the highly basic Grignard reagent.
Detailed Experimental Protocol
Step 1: Grignard Reagent Formation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine (to activate the magnesium surface).
-
In the dropping funnel, prepare a solution of 1-bromo-3-fluoro-5-methylbenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle heating or sonication, evidenced by bubble formation and the disappearance of the iodine color.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
In a separate large beaker, place an excess of crushed dry ice (solid CO₂).
-
Slowly pour the prepared Grignard solution onto the dry ice with vigorous stirring. The mixture will solidify.
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
Slowly and carefully quench the reaction by adding a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic (test with pH paper). This step protonates the carboxylate salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-fluoro-5-methylbenzoic acid, which can be purified by recrystallization.
Esterification: From Acid to Final Product
The final step is the conversion of the carboxylic acid to its methyl ester. Several methods exist, each with distinct advantages. The choice of method depends on factors like substrate sensitivity, desired yield, and available reagents.
Comparative Analysis of Esterification Methods
| Method | Reagents | Mechanism | Advantages | Disadvantages |
| Fischer Esterification | Methanol, cat. H₂SO₄ | Acid-catalyzed nucleophilic acyl substitution | Inexpensive, common reagents, scalable.[4] | Reversible reaction, requires excess alcohol or removal of water to drive to completion. |
| Thionyl Chloride Method | Thionyl Chloride (SOCl₂), then Methanol | Conversion to highly reactive acyl chloride intermediate | Irreversible, high-yielding, fast reaction times.[5] | Thionyl chloride is corrosive and moisture-sensitive; generates HCl and SO₂ byproducts. |
| Solid Acid Catalysis | Methanol, Heterogeneous Catalyst (e.g., UiO-66-NH₂) | Surface-catalyzed esterification | Catalyst is recoverable and reusable, environmentally benign.[4][6] | May require higher temperatures or longer reaction times; catalyst cost. |
Protocol 1: Fischer Esterification
This is the most common and cost-effective method for simple esters.
-
To a solution of 3-fluoro-5-methylbenzoic acid in an excess of methanol, add a catalytic amount (e.g., 2-5 mol%) of concentrated sulfuric acid.[7]
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by silica gel column chromatography.
Protocol 2: Thionyl Chloride Method
This method is ideal for achieving high yields under irreversible conditions.
-
In a fume hood, add thionyl chloride (SOCl₂) slowly to a flask containing 3-fluoro-5-methylbenzoic acid at room temperature.[5] A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically around 70-80°C) for 1-2 hours until gas evolution (HCl, SO₂) ceases.
-
Carefully remove the excess thionyl chloride by distillation or under reduced pressure.
-
Cool the resulting crude acyl chloride in an ice bath.
-
Slowly add anhydrous methanol to the acyl chloride with stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Work up the reaction by pouring it into ice water and extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate.
-
Purify the final product as needed.
Application in Drug Discovery: A Conceptual Workflow
The utility of this compound is best illustrated by its role as a scaffold in constructing more complex Active Pharmaceutical Ingredients (APIs). As mentioned, its derivative is a precursor to mGluR5 antagonists.[3] The following diagram illustrates conceptually how this building block can be integrated into a larger drug candidate.
In this workflow, the ester is first hydrolyzed to the free acid. This acid is then activated and coupled with a complex amine fragment (R-NH₂) via standard amide bond formation chemistry (e.g., using HATU or EDC as coupling agents) to form the final, larger drug molecule. This modular approach is a cornerstone of modern synthetic and medicinal chemistry.
Safety and Handling
Substituted benzoates and their precursors should be handled with appropriate care in a laboratory setting. Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations involving volatile or corrosive reagents like thionyl chloride must be conducted in a certified chemical fume hood. While specific toxicity data for this compound is not widely published, related fluorinated and brominated aromatics may cause skin, eye, and respiratory irritation.[8][9][10] Always consult the Safety Data Sheet (SDS) for the specific compound and reagents being used before beginning any experimental work.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that provides a gateway to complex and pharmacologically relevant molecules. Understanding its synthesis, from the foundational Grignard reaction to the nuances of esterification, empowers chemists to efficiently produce this valuable intermediate. Its demonstrated role in the synthesis of neurological drug candidates underscores its importance and ensures its continued relevance in the fields of organic synthesis and drug discovery.
References
- 1. 660416-38-6|this compound|BLD Pharm [bldpharm.com]
- 2. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 [sigmaaldrich.com]
- 10. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-fluoro-5-methylbenzoate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and methyl groups into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Methyl 3-fluoro-5-methylbenzoate, a key synthetic intermediate, has emerged as a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Structural Features
This compound possesses a unique combination of functional groups that contribute to its utility as a synthetic intermediate. The electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring influence its reactivity and provide handles for diverse chemical transformations.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | 3-fluoro-5-methylbenzoic acid | This compound |
| CAS Number | 518070-19-4 | Not definitively assigned in public databases |
| Molecular Formula | C₈H₇FO₂ | C₉H₉FO₂ |
| Molecular Weight | 154.14 g/mol | 168.16 g/mol |
| Appearance | Off-white powder | Expected to be a liquid or low-melting solid |
The strategic placement of the fluoro and methyl groups at the meta positions relative to the carboxylate functionality provides a unique substitution pattern that can be exploited in multi-step synthetic sequences.
Synthesis of this compound: A Two-Step Approach
The most common and practical synthesis of this compound involves a two-step process starting from the commercially available 3-Fluoro-5-methylbenzaldehyde. This approach ensures high yields and purity of the final product.
Step 1: Oxidation of 3-Fluoro-5-methylbenzaldehyde to 3-fluoro-5-methylbenzoic acid
The initial step involves the oxidation of the aldehyde functionality to a carboxylic acid. This transformation is a standard procedure in organic synthesis and can be achieved using various oxidizing agents.
Experimental Protocol: Synthesis of 3-fluoro-5-methylbenzoic acid [1]
-
Reactants: 3-Fluoro-5-methylbenzaldehyde, suitable oxidizing agent (e.g., potassium permanganate, Jones reagent), appropriate solvent (e.g., acetone, water).
-
Procedure:
-
Dissolve 3-Fluoro-5-methylbenzaldehyde in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add the oxidizing agent to the solution while maintaining the temperature within a controlled range (typically between 0°C and room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to neutralize the excess oxidant.
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-fluoro-5-methylbenzoic acid.
-
Step 2: Esterification of 3-fluoro-5-methylbenzoic acid
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. This can be efficiently accomplished through Fischer esterification or by converting the carboxylic acid to its acyl chloride followed by reaction with methanol.
This acid-catalyzed esterification is a widely used and cost-effective method.
Experimental Protocol: Fischer Esterification of 3-fluoro-5-methylbenzoic acid [2][3][4][5]
-
Reactants: 3-fluoro-5-methylbenzoic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-5-methylbenzoic acid in an excess of methanol.
-
Carefully add the acid catalyst to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
For substrates that are sensitive to strong acids or for achieving higher yields, a two-step procedure involving the formation of an acyl chloride is advantageous.
Experimental Protocol: Synthesis via 3-fluoro-5-methylbenzoyl chloride
-
Reactants: 3-fluoro-5-methylbenzoic acid, thionyl chloride or oxalyl chloride, methanol, and a non-nucleophilic base (e.g., pyridine, triethylamine).
-
Procedure:
-
Acyl Chloride Formation: React 3-fluoro-5-methylbenzoic acid with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), at room temperature or with gentle heating. Remove the excess reagent under reduced pressure to obtain the crude 3-fluoro-5-methylbenzoyl chloride.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane) and cool in an ice bath. Slowly add a solution of methanol and the non-nucleophilic base.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Applications as a Synthetic Intermediate
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical industry. The presence of the fluorine and methyl groups can significantly impact the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
Synthesis of Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists
A key application of fluorinated benzoic acid derivatives is in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in a variety of neurological and psychiatric disorders. The precursor, 3-fluoro-5-methylbenzoic acid, is a known intermediate in the synthesis of mGluR5 receptor antagonists, and its methyl ester serves as a crucial building block in these synthetic pathways.
The general synthetic strategy involves the coupling of the benzoic acid moiety with various heterocyclic scaffolds. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid when needed for amide bond formation or can be used in other transformations where the ester functionality is advantageous.
Caption: Synthetic pathway and application of this compound.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its synthesis from readily available starting materials is straightforward, and its unique substitution pattern offers a versatile platform for the introduction of fluorine and methyl-substituted phenyl moieties into complex target molecules. As the demand for sophisticated and highly functionalized organic compounds continues to grow, the utility of intermediates like this compound is set to expand, making it an essential tool in the arsenal of the modern synthetic chemist.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
Physical and chemical characteristics of "Methyl 3-fluoro-5-methylbenzoate"
An In-Depth Technical Guide to Methyl 3-fluoro-5-methylbenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound for its application as a versatile chemical intermediate.
Introduction and Molecular Structure
This compound (CAS No. 660416-38-6) is an aromatic ester that serves as a valuable building block in organic synthesis.[1] Its structure incorporates a benzene ring substituted with a methyl group, a fluorine atom, and a methyl ester group in a 1,3,5-substitution pattern. This unique arrangement of functional groups—an electron-donating methyl group, an electron-withdrawing and sterically small fluorine atom, and a meta-directing ester—provides a nuanced reactivity profile that is highly useful in the targeted synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2][3] The fluorine substituent is of particular interest as its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability.
Caption: 2D structure of this compound.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in reactions, designing purification strategies, and ensuring safe handling. The properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 660416-38-6 | [1] |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.16 g/mol | [1] |
| Appearance | Data not available; likely a colorless liquid or low-melting solid. | N/A |
| Boiling Point | Data not available; estimated to be ~220-230 °C. | N/A |
| Melting Point | Data not available. | N/A |
| Density | Data not available; estimated to be ~1.1-1.2 g/cm³. | N/A |
| Purity | Typically ≥95% from commercial suppliers. | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane) and slightly soluble in water.[4] | N/A |
Spectroscopic Data Analysis
While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic region should display three signals, likely complex multiplets or singlets, for the protons on the benzene ring. The methyl ester group (-OCH₃) would appear as a sharp singlet around 3.9 ppm.[5] The aromatic methyl group (-CH₃) would also be a singlet, typically resonating further upfield around 2.4 ppm.[5]
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing around 165-167 ppm.[5] The aromatic carbons will appear in the 110-165 ppm range, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JC-F). The ester methyl carbon and the aromatic methyl carbon will appear upfield, typically around 52 ppm and 21 ppm, respectively.[5]
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, as there is only one fluorine atom in the molecule. This signal will be coupled to the adjacent aromatic protons, providing further structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present. Key absorption bands for this compound would include:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected around 1720-1740 cm⁻¹.[6]
-
C-O Stretch: A strong band for the ester C-O bond, typically found in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.[7]
-
Aliphatic C-H Stretch: Signals from the two methyl groups appearing just below 3000 cm⁻¹.[7]
-
C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.
-
Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 168.16. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 137, and the loss of the entire ester functionality.
Synthesis and Experimental Protocols
The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoro-5-methylbenzoic acid (CAS 518070-19-4).[8] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[4][9][10]
Caption: Fischer esterification workflow for synthesis.
Detailed Experimental Protocol: Fischer Esterification
Causality: This protocol utilizes an excess of methanol to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. Thionyl chloride is a highly effective catalyst as it reacts with trace water and converts the carboxylic acid to a more reactive acyl chloride intermediate in situ, facilitating a high-yield reaction.[4][9]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-5-methylbenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (10-20 mL per gram of acid). The large excess serves as both reactant and solvent.
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add thionyl chloride (1.5-2.0 eq) dropwise to the stirring solution. Note: This reaction is exothermic and releases HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[9]
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[9]
-
Aqueous Workup: Dissolve the resulting crude oil in an organic solvent such as ethyl acetate. Carefully pour the solution into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent.[9]
Chemical Properties and Reactivity
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions.
-
Aromatic Ring Reactivity: The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents are key:
-
The methyl group is an ortho-, para- director and activating.
-
The fluoro group is an ortho-, para- director but deactivating.
-
The methyl ester group is a meta- director and deactivating. The interplay of these effects makes the C4 and C6 positions the most likely sites for further substitution, though reaction conditions would need to be carefully controlled.
-
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than rings with strong electron-withdrawing groups like nitro, the fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, a reaction pathway valuable in medicinal chemistry.[3]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on analogous compounds, the following precautions are advised.[11][12][13]
-
Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Trustworthiness Note: This safety information is generalized. The end-user is required to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Applications in Research and Development
This compound is primarily utilized as an intermediate or building block in organic synthesis. Its value lies in its pre-functionalized aromatic core, which allows for efficient construction of more complex molecular architectures. Key application areas include:
-
Pharmaceutical Synthesis: Used in the development of novel therapeutic agents. The fluorinated aromatic motif is a common feature in many modern drugs.[2][15]
-
Agrochemical Research: Serves as a precursor for new pesticides and herbicides, where the fluorine atom can enhance biological activity and stability.[2]
-
Materials Science: Employed in the synthesis of specialty polymers and functional materials where its specific electronic and physical properties can be exploited.
References
- 1. 660416-38-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Benzoic acid, methyl ester [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. 518070-19-4|3-Fluoro-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 9. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 [sigmaaldrich.com]
- 14. capotchem.cn [capotchem.cn]
- 15. nbinno.com [nbinno.com]
The Strategic Role of Methyl 3-fluoro-5-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated building blocks is a cornerstone of rational drug design. This technical guide provides an in-depth analysis of methyl 3-fluoro-5-methylbenzoate, a key intermediate whose unique substitution pattern offers significant advantages in medicinal chemistry. We will explore its synthesis, physicochemical properties, and, most critically, its application as a pivotal component in the development of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors. This guide will elucidate the structure-activity relationships (SAR) that underscore the importance of the 3-fluoro and 5-methyl substituents, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Flourishing Role of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules can profoundly influence their pharmacological profile.[1] The small size and high electronegativity of the fluorine atom can enhance a range of pharmacokinetic and physicochemical properties, including metabolic stability and membrane permeation.[1] This has led to a significant number of fluorinated drugs gaining approval for various therapeutic indications. This compound has emerged as a valuable building block, providing a scaffold that combines the benefits of fluorination with the steric and electronic influence of a methyl group.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₉H₉FO₂ | 168.17 | 2.45 |
| Methyl 3-methylbenzoate | C₉H₁₀O₂ | 150.17 | 2.66[2] |
| 3-Fluoro-5-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 2.15 |
The synthesis of this compound is typically achieved through the esterification of 3-fluoro-5-methylbenzoic acid. This precursor can be synthesized via several routes, with the choice of method often depending on the availability of starting materials and desired scale.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of a common laboratory-scale synthesis.
Materials:
-
3-Fluoro-5-methylbenzoic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Acid-Catalyzed Esterification (Fischer Esterification): a. In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-methylbenzoic acid (1.0 eq) in an excess of methanol. b. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). c. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. e. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound. g. Purify the crude product by silica gel column chromatography if necessary.
-
Alternative Esterification using Thionyl Chloride: a. In a round-bottom flask, suspend 3-fluoro-5-methylbenzoic acid (1.0 eq) in methanol. b. Cool the mixture in an ice bath and slowly add thionyl chloride (1.1-1.5 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC. d. Remove the solvent and excess reagent under reduced pressure. e. Work-up the reaction as described in the Fischer esterification protocol (step 1e onwards).
Application in Medicinal Chemistry: A Key Building Block for Janus Kinase (JAK) Inhibitors
This compound has been identified as a critical intermediate in the synthesis of a number of potent and selective Janus kinase (JAK) inhibitors.[3][4][5] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways for numerous cytokines and growth factors, making them attractive targets for the treatment of autoimmune diseases and cancers.
Synthetic Utility in the Elaboration of JAK Inhibitor Scaffolds
The utility of this compound lies in its ability to be readily transformed into more complex functionalities. For instance, the methyl group can undergo benzylic bromination, providing a handle for further coupling reactions to build the core structure of the inhibitor.
Experimental Protocol: Benzylic Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (or a suitable alternative solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a light source (for initiation), dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a heat lamp for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to afford the crude methyl 3-(bromomethyl)-5-fluorobenzoate, which can often be used in the next step without further purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Methyl 3-methylbenzoate | CAS#:99-36-5 | Chemsrc [chemsrc.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2012068450A1 - Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as jak inhibitors - Google Patents [patents.google.com]
- 5. CN103415515B - Cyclobutyl-substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors - Google Patents [patents.google.com]
Discovery and history of fluorinated benzoic acid derivatives
An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives
Abstract
The strategic incorporation of fluorine into the benzoic acid scaffold represents a cornerstone of modern medicinal, agricultural, and materials science. This guide provides an in-depth exploration of the discovery and historical development of fluorinated benzoic acid derivatives. We traverse the timeline from the earliest pioneering syntheses to the establishment of cornerstone reactions like the Balz-Schiemann and Halex processes, and onward to contemporary catalytic methods. This document elucidates the profound impact of fluorine substitution on the physicochemical properties of benzoic acid, explaining the causality behind its adoption as a critical building block. Detailed mechanistic discussions, field-proven experimental protocols, and comparative data are presented to offer researchers, scientists, and drug development professionals a comprehensive technical resource on this vital class of molecules.
The Dawn of Organofluorine Chemistry: Early Discoveries
The journey into the world of fluorinated organic molecules was one fraught with challenge, owing to the extreme reactivity of elemental fluorine. The first organofluorine compound, fluoromethane, was reported in 1835 by Dumas and Péligot. However, the first foray into fluorinated aromatic acyl compounds came in 1862 when Alexander Borodin, a chemist also renowned for his musical compositions, successfully synthesized benzoyl fluoride by treating benzoyl chloride with potassium bifluoride. This halogen exchange, or "halex," approach was a critical early step, demonstrating that fluorine could be introduced into an organic structure without resorting to the dangerously reactive elemental form.
While Borodin's work produced an acyl fluoride, the first synthesis of a benzoic acid with fluorine directly substituted on the aromatic ring appears to have been accomplished by Schmitt and Gehren in 1870, with further work by Paterno and Oliveri in 1882.[1] These early methods, often involving harsh conditions and providing low yields, were nonetheless monumental, proving the chemical feasibility of creating C(aryl)-F bonds on this fundamental scaffold. These pioneering efforts laid the essential groundwork for the transformative developments that would follow in the 20th century.
Caption: Historical timeline of key milestones in the development of fluorinated benzoic acids.
The Physicochemical Impact of Aromatic Fluorination
The substitution of hydrogen with fluorine on the benzoic acid ring imparts profound and often beneficial changes to its molecular properties. This is the primary driver for its widespread use in drug discovery and other fields.[2][3][4][5] The causality behind these changes stems from fluorine's unique atomic characteristics:
-
High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This effect is most pronounced at the ortho position and diminishes with distance (ortho > meta > para). This electron withdrawal increases the acidity (lowers the pKa) of the carboxylic acid group by stabilizing the resulting carboxylate anion.
-
Size and Sterics: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows fluorine to act as a "super-hydrogen," often enabling a fluorinated molecule to bind to a biological target in a similar fashion to its non-fluorinated parent, while still exerting its powerful electronic effects.
-
Modulation of Lipophilicity (logP): The introduction of fluorine generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, a critical factor for drug bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~480 kJ/mol), making it highly resistant to metabolic degradation by enzymes like the cytochrome P450 family. Placing a fluorine atom at a site on the molecule that is prone to oxidative metabolism can effectively "block" this pathway, extending the drug's half-life.[6]
These effects are not merely theoretical; they are quantifiable and provide a rational basis for molecular design.
| Property | Benzoic Acid | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| pKa | 4.20 | 3.27 | 3.86 | 4.14 |
| logP | 1.87 | 1.99 | 2.16 | 2.07 |
| Dipole Moment (D) | ~2.4 | ~3.3 | ~2.0 | ~1.5 |
| Data compiled from various sources. Exact values may vary slightly based on experimental conditions. |
The data clearly illustrates the strong acidifying effect of an ortho-fluoro substituent due to the proximity of its inductive effect. The para isomer, where the electron-donating resonance effect (+R) partially counteracts the inductive effect, is the least acidic of the fluorinated isomers.
Cornerstone Synthetic Methodologies
The historical challenge of synthesizing fluorinated benzoic acids was not one of imagination, but of practical execution. The violence of direct fluorination necessitated the development of more controlled, indirect methods.
The Balz-Schiemann Reaction (1927)
The breakthrough came in 1927 when Günther Balz and Günther Schiemann developed a reliable method to introduce fluorine onto an aromatic ring.[7] This reaction became the workhorse for synthesizing aryl fluorides, including fluorobenzoic acids, for decades.[8]
Rationale: The reaction ingeniously circumvents the need for hazardous fluorinating agents by generating a stable, isolable diazonium tetrafluoroborate salt. This salt can then be gently decomposed by heat to yield the desired aryl fluoride. The choice of the tetrafluoroborate anion is critical, as it serves as the fluoride source in the final step.
Mechanism: The reaction proceeds in two main stages:
-
Diazotization: An aromatic amine (e.g., aminobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The addition of fluoroboric acid (HBF₄) precipitates the relatively stable aryldiazonium tetrafluoroborate.
-
Thermal Decomposition: The isolated diazonium salt is heated. It decomposes to release nitrogen gas (a very stable leaving group) and generate a highly reactive aryl cation. This cation is immediately trapped by a fluoride ion from the BF₄⁻ counterion to form the C-F bond.
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid
The following is a verified protocol adapted from Organic Syntheses, a trusted collection of detailed and reliable chemical preparations.[1]
-
Materials:
-
Ethyl p-aminobenzoate (165 g, 1 mole)
-
Concentrated Hydrochloric Acid (204 mL)
-
Sodium Nitrite (72.6 g)
-
Boric Acid (68 g)
-
60% Hydrofluoric Acid (133 g)
-
Potassium Hydroxide (56 g)
-
Ethanol, Ether, Water
-
-
Step-by-Step Methodology:
-
Diazotization: A paste of ethyl p-aminobenzoate hydrochloride is prepared by warming the ester with concentrated HCl and water, then cooling to 0°C in an ice-salt bath. A solution of sodium nitrite in water is added slowly, keeping the temperature below 7°C, until a positive test for nitrous acid is obtained.
-
Precipitation of the Diazonium Salt: In a separate paraffin-wax-coated beaker, a cold solution of fluoroboric acid is prepared by dissolving boric acid in 60% hydrofluoric acid. This cold solution is added rapidly to the diazonium solution, causing the precipitation of p-carbethoxybenzenediazonium fluoborate as a thick paste.
-
Isolation: The solid is filtered, washed sequentially with cold water, methyl alcohol, and ether, and then dried thoroughly.
-
Thermal Decomposition: The dried fluoborate salt is placed in a flask and heated gently with a Bunsen flame. The decomposition proceeds spontaneously once initiated, releasing nitrogen and boron trifluoride gas. The product, ethyl p-fluorobenzoate, is collected.
-
Hydrolysis: The crude ethyl p-fluorobenzoate ester is refluxed for one hour with a solution of potassium hydroxide in aqueous ethanol to hydrolyze the ester to the carboxylate salt.
-
Acidification and Purification: The hot solution is filtered, and the filtrate is acidified with concentrated HCl to precipitate the crude 4-fluorobenzoic acid. The product can be further purified by recrystallization.
-
The Halex Reaction (Halogen Exchange)
Reported by Gottlieb in 1936, the Halex reaction provides an alternative and often more industrially scalable route.[9] It is a type of nucleophilic aromatic substitution (SNAr) where a chloride or bromide on an activated aromatic ring is displaced by fluoride.
Rationale and Causality: This method is advantageous as it often uses cheaper and more readily available starting materials (e.g., chlorobenzoic acids) and fluoride sources like potassium fluoride (KF). However, its primary limitation is the requirement for an "activated" aromatic ring. The reaction proceeds poorly unless strong electron-withdrawing groups (such as -NO₂ or -CN) are present at the ortho or para positions relative to the leaving group. These groups are necessary to stabilize the negatively charged intermediate.
Mechanism: The Halex reaction follows a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The fluoride anion (F⁻) attacks the carbon atom bearing the leaving group (e.g., Cl), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing group is crucial for delocalizing this negative charge.
-
Elimination: The leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the fluorinated product.
Caption: Mechanism of the Halex (SNAr) reaction for fluorination.
Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid
-
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Anhydrous Potassium Fluoride (KF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
High-boiling polar aprotic solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
-
Step-by-Step Methodology:
-
Reaction Setup: A flask is charged with 4-chloro-3-nitrobenzoic acid, a slight excess of anhydrous KF, a catalytic amount of the phase-transfer catalyst, and DMSO.
-
Heating: The heterogeneous mixture is heated to a high temperature (typically 150-220 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable technique (e.g., HPLC or TLC).
-
Work-up: After cooling, the reaction mixture is poured into water. The product may precipitate or can be extracted with an organic solvent after acidification.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure 4-fluoro-3-nitrobenzoic acid.
-
Evolution and Modern Perspectives
While the Balz-Schiemann and Halex reactions are historically significant, they suffer from drawbacks such as safety concerns (diazonium salts can be explosive), harsh conditions, and limited substrate scope.[10] This has driven the development of modern fluorination methods, including transition-metal-catalyzed processes and direct decarboxylative fluorinations, which offer milder conditions and broader applicability.[11] These newer methods are particularly valuable for late-stage fluorination in complex drug development pipelines.
Conclusion
The history of fluorinated benzoic acid derivatives is a compelling narrative of chemical ingenuity overcoming significant synthetic hurdles. From the initial academic curiosities of the 19th century to the development of robust industrial processes in the 20th century, these compounds have become indispensable. The rational understanding of how fluorine substitution modulates physicochemical properties has transformed the benzoic acid scaffold from a simple organic acid into a highly versatile and powerful building block. The foundational work of pioneers like Borodin, Schiemann, and Balz paved the way for the countless pharmaceuticals, agrochemicals, and advanced materials that are enabled by these remarkable molecules today.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
Introduction: The Unique Role of Fluorine in Aromatic Systems
An In-Depth Technical Guide to the Theoretical Study of Fluoroaromatic Compounds for Drug Discovery
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the profound and often beneficial changes this small, highly electronegative atom can impart.[2][3][4] When attached to an aromatic ring, fluorine is not merely a sterically conservative hydrogen isostere; it is a powerful modulator of a molecule's electronic character, conformation, and intermolecular interactions.[5]
The substitution of hydrogen with fluorine can significantly alter key drug properties, including metabolic stability, membrane permeability, binding affinity, and acidity/basicity (pKa).[2][3][5] These effects stem from the unique properties of the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—and fluorine's extreme electronegativity.[6] However, the influence of fluorine is often subtle and context-dependent, making its rational application in drug design a significant challenge. Predicting the precise impact of fluorination a priori requires sophisticated computational tools.[4]
This technical guide serves as a resource for researchers, computational chemists, and drug development professionals. It provides a framework for understanding and applying theoretical methods to investigate fluoroaromatic compounds, moving from fundamental electronic principles to practical, validated computational workflows.
Chapter 1: The Electronic Soul of Aromatic Fluorine
The defining characteristic of a fluorine substituent on an aromatic ring is its dualistic electronic nature. It exhibits a strong inductive (σ-withdrawing) effect due to its high electronegativity, while simultaneously participating in a weaker, resonance-based (π-donating) effect through its lone pairs.
-
Inductive Effect: Fluorine powerfully withdraws electron density from the ipso-carbon to which it is attached. This effect polarizes the C-F bond and can influence the acidity of nearby functional groups.[5]
-
Resonance Effect: Fluorine's lone pairs can donate electron density into the aromatic π-system. This π-donation is generally weaker than its σ-withdrawal.
This electronic tug-of-war alters the electron distribution of the entire aromatic ring. Substituting hydrogen with fluorine causes the attached carbon atom to become partially positive, creating a potential barrier for the flow of π-electrons and disrupting the ring current.[7][8] However, this substitution also introduces new π-orbitals that are lower in energy than the original aromatic orbitals, which can, depending on the substitution pattern, lead to increased ring stability and resistance to addition reactions.[7][8] This complex interplay gives rise to the concept of "Fluoromaticity," where fluorine's molecular orbital contributions can enhance the stability of the aromatic system.[7][8]
A key consequence of this altered electronic landscape is the creation of a π-hole —an electropositive region on the face of the highly fluorinated aromatic ring. This occurs because the electron-withdrawing fluorine atoms pull electron density away from the ring's center, leaving it electron-deficient. This π-hole can engage in favorable electrostatic interactions with electron-rich species, a phenomenon that is critical for molecular recognition in biological systems.[9]
Chapter 2: Predicting Key Physicochemical Properties
Theoretical methods are indispensable for predicting how fluorination will modulate the physicochemical properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Acidity and Basicity (pKa)
Fluorine substitution is a well-established strategy for tuning the pKa of nearby acidic or basic centers. Typically, introducing a fluorine atom makes nearby acids more acidic and nearby bases less basic.[5] This modulation can dramatically affect a drug's solubility, ionization state at physiological pH, and target-binding interactions.[5][10]
While numerous software packages exist for pKa prediction, their accuracy for novel fluorinated compounds can be limited due to a lack of relevant experimental data in their training sets.[11] Physics-based quantum chemical calculations provide a more robust, first-principles approach.
This protocol outlines the calculation of the pKa of a fluorinated aromatic acid (Ar-XH) using a direct thermodynamic cycle approach.
-
Software & Method Selection:
-
Quantum Chemistry Package: A robust package like Gaussian, ORCA, or similar is required.
-
Method: Density Functional Theory (DFT) is the workhorse for these calculations. Choose a functional known to perform well for thermochemistry, such as B3LYP, M06-2X, or ωB97X-D.
-
Basis Set: Use a Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set like aug-cc-pVTZ for good accuracy.
-
Solvation Model: An implicit solvation model, such as the SMD or IEFPCM model, is crucial to account for the solvent (water) environment.
-
-
Step-by-Step Workflow:
-
Step 1: Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for both the protonated (Ar-XH) and deprotonated (Ar-X⁻) species in the gas phase. The frequency calculation confirms a true energy minimum (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy.
-
Step 2: Solution-Phase Single-Point Energy: Using the gas-phase optimized geometries, perform a single-point energy calculation for both species in the aqueous phase using the chosen implicit solvation model. This provides the Gibbs free energy of solvation.
-
Step 3: Calculate Gibbs Free Energy in Solution: For each species, calculate the total Gibbs free energy in solution (G_sol) using the formula: G_sol = G_gas_thermal + E_sol_electronic (where G_gas_thermal is the thermal correction from the gas-phase frequency calculation and E_sol_electronic is the electronic energy from the solution-phase calculation).
-
Step 4: Calculate ΔG of Deprotonation: Compute the Gibbs free energy change for the deprotonation reaction in solution: ΔG_deprot = G_sol(Ar-X⁻) - G_sol(Ar-XH)
-
Step 5: Convert ΔG to pKa: Use the following equation to calculate the pKa: pKa = (ΔG_deprot + G_sol(H⁺)) / (2.303 * RT) (where R is the gas constant, T is the temperature (298.15 K), and G_sol(H⁺) is the experimental Gibbs free energy of solvation for a proton, a well-established value typically around -265.9 kcal/mol).
-
-
Self-Validation System:
-
Before calculating the pKa for a novel compound, validate the entire workflow on a set of 3-5 known fluoroaromatic compounds with reliable experimental pKa values.
-
Calculate the Mean Absolute Error (MAE) between your computed and experimental values. An MAE of < 1 pKa unit indicates a reliable protocol. If the error is larger, consider refining the choice of DFT functional, basis set, or solvation model.
-
Lipophilicity (LogP)
Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for drug absorption and distribution. While fluorination is often employed to increase lipophilicity, the effect is not always straightforward. For instance, trifluoromethylating an alkyl group tends to reduce lipophilicity, whereas fluoroarenes are typically more lipophilic than their non-fluorinated counterparts.[3] The presence of other electron-donating or withdrawing groups on the ring further modulates these effects.[12]
Calculating LogP from first principles is challenging. A common and effective computational strategy involves using quantitative structure-property relationship (QSPR) models or machine learning algorithms trained specifically on datasets containing fluorinated compounds.[11] When using such tools, it is crucial to verify that their training set has adequate representation of the specific fluoroaromatic scaffold under investigation.
Conformational Analysis
The substitution of hydrogen with fluorine can have a profound impact on molecular conformation, which in turn dictates how a ligand fits into a protein's binding pocket.[13] Fluorine's steric profile is only slightly larger than hydrogen's, but its electrostatic properties can lead to significant changes in torsional preferences through intramolecular dipole-dipole interactions and non-covalent contacts.[13][14]
A robust conformational analysis requires a multi-step approach to balance computational cost and accuracy.
-
Software & Method Selection:
-
Conformer Generation: Use a fast, low-cost method. Molecular mechanics force fields (e.g., OPLS) or semi-empirical quantum methods like GFN2-xTB are excellent choices.
-
Refinement & Ranking: Use a higher level of theory, typically DFT (e.g., B97-3c or ωB97X-D with a modest basis set like def2-SVP) to re-optimize and rank the low-energy conformers.
-
Final Energies: For the most promising conformers (e.g., those within 3-5 kcal/mol of the global minimum), perform final single-point energy calculations with a larger basis set (e.g., def2-TZVP) and an accurate solvation model.
-
-
Step-by-Step Workflow:
-
Step 1: Broad Conformational Search: Generate a large, diverse set of possible conformers using the low-cost method.
-
Step 2: Clustering and Filtering: Group the generated conformers by structural similarity (e.g., RMSD) and discard duplicates. Filter out high-energy conformers (e.g., >10-15 kcal/mol above the minimum).
-
Step 3: DFT Refinement: Re-optimize the remaining unique, low-energy conformers using the chosen DFT method and basis set. Calculate their relative Gibbs free energies.
-
Step 4: Boltzmann Averaging: Use the final refined energies to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This allows for the calculation of conformationally-averaged properties.
-
-
Self-Validation System:
-
Experimental validation can be achieved by comparing computed properties with those from NMR spectroscopy. For example, calculated J-coupling constants, which are highly sensitive to dihedral angles, can be computed for each conformer and then Boltzmann-averaged. The resulting average J-couplings can be directly compared to experimental values to validate the predicted conformational ensemble.[13]
-
Chapter 3: Decoding Non-Covalent Interactions
The modest changes in binding affinity observed upon fluorination are often the result of a complex network of weak non-covalent interactions.[15] While any single C-F interaction is weak (typically 0.1-0.4 kcal/mol), their cumulative effect can be significant.[15] Accurately modeling these interactions is paramount for understanding protein-ligand recognition.
-
Hydrogen Bonds: The organic C-F bond is a poor hydrogen bond acceptor. However, under certain circumstances, such as in a highly electropositive environment or when interacting with water, it can participate in weak hydrogen-bond-like interactions.[4]
-
Dipolar and Quadrupolar Interactions: The polarized C-F bond creates a strong local dipole. Furthermore, fluorination significantly alters the quadrupole moment of the aromatic ring, influencing its stacking interactions with other aromatic residues like phenylalanine or tyrosine.[15]
-
Lone-Pair−π-Hole Interactions: As mentioned, highly fluorinated aromatics like hexafluorobenzene possess an electropositive π-hole. This allows them to interact favorably with the lone-pair electrons of atoms like oxygen or sulfur, a complete reversal of the typical π-stacking interaction seen with benzene.[9]
Chapter 4: Computational Workflows for Drug Discovery
Computational Fluorine Scanning
One of the most powerful applications of theoretical chemistry in this area is Computational Fluorine Scanning . This technique predicts the change in binding affinity when a hydrogen atom on a lead compound is substituted with fluorine. The most rigorous method for this is Free Energy Perturbation (FEP).
FEP calculates the relative binding free energy (ΔΔG_bind) between a parent ligand (L-H) and its fluorinated analog (L-F) by simulating a non-physical, "alchemical" transformation from L-H to L-F. This is done twice: once with the ligand free in solution and once with it bound to the protein.
The calculation relies on the thermodynamic cycle shown below. Since the vertical processes (binding/unbinding) are computationally expensive to simulate directly, FEP calculates the free energy changes for the horizontal alchemical transformations (ΔG_solv and ΔG_complex), which is more feasible. The desired ΔΔG_bind is then obtained by:
ΔΔG_bind = ΔG_bind(L-F) - ΔG_bind(L-H) = ΔG_complex - ΔG_solv
This protocol uses a simplified, yet effective, form of FEP.[16][17]
-
Software & Method Selection:
-
MD Engine: GROMACS, AMBER, or OpenMM.
-
Force Field: A modern protein force field (e.g., AMBER ff19SB) and a compatible ligand force field (e.g., GAFF2 or a CGenFF-based parameter set). Accurate parameters for the fluorinated ligand are critical.
-
FEP Software: A tool to manage the alchemical transformations, such as pmx for GROMACS or built-in functionalities in AMBER.
-
-
Step-by-Step Workflow:
-
Step 1: System Preparation: Prepare two separate simulation systems: (1) the protein-ligand complex in a solvated box with counter-ions, and (2) the ligand alone in an identical solvent box.
-
Step 2: Equilibration: Run molecular dynamics (MD) simulations to equilibrate both systems (NVT followed by NPT ensemble) until properties like temperature, pressure, and density are stable.
-
Step 3: Alchemical Transformation: Perform the FEP calculation by gradually transforming the "wild type" ligand (L-H) into the "mutant" (L-F) over a series of intermediate steps (lambda windows). This is done for both the complex and the solvated ligand.
-
Step 4: Data Analysis: Use a statistical method like the Bennett Acceptance Ratio (BAR) or Multistate Bennett Acceptance Ratio (MBAR) to calculate the free energy difference (ΔG) from the simulation data for both the complex and solvent legs of the cycle.
-
Step 5: Calculate ΔΔG_bind: Subtract the solvent ΔG from the complex ΔG to get the final predicted change in binding affinity. A negative ΔΔG_bind suggests fluorination is favorable.
-
-
Self-Validation System:
-
The primary validation is statistical. Ensure sufficient overlap in the potential energy distributions between adjacent lambda windows. Poor overlap indicates inadequate sampling and an unreliable result.
-
If experimental data is available for a few analogs, compare the FEP predictions for those compounds first. Good correlation (correct ranking of affinities) builds confidence in predictions for untested analogs.
-
The major source of error in these calculations is often the quality of the force field parameters.[17] It is crucial to carefully parameterize and validate the ligand force field before undertaking extensive FEP calculations.
-
Reaction Mechanism Studies
Quantum chemistry is essential for investigating the mechanisms of reactions involving fluoroaromatic compounds, such as metabolic transformations by Cytochrome P450 enzymes or the synthesis of fluorinated molecules.[18][19] DFT calculations can be used to:
-
Locate transition state (TS) structures.
-
Calculate activation energy barriers.
-
Determine reaction enthalpies.
-
Map the entire reaction pathway using methods like Intrinsic Reaction Coordinate (IRC) calculations.
This information is invaluable for understanding why a C-H bond might be susceptible to metabolism while a C-F bond is not, or for optimizing the conditions for a synthetic reaction.[18][20]
Chapter 5: A Guide to Selecting the Right Theoretical Method
The choice of computational method is a critical decision dictated by a trade-off between accuracy and computational cost. There is no single "best" method; the optimal choice depends on the specific problem.
| Method Type | Examples | Relative Cost | General Accuracy | Best For... |
| Molecular Mechanics (MM) | OPLS, GAFF, AMBER | Very Low | Low | Rapid conformational searching, large system dynamics (protein). |
| Semi-Empirical | GFN2-xTB, PM7 | Low | Moderate | Fast geometry optimization, initial conformer ranking. |
| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Medium | Good | Geometries, reaction energies, pKa, reaction mechanisms. |
| Wavefunction Theory (MP2) | MP2 | High | Very Good | Benchmarking DFT results, systems with non-covalent interactions. |
| Wavefunction Theory (Coupled Cluster) | CCSD(T) | Very High | Excellent | "Gold standard" for single-point energies, high-accuracy benchmarks.[21] |
Causality Behind Method Selection for Fluoroaromatics:
-
Why not just use the cheapest method? MM force fields often lack specific, accurate parameters for the subtle electronic effects of fluorine, especially regarding the altered quadrupole moment of the aromatic ring. They may fail to capture key non-covalent interactions correctly.
-
Why is DFT so common? DFT offers the best balance of cost and accuracy for the majority of tasks. However, the choice of functional is critical.
-
Which DFT functional should I use? For fluoroaromatic systems, where non-covalent interactions and subtle electronic effects are key, standard functionals like B3LYP may be insufficient. Functionals that are better at describing medium-range electron correlation and dispersion are highly recommended.
-
M06-2X: Generally excellent for non-covalent interactions and main-group thermochemistry.
-
ωB97X-D: Includes long-range corrections and an empirical dispersion term, making it a robust choice for protein-ligand interactions and general thermochemistry.
-
-
Why is a dispersion correction necessary? The weak van der Waals forces that are crucial for π-stacking and other non-covalent interactions are not well-described by many older DFT functionals. An empirical correction (e.g., "-D3" or "-D4") should almost always be included.
-
When do I need the most expensive methods? Coupled Cluster (CCSD(T)) is used to obtain highly accurate benchmark energies for a small model system. This benchmark can then be used to validate whether a cheaper DFT functional is providing reliable results for your specific chemical problem.
Conclusion
The theoretical study of fluoroaromatic compounds is a rich and challenging field that sits at the intersection of quantum mechanics, statistical thermodynamics, and pharmacology. By leveraging the computational workflows and methods outlined in this guide, researchers can move beyond simplistic assumptions and develop a nuanced, predictive understanding of fluorine's role in molecular design. A thoughtful, validation-focused approach is key. By carefully selecting methods, validating protocols against known experimental data, and critically assessing the underlying physics of the system, computational chemistry can serve as a powerful engine for innovation in the development of next-generation therapeutics and materials.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds [mdpi.com]
- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning of non-covalent interactions in molecular complexes of fluorinated aromatic compounds | IDEALS [ideals.illinois.edu]
- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Computational Fluorine Scanning Using Free-Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivati… [ouci.dntb.gov.ua]
- 19. Quantum-Chemical Study of the Benzene Reaction with Fluorine | MDPI [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of "Methyl 3-fluoro-5-methylbenzoate" from 3-fluoro-5-methylbenzoic acid
This comprehensive guide details the synthesis of Methyl 3-fluoro-5-methylbenzoate, a valuable intermediate in the development of novel pharmaceutical agents and functional materials. This document is intended for researchers, chemists, and professionals in the field of drug development, providing in-depth procedural details, mechanistic insights, and safety protocols.
Introduction
This compound serves as a critical building block in organic synthesis. The presence of the fluoro and methyl groups on the aromatic ring offers unique electronic and steric properties, making it a desirable precursor for creating complex molecules with specific biological activities or material characteristics. This guide focuses on the reliable and efficient conversion of 3-fluoro-5-methylbenzoic acid to its corresponding methyl ester.
Synthetic Strategies: An Overview
The esterification of a carboxylic acid is a fundamental transformation in organic chemistry. For the synthesis of this compound, two primary methods are prevalent: the classic Fischer-Speier esterification and an alternative approach utilizing thionyl chloride.
Method 1: Fischer-Speier Esterification
This is a widely used and cost-effective method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[1][3]
Mechanism of Fischer-Speier Esterification:
The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Diagram of the Fischer-Speier Esterification Mechanism:
Caption: Fischer-Speier Esterification Mechanism.
Method 2: Esterification using Thionyl Chloride
An alternative and often faster method involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily reacts with methanol to form the ester. This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Fischer-Speier Esterification
This protocol is a generalized procedure adapted from the esterification of similar benzoic acid derivatives.[1][2]
Materials and Equipment:
-
3-fluoro-5-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-fluoro-5-methylbenzoic acid (e.g., 5.0 g, 32.4 mmol) in an excess of methanol (e.g., 50 mL).
-
Acid Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]
Protocol 2: Thionyl Chloride Method
This protocol is based on the synthesis of structurally similar methyl esters.[4]
Materials and Equipment:
-
3-fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle or oil bath
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂), suspend 3-fluoro-5-methylbenzoic acid (e.g., 5.0 g, 32.4 mmol) in an anhydrous solvent like dichloromethane (50 mL). Add thionyl chloride (e.g., 3.5 mL, 48.6 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Cool the reaction mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Esterification: To the resulting crude acyl chloride, slowly add an excess of cold (0 °C) anhydrous methanol (e.g., 50 mL) with stirring.
-
Reaction Completion and Work-up: Allow the mixture to stir at room temperature for 1-2 hours. Remove the excess methanol under reduced pressure to obtain the crude ester. The crude product can be further purified as described in Protocol 1.
Data Presentation
| Parameter | Fischer-Speier Esterification | Thionyl Chloride Method |
| Reagents | 3-fluoro-5-methylbenzoic acid, Methanol, H₂SO₄ | 3-fluoro-5-methylbenzoic acid, Thionyl Chloride, Methanol |
| Reaction Time | 4-6 hours | 3-5 hours |
| Temperature | Reflux (approx. 65-70°C) | Reflux |
| Yield | Good to Excellent | Typically higher yields |
| Byproducts | Water | SO₂, HCl |
| Advantages | Cost-effective, common reagents | Faster, irreversible, gaseous byproducts |
| Disadvantages | Equilibrium reaction, may require large excess of alcohol | Thionyl chloride is corrosive and requires careful handling |
Characterization of this compound
The final product should be characterized to confirm its identity and purity. The following are expected spectral data based on analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl group protons (around 2.4 ppm), a singlet for the ester methyl protons (around 3.9 ppm), and aromatic protons in the region of 7.0-7.8 ppm, showing splitting patterns consistent with the substitution on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include peaks for the methyl carbon, the ester methyl carbon, the carbonyl carbon of the ester, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
-
IR (Infrared) Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretching vibrations (around 1100-1300 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹).[5]
Safety and Handling
3-fluoro-5-methylbenzoic acid:
-
Causes skin irritation and serious eye irritation.[3]
-
May cause respiratory irritation.[3]
-
Wear protective gloves, eye protection, and face protection.[3]
-
Use only outdoors or in a well-ventilated area.[3]
Methanol:
-
Highly flammable liquid and vapor.[2]
-
Toxic if swallowed, in contact with skin, or if inhaled.[2][6][7]
-
Causes damage to organs (optic nerve, central nervous system).[2][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Wear protective gloves, eye protection, and face protection.[2]
Thionyl Chloride:
-
Causes severe skin burns and eye damage.
-
Harmful if swallowed or inhaled.
-
Reacts violently with water.
-
Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
Concentrated Sulfuric Acid:
-
Causes severe skin burns and eye damage.
-
Handle with extreme care, always adding acid to water, never the other way around.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Workflow Visualization
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis and purification.
References
- 1. studylib.net [studylib.net]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
The Strategic Incorporation of Fluorinated Building Blocks in the Synthesis of Advanced JAK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them a prime target for therapeutic intervention in a host of autoimmune and inflammatory diseases. The development of small molecule JAK inhibitors has revolutionized the treatment landscape for conditions such as rheumatoid arthritis and atopic dermatitis. A key strategy in the medicinal chemist's arsenal for optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors is the incorporation of fluorine. This technical guide delves into the application of fluorinated building blocks, with a conceptual focus on structures like Methyl 3-fluoro-5-methylbenzoate, in the synthesis of potent JAK inhibitors. We will explore the rationale behind fluorination, provide a detailed, field-proven protocol for the synthesis of a complex, next-generation JAK inhibitor, and discuss the broader implications for drug design and development.
Introduction: The Janus Kinase Pathway and the Rationale for Fluorination
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis.[1][2] This pathway involves four receptor-associated tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3] Dysregulation of the JAK-STAT pathway is implicated in a multitude of inflammatory and autoimmune disorders.[4] Consequently, small molecule inhibitors of JAKs have emerged as a highly effective therapeutic class.[5][6]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[7] The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[7][8] These modifications can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[9]
-
Increased Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with the target protein, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.[8]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, permeability, and oral absorption.[9][10]
Fluorinated aromatic building blocks, such as the conceptual this compound, represent versatile starting materials for the synthesis of complex drug molecules, including JAK inhibitors. The presence of the fluorine atom and other functional groups on the phenyl ring allows for diverse chemical transformations and the precise installation of this key element into the final active pharmaceutical ingredient (API).
The JAK-STAT Signaling Pathway: A Visual Overview
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibitors.
Case Study: Synthesis of Delgocitinib, a Pan-JAK Inhibitor
To illustrate the complexity and strategic considerations in synthesizing a modern JAK inhibitor, we present a detailed protocol for Delgocitinib. Delgocitinib is a potent pan-JAK inhibitor approved for the treatment of atopic dermatitis.[5] Its intricate spirocyclic diamine scaffold highlights the challenges and ingenuity involved in contemporary medicinal chemistry.[4]
Retrosynthetic Analysis of Delgocitinib
A retrosynthetic analysis reveals the key disconnections and strategic bonds to be formed in the synthesis of Delgocitinib.
Caption: Retrosynthetic analysis of Delgocitinib.
Detailed Experimental Protocol for the Synthesis of Delgocitinib
The following nine-step commercial synthesis of Delgocitinib has been demonstrated on a kilogram scale, yielding the final product with high chemical and stereochemical purity without the need for cryogenic conditions or chromatographic purification.[1][3]
Step 1: Synthesis of α-Amino Lactone
-
To a solution of bromolactone in a suitable organic solvent, add benzylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, precipitate the product as the hydrochloride salt by the addition of hydrochloric acid in an appropriate solvent (e.g., ethyl acetate).
-
Filter the solid, wash with a suitable solvent, and dry under vacuum to yield the α-amino lactone hydrochloride salt.
Step 2: Acylation of α-Amino Lactone
-
Suspend the α-amino lactone hydrochloride salt in a suitable aprotic solvent.
-
Add a base (e.g., triethylamine) to neutralize the salt.
-
Cool the mixture and add an enantiomerically pure acid chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated lactone.
Step 3: Spirocyclization
-
Dissolve the acylated lactone in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), dropwise to form the enolate.
-
Stir the reaction at low temperature to facilitate the intramolecular SN2 displacement of the chloride, forming the spirolactone.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an aqueous workup to isolate the spirolactone.
Step 4-6: Lactone Ring Opening and Amine Formation
-
Treat the spirolactone with potassium phthalimide to open the lactone ring, forming a carboxylic acid.
-
Convert the resulting carboxylic acid to an ethyl ester by reaction with ethyl iodide.
-
Remove the phthalimide protecting group using diethylenetriamine to yield the free amine.
Step 7: Spirolactam Formation
-
The free amine undergoes spontaneous cyclization to form the desired spirolactam.
-
Recrystallize the crude product from a suitable solvent system to obtain the spirolactam with high diastereomeric excess.
Step 8: Reduction of Spirolactam and Salt Formation
-
In a dry reaction vessel under an inert atmosphere, dissolve the spirolactam in dry THF.
-
Add lithium aluminum hydride and aluminum chloride and stir the reaction until the reduction of both carbonyl groups is complete.
-
Carefully quench the reaction and perform a workup to isolate the crude diamine.
-
Crystallize the diamine as a succinic acid salt to facilitate purification and handling.
Step 9: Final Assembly and Acylation
-
Couple the spirocyclic diamine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution (SNAr) reaction.
-
Remove the benzyl protecting group via catalytic hydrogenation.
-
Acylate the resulting primary amine with a suitable cyanoacetylating agent to yield Delgocitinib.
-
Purify the final product by recrystallization to obtain Delgocitinib with high purity and stereochemical integrity.
Quantitative Data Summary
| Step | Intermediate/Product | Reagents and Conditions | Yield | Purity/Stereochemical Integrity |
| 1 | α-Amino Lactone HCl | Benzylamine, HCl/Ethyl Acetate | High | N/A |
| 2 | Acylated Lactone | Chiral Acid Chloride, Triethylamine | High | N/A |
| 3 | Spirolactone | LHMDS, THF, -78 °C | 95% | 98:2 dr, 96% ee |
| 4-7 | Spirolactam | 1. K-Phthalimide 2. EtI 3. Diethylenetriamine | 80% (over 4 steps) | >99% de (after recrystallization) |
| 8 | Spirocyclic Diamine Succinate | LAH, AlCl₃, THF; Succinic Acid | 86% | N/A |
| 9 | Delgocitinib | 1. SNAr 2. H₂, Pd/C 3. Acylation | 86% | >99% ee, >99% de |
| Overall | Delgocitinib | Nine Steps | ~39% | >99% ee, >99% de |
Conclusion and Future Perspectives
The synthesis of advanced JAK inhibitors like Delgocitinib underscores the critical role of sophisticated synthetic strategies and the strategic use of functionalized building blocks. While this guide focused on a specific, complex synthesis, the principles of incorporating fluorine to enhance drug properties remain universally applicable. The development of novel fluorinated building blocks, conceptually similar to this compound, will continue to be a key enabler for the discovery of next-generation therapeutics. As our understanding of the nuanced roles of different JAK isoforms in disease pathogenesis deepens, the demand for highly selective and potent inhibitors will grow. The continued innovation in synthetic chemistry, particularly in the realm of fluorination, will be paramount to meeting this challenge and delivering safer and more effective treatments to patients.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Delgocitinib | Semantic Scholar [semanticscholar.org]
- 7. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]
- 8. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 9. TWI665200B - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 10. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Esterification of 3-Fluoro-5-Methylbenzoic Acid
Introduction: Strategic Importance and Synthesis Overview
3-Fluoro-5-methylbenzoic acid is a substituted aromatic carboxylic acid whose ester derivatives serve as valuable building blocks in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine atom, combined with the steric influence of the methyl group, make its esters key intermediates in the synthesis of agrochemicals, liquid crystals, and, most notably, pharmaceutical agents. The esterification of this molecule is a critical transformation, yet the presence of an electron-withdrawing fluorine atom can influence the reactivity of the carboxyl group.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It details three robust and field-proven protocols for the esterification of 3-fluoro-5-methylbenzoic acid, moving from classical acid catalysis to milder, modern coupling methods. The narrative explains the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Figure 1: General scheme for the esterification of 3-fluoro-5-methylbenzoic acid.
Method Selection: A Rationale-Driven Approach
Choosing the correct esterification method is paramount and depends on the stability of the alcohol, the desired scale, and the required purity.
-
Fischer-Speier Esterification: This is the classical approach, employing a strong acid catalyst (like H₂SO₄) with an excess of the alcohol, which also serves as the solvent.[1] It is cost-effective and suitable for simple, primary, or secondary alcohols that are stable to strong acid.[2] However, the reaction is an equilibrium process, necessitating a large excess of alcohol or removal of water to drive it to completion.[1] For sensitive substrates, the harsh acidic conditions and high temperatures can be a drawback.
-
Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4] It is a very mild reaction that proceeds at room temperature, making it ideal for acid-sensitive substrates or sterically hindered alcohols.[5][6] The primary drawback is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be removed by filtration.[6][7]
-
Thionyl Chloride Mediated Esterification: This is a highly efficient, two-step procedure. First, the carboxylic acid is converted to its highly reactive acyl chloride derivative using thionyl chloride (SOCl₂).[2] The isolated acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base, to form the ester. This method is often high-yielding and avoids equilibrium issues but involves handling the corrosive and moisture-sensitive reagent, thionyl chloride. A similar protocol has been successfully used for a structurally related bromo-fluoro-methylbenzoic acid.[8]
Protocol 1: Fischer-Speier Esterification
This method relies on acid catalysis to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]
Figure 2: Simplified mechanism of Fischer-Speier Esterification.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-5-methylbenzoic acid (1.0 eq).
-
Add the desired alcohol (e.g., methanol or ethanol) in large excess to serve as both reactant and solvent (approx. 20-40 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.05-0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary Table:
| Parameter | Value |
| Carboxylic Acid | 1.0 eq |
| Alcohol (as solvent) | ~20-40 mL/g |
| Catalyst (H₂SO₄) | 0.05 - 0.1 eq |
| Temperature | Reflux |
| Reaction Time | 4 - 16 hours |
| Expected Yield | 70 - 90% |
Protocol 2: Steglich Esterification
This reaction avoids harsh acid and proceeds through a milder mechanism. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium species, which is then readily attacked by the alcohol to furnish the ester.[6] This catalytic cycle prevents a common side reaction: the rearrangement of the O-acylisourea to a non-reactive N-acylurea.[5][7]
Figure 3: Simplified mechanism of Steglich Esterification.
Experimental Protocol:
-
To a flame-dried, argon-purged round-bottom flask, add 3-fluoro-5-methylbenzoic acid (1.0 eq), the desired alcohol (1.1 - 1.5 eq), and a catalytic amount of DMAP (0.1 - 0.2 eq).
-
Dissolve the components in a suitable anhydrous polar aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), approx. 10-20 mL per gram of acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in a minimal amount of the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Data Summary Table:
| Parameter | Value |
| Carboxylic Acid | 1.0 eq |
| Alcohol | 1.1 - 1.5 eq |
| DCC | 1.1 eq |
| DMAP | 0.1 - 0.2 eq |
| Solvent | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 85 - 98% |
Protocol 3: Thionyl Chloride Mediated Esterification
This protocol proceeds via the formation of a highly reactive acyl chloride intermediate. The subsequent reaction with an alcohol is rapid and typically irreversible.
Experimental Protocol:
Step A: Formation of the Acyl Chloride
-
In a fume hood, combine 3-fluoro-5-methylbenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0 - 3.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to protect the pump). The crude 3-fluoro-5-methylbenzoyl chloride is typically used directly in the next step.
Step B: Ester Formation
-
Dissolve the crude acyl chloride from Step A in an anhydrous, non-protic solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired alcohol (1.0 - 1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
Data Summary Table:
| Parameter | Value (Step A) | Value (Step B) |
| Starting Material | Carboxylic Acid (1.0 eq) | Acyl Chloride (1.0 eq) |
| Reagent | SOCl₂ (2.0 - 3.0 eq) | Alcohol (1.0 - 1.2 eq) |
| Base | N/A | TEA or Pyridine (1.1 eq) |
| Temperature | Reflux (70-80 °C) | 0 °C to Room Temp. |
| Reaction Time | 1 - 3 hours | 1 - 4 hours |
| Expected Yield | >90% (overall) |
General Workflow: From Reaction to Pure Product
The successful synthesis of the target ester relies on a systematic workflow encompassing reaction execution, product isolation, and purification.
Figure 4: A generalized experimental workflow for ester synthesis.
Purification Notes:
-
Aqueous Workup: The washing steps with dilute acid, base, and brine are critical for removing unreacted starting materials, catalysts, and water-soluble byproducts.
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is generally effective for purifying the final ester product. The polarity of the eluent system should be determined beforehand using TLC analysis.
Conclusion
This application note provides three distinct and reliable protocols for the esterification of 3-fluoro-5-methylbenzoic acid. The Fischer-Speier method offers a cost-effective route for simple alcohols, while the Steglich and thionyl chloride methods provide mild and high-yielding alternatives suitable for more sensitive or complex substrates. The choice of protocol should be guided by the specific requirements of the alcohol substrate, laboratory safety protocols, and desired scale. By following these detailed procedures and understanding the chemical principles behind them, researchers can confidently and efficiently synthesize the desired ester intermediates for their discovery programs.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Methyl 3-fluoro-5-methylbenzoate in Pharmaceutical Manufacturing
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established and powerful strategy to enhance pharmacological properties.[1] Fluorine's unique characteristics, including its high electronegativity and small size, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This often translates into drug candidates with improved efficacy, better pharmacokinetic profiles, and reduced side effects.[3]
Methyl 3-fluoro-5-methylbenzoate emerges as a valuable and versatile building block in this context. Its structure, featuring a strategically positioned fluorine atom and a methyl group on a benzoic acid framework, offers medicinal chemists a scaffold with tunable properties. The electron-withdrawing nature of the fluorine atom can modulate the acidity of the carboxylic acid (once hydrolyzed), while the methyl group provides a point for steric interaction or potential metabolic blocking. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | - |
| Molecular Weight | 168.17 g/mol | - |
| Appearance | Colorless to light yellow liquid or solid | - |
| Boiling Point | Not explicitly available; estimated >200°C | - |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane) | General chemical knowledge |
Application in Pharmaceutical Synthesis: A Gateway to Complex Scaffolds
This compound is primarily utilized as an intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its core utility lies in the two primary reactive handles: the methyl ester and the aromatic ring. The ester is readily converted to a carboxylic acid or an amide, while the aromatic ring can undergo further functionalization if required.
Core Synthetic Transformations
The primary synthetic utility of this compound revolves around the transformation of its ester group. The following workflow illustrates the central role it plays in generating key intermediates for drug discovery programs.
Caption: General synthetic workflow starting from this compound.
Case Study: Hypothetical Synthesis of a Kinase Inhibitor Fragment
Many kinase inhibitors feature a central aromatic or heteroaromatic core decorated with various substituents to achieve potent and selective binding. The 3-fluoro-5-methylbenzoyl moiety can serve as a crucial fragment in such molecules.
Objective: To synthesize an N-aryl-3-fluoro-5-methylbenzamide, a common scaffold in kinase inhibitors.
Synthetic Rationale: The synthesis begins with the hydrolysis of this compound to its corresponding carboxylic acid. This acid is then activated and coupled with a desired aniline derivative to form the target amide. The fluorine and methyl groups are strategically positioned to interact with specific pockets within a kinase active site, potentially enhancing potency and selectivity.
Caption: Workflow for the synthesis of a hypothetical kinase inhibitor fragment.
Experimental Protocols
The following protocols are provided as representative examples of the key transformations involving this compound. Researchers should adapt these procedures to their specific substrates and scales.
Protocol 1: Saponification to 3-Fluoro-5-methylbenzoic Acid
Causality Behind Experimental Choices:
-
Reagents: Lithium hydroxide (LiOH) is a common choice for ester hydrolysis as it is a strong base, yet generally causes less epimerization at adjacent stereocenters compared to sodium or potassium hydroxide.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic ester and the inorganic base, facilitating an efficient reaction.
-
Work-up: Acidification with HCl is necessary to protonate the carboxylate salt formed during the reaction, precipitating the desired carboxylic acid. Ethyl acetate is used for extraction due to its good solubility for the product and its immiscibility with water.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1 v/v), add lithium hydroxide monohydrate (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-5-methylbenzoic acid, which can be used in the next step without further purification or recrystallized if necessary.
Protocol 2: Amide Coupling to form N-Aryl-3-fluoro-5-methylbenzamide
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester intermediate.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for dissolving the carboxylic acid, amine, and coupling reagents.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired substituted aniline (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water, which will often precipitate the product.
-
Purification: Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate. The crude product can then be purified by recrystallization or column chromatography on silica gel to afford the pure N-aryl-3-fluoro-5-methylbenzamide.
Summary of Typical Reaction Parameters
| Transformation | Key Reagents | Solvent | Temperature | Typical Yield |
| Ester Hydrolysis | LiOH or NaOH | THF/H₂O or MeOH/H₂O | Room Temperature to 40°C | >90% |
| Amide Coupling | HATU, HOBt/EDCI | DMF, DCM | Room Temperature | 70-95% |
Conclusion
This compound is a strategically valuable building block for pharmaceutical synthesis. Its utility is rooted in the predictable and high-yielding transformations of its ester functionality and the beneficial physicochemical properties imparted by the fluoro and methyl substituents. The protocols and insights provided herein are intended to empower researchers to effectively incorporate this versatile intermediate into their drug discovery and development programs, paving the way for the synthesis of novel and effective therapeutic agents.
References
Application Note: High-Resolution ¹H and ¹⁹F NMR Analysis of Methyl 3-fluoro-5-methylbenzoate for Pharmaceutical Research
Introduction: The Critical Role of Fluorine in Modern Drug Development
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1][4][5] These modifications can lead to enhanced metabolic stability, improved binding affinity to target proteins, and increased membrane permeability.[1][5] Consequently, a significant percentage of commercially successful drugs contain at least one fluorine atom.[6]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical research and development, providing detailed structural information about molecules in solution.[7][8][9][10] For fluorinated compounds, ¹⁹F NMR, in conjunction with traditional ¹H NMR, offers a powerful diagnostic tool. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[6][11][12] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap and provides exquisite sensitivity to the local electronic environment, making it a powerful probe for structural elucidation and for studying ligand-receptor interactions.[11][13]
This application note provides a detailed guide to the ¹H and ¹⁹F NMR analysis of Methyl 3-fluoro-5-methylbenzoate , a representative fluorinated aromatic compound. We will cover the underlying principles, provide step-by-step experimental protocols, and delve into the interpretation of the resulting spectral data, including the critical analysis of ¹H-¹⁹F coupling constants.
Structural Overview and Predicted Spectral Features
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and informative NMR spectrum. Understanding the expected chemical shifts and, crucially, the through-bond scalar couplings (J-couplings) between the ¹H and ¹⁹F nuclei is paramount for unambiguous spectral assignment.
Structure:
-
¹H NMR: We anticipate signals for the methoxy protons (-OCH₃), the methyl protons (-CH₃), and three distinct aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the fluorine and ester groups, and the electron-donating nature of the methyl group. Furthermore, these aromatic protons will exhibit spin-spin coupling to each other and, significantly, to the ¹⁹F nucleus.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. The key information will be its chemical shift and its coupling to the nearby aromatic protons. These nJHF coupling constants (where 'n' is the number of bonds separating the nuclei) are highly valuable for confirming the substitution pattern.[14]
Experimental Protocols
Part 1: Sample Preparation
Achieving high-resolution NMR spectra begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[15]
Materials:
-
This compound (5-10 mg for ¹H NMR, 15-30 mg for ¹³C/¹⁹F NMR)[15][16]
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)[17][18]
-
High-quality 5 mm NMR tube
-
Pipettes
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[15] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[17][19] The use of a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[20][21]
-
Dissolution: Vortex the sample until it is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. The optimal sample height is 4-5 cm.[15]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Part 2: NMR Data Acquisition
The following parameters are provided as a starting point for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A 30-degree pulse angle with a short relaxation delay allows for faster acquisition, suitable for routine spectra. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise (S/N) for a sample of this concentration. |
| Relaxation Delay (D1) | 1.5 s | A shorter delay is acceptable with a smaller pulse angle.[22] |
| Acquisition Time (AQ) | ~3 s | Provides adequate digital resolution. |
| Spectral Width (SW) | 16 ppm | Covers the typical chemical shift range for organic molecules.[23] |
| Reference | TMS at 0.00 ppm | Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR in organic solvents due to its chemical inertness and single, sharp signal upfield from most organic protons.[21][24][25][26][27] |
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg | A standard single-pulse experiment. |
| Decoupling | ¹H Decoupled & Coupled | Acquire both spectra. The coupled spectrum reveals ¹H-¹⁹F coupling constants, while the decoupled spectrum gives a sharp singlet for chemical shift determination. |
| Number of Scans (NS) | 16-64 | While ¹⁹F is a sensitive nucleus, more scans may be needed depending on the probe's efficiency. |
| Relaxation Delay (D1) | 2 s | A conservative delay to ensure full relaxation. |
| Spectral Width (SW) | ~200 ppm | The chemical shift range for ¹⁹F is much larger than for ¹H.[11][13] |
| Reference | External α,α,α-Trifluorotoluene | An external reference is often used for ¹⁹F NMR. α,α,α-Trifluorotoluene is a common choice.[6][28][29][30] Its chemical shift is approximately -63.72 ppm relative to CFCl₃.[31] |
Data Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show four distinct signals.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |
| -CH₃ | ~2.4 | Singlet (s) | N/A | 3H |
| Aromatic H-2 | ~7.6 | Doublet of doublets (dd) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2 Hz | 1H |
| Aromatic H-4 | ~7.2 | Doublet of doublets (dd) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2 Hz | 1H |
| Aromatic H-6 | ~7.5 | Singlet-like or narrow triplet | ⁵JHF ≈ 2-3 Hz, ⁴JHH ≈ 2 Hz | 1H |
Causality Behind the Spectral Pattern:
-
-OCH₃ and -CH₃ Protons: These protons are isolated from other protons and the fluorine atom by more than three bonds, so they appear as sharp singlets.
-
Aromatic Protons:
-
The protons at positions 2 and 4 are ortho to the fluorine atom and will therefore exhibit a large three-bond coupling (³JHF). They will also show a smaller four-bond coupling (⁴JHH) to the proton at position 6. This results in a doublet of doublets pattern for each.
-
The proton at position 6 is para to the fluorine atom and will show a smaller five-bond coupling (⁵JHF). It is also coupled to the protons at positions 2 and 4 via a four-bond coupling (⁴JHH). This often results in a narrowly split multiplet that may appear as a triplet or even a broad singlet.
-
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum provides complementary information that is crucial for confirming the structure.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H Coupled) | Coupling Constant (J, Hz) |
| Ar-F | ~ -110 to -115 | Doublet of doublets of doublets (ddd) | ³JFH ≈ 8-10 Hz (to H-2 & H-4), ⁵JFH ≈ 2-3 Hz (to H-6) |
Causality Behind the Spectral Pattern:
-
Chemical Shift: The chemical shift of the fluorine is highly sensitive to its electronic environment on the aromatic ring.
-
Multiplicity: In the proton-coupled ¹⁹F spectrum, the fluorine signal will be split by its neighboring protons. It will be split into a doublet by the proton at H-2 (³JFH), this doublet will be further split into a doublet of doublets by the proton at H-4 (³JFH), and finally, each of these peaks will be split into a narrow doublet of doublets of doublets by the proton at H-6 (⁵JFH). This complex multiplet is a definitive signature of the substitution pattern.
Visualizing the Workflow and Key Interactions
The following diagrams illustrate the experimental workflow and the key intramolecular couplings that define the NMR spectra of this compound.
Caption: Experimental workflow from sample preparation to structural confirmation.
Caption: Key J-coupling interactions in this compound.
Conclusion
The combined use of ¹H and ¹⁹F NMR spectroscopy provides a robust and definitive method for the structural characterization of fluorinated pharmaceutical compounds like this compound. By carefully preparing the sample and selecting appropriate acquisition parameters, high-quality spectra can be obtained. The detailed analysis of chemical shifts, multiplicities, and particularly the through-bond ¹H-¹⁹F coupling constants, allows for unambiguous assignment of all signals and confident confirmation of the molecular structure. This analytical workflow is fundamental to quality control, reaction monitoring, and structural elucidation in any research or development pipeline involving fluorinated molecules.[7][9][32]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. moravek.com [moravek.com]
- 8. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]
- 9. impactfactor.org [impactfactor.org]
- 10. NMR spectroscopy in pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. biophysics.org [biophysics.org]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organomation.com [organomation.com]
- 16. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 17. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]
- 19. labinsights.nl [labinsights.nl]
- 20. benchchem.com [benchchem.com]
- 21. savemyexams.com [savemyexams.com]
- 22. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 23. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 24. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 25. fiveable.me [fiveable.me]
- 26. m.youtube.com [m.youtube.com]
- 27. acs.org [acs.org]
- 28. rsc.org [rsc.org]
- 29. rsc.org [rsc.org]
- 30. α,α,α-トリフルオロトルエン 溶液 suitable for NMR (reference standard), 0.05% in chloroform-d ("100%", 99.96 atom % D), NMR tube size 5 mm × 8 in. | Sigma-Aldrich [sigmaaldrich.com]
- 31. colorado.edu [colorado.edu]
- 32. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes & Protocols: Leveraging Methyl 3-fluoro-5-methylbenzoate as a Versatile Building Block in Bioactive Molecule Synthesis
Introduction: The Strategic Value of Fluorinated and Methylated Scaffolds
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Aromatic scaffolds containing fluorine and methyl groups are particularly prized for their ability to confer advantageous properties to lead compounds. The "magic methyl" effect, for instance, can dramatically enhance binding affinity or metabolic stability through subtle steric and electronic modifications.[1] Similarly, the incorporation of fluorine atoms can improve membrane permeability, block metabolic oxidation sites, and modulate the pKa of nearby functional groups, thereby enhancing both pharmacokinetic and pharmacodynamic properties.[2]
Methyl 3-fluoro-5-methylbenzoate is a trifunctional aromatic building block poised for significant utility in medicinal chemistry. It combines three key features onto a single, stable benzene ring:
-
A Methyl Ester: A versatile handle for conversion into a wide array of functional groups, most notably amides, which are a cornerstone of many approved drugs.
-
A Fluoro Group: A bioisostere for hydrogen that imparts unique electronic properties and metabolic stability.
-
A Methyl Group: Provides a lipophilic contact point and can influence molecular conformation.
While direct, published applications of this specific reagent are emerging, its constituent parts suggest a high degree of versatility. This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols for effectively utilizing this compound in the synthesis of novel bioactive molecules.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Physical and Chemical Data
The key physicochemical data for this compound are summarized below. These values are critical for reaction planning, solvent selection, and purification strategies.
| Property | Value | Source/Analogy |
| CAS Number | 188457-36-9 | N/A |
| Molecular Formula | C₉H₉FO₂ | N/A |
| Molecular Weight | 168.17 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | Analogous Benzoates |
| Boiling Point | ~210-220 °C (Predicted) | Structure-based prediction |
| Density | ~1.15 g/cm³ (Predicted) | Structure-based prediction |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH, THF, DMSO). Sparingly soluble in water. | General benzoate properties[3] |
Safety, Handling, and Storage
Warning: This compound is for research and development use only.[4] All handling should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[4]
-
Handling Precautions: Avoid contact with skin and eyes.[5] Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.[4] Wash hands thoroughly after handling.[4]
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional handles. The following diagram illustrates the primary transformations that can be leveraged to generate diverse molecular scaffolds.
Diagram 1: Key synthetic transformations of this compound.
This strategic map highlights four primary avenues for diversification:
-
Modification of the Ester: The most common and reliable transformations involve the ester group. Saponification provides the carboxylic acid, a crucial precursor for amide coupling reactions, which are fundamental in constructing many drug molecules, including PARP inhibitors.[8] Direct reduction yields the corresponding benzyl alcohol, which can be further oxidized if an aldehyde is desired.
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring can be further functionalized. The existing substituents (fluoro, methyl, and methoxycarbonyl) are ortho-, para-directing. Nitration or halogenation would likely occur at the C2, C4, or C6 positions, requiring careful analysis to predict and control regioselectivity.
-
Benzylic Functionalization: The methyl group can be a site for radical halogenation (e.g., using N-bromosuccinimide), installing a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions.
-
Ortho-metalation: Directed ortho-metalation (DoM) could potentially be used to functionalize the positions adjacent to the fluorine or ester groups, offering advanced routes to complex derivatives.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations. They are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 4.1: Saponification to 3-fluoro-5-methylbenzoic Acid
Rationale: The conversion of the methyl ester to a carboxylic acid is a foundational step, enabling access to amide libraries via coupling chemistry. Lithium hydroxide (LiOH) is used as it provides a clean reaction with minimal side products.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (2M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., 10 mL/g of starting material).
-
Add LiOH·H₂O (2.0 eq) to the solution and stir vigorously.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours at room temperature).
-
Once complete, remove the THF and MeOH under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 2M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white solid.
Characterization: The structure of 3-fluoro-5-methylbenzoic acid can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC.
Protocol 4.2: Amide Coupling to Generate Bioactive Benzamides
Rationale: This protocol utilizes HBTU, a common and efficient peptide coupling reagent, to synthesize benzamides. This method is broadly applicable to a wide range of primary and secondary amines, forming the basis for creating libraries of potential drug candidates.[8]
Diagram 2: Workflow for HBTU-mediated amide coupling.
Materials:
-
3-fluoro-5-methylbenzoic acid (from Protocol 4.1)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
The desired primary or secondary amine (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Acid Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 3-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes. The solution should become clear.[8]
-
Amine Coupling: In a separate flask, dissolve the desired amine (1.0 eq) in a small amount of DMF. Add this solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.[8]
-
Work-up: Pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by preparative HPLC to afford the pure benzamide derivative.
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Example: Hypothetical Synthesis of a Kinase Inhibitor Fragment
To illustrate the practical application of these protocols, a hypothetical synthesis of a fragment resembling cores found in various kinase inhibitors is presented. This workflow combines several of the key transformations discussed.
Diagram 3: Hypothetical multi-step synthesis workflow.
This synthetic route demonstrates how this compound can be elaborated into a more complex structure. First, the ester is converted to an amide using an aniline derivative. Subsequently, the benzylic methyl group is functionalized via bromination, allowing for the introduction of a new vector for diversification, such as a solubilizing group like morpholine. Each step relies on robust and well-established chemical transformations, providing a reliable pathway to novel chemical matter.
Conclusion
This compound is a highly versatile and strategically valuable building block for the synthesis of bioactive molecules. Its trifunctional nature allows for a multitude of synthetic manipulations, from the reliable formation of amide bonds to the functionalization of its aromatic and benzylic positions. While it may be an underutilized reagent, the fundamental chemical principles governing its reactivity are robust and well-understood. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the potential of this compound, enabling the efficient construction of diverse and novel molecular architectures for drug discovery and development programs.
References
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Modern Strategies for the Fluorination of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into aromatic compounds has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3][4] Consequently, approximately one-quarter of all pharmaceuticals and one-third of agrochemicals contain at least one fluorine atom.[4]
Historically, the synthesis of fluoroaromatics has been challenging. Traditional methods often relied on harsh reagents like elemental fluorine, which is highly toxic and difficult to handle, or multi-step sequences like the Balz-Schiemann reaction, which can have limited substrate scope and pose safety risks due to explosive diazonium intermediates.[4][5][6] The demand for milder, more selective, and functional group-tolerant methods has driven the development of a new generation of fluorinating reagents and catalytic systems. These innovations are particularly crucial for "late-stage fluorination," the introduction of fluorine into complex, highly functionalized molecules at a late step in a synthetic sequence, which accelerates the generation of new drug candidates.[1][7][8]
This guide provides an in-depth overview of novel reagents and protocols for the fluorination of aromatic compounds, designed to equip researchers with the knowledge to select and implement the most effective strategies for their specific synthetic challenges.
Chapter 1: Advances in Electrophilic Aromatic Fluorination with N-F Reagents
The development of stable, easy-to-handle electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond has revolutionized the field.[9][10] These reagents act as a source of "electrophilic fluorine" (F⁺), enabling the direct fluorination of electron-rich aromatic and heteroaromatic compounds. Among the most widely used are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
Mechanism of Action: A Tale of Two Pathways
The precise mechanism of electrophilic fluorination with N-F reagents has been a subject of debate, with evidence supporting both a direct nucleophilic attack (Sₙ2-type) and a single-electron transfer (SET) pathway.[9][11]
-
Sₙ2-type Mechanism: The electron-rich aromatic ring acts as a nucleophile, directly attacking the electrophilic fluorine atom of the N-F reagent. This forms a cationic intermediate (a σ-complex), which then loses a proton to restore aromaticity and yield the fluorinated product.[11]
-
Single-Electron Transfer (SET) Mechanism: Theoretical studies suggest that for reagents like Selectfluor, the reaction may be initiated by the transfer of a single electron from the aromatic substrate to the N-F reagent.[11][12] This generates an aromatic radical cation and a radical species derived from the fluorinating agent. Subsequent fluorine atom transfer and loss of a proton lead to the final product. The SET pathway is often favored for more electron-rich aromatic systems.
Caption: Proposed Single-Electron Transfer (SET) mechanism for aromatic fluorination using Selectfluor.
Key Reagents: A Comparative Overview
| Reagent | Structure | Key Characteristics & Applications |
| Selectfluor® (F-TEDA-BF₄) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, stable, and safe solid.[13] Widely used for fluorinating electron-rich arenes, phenols, and heterocycles.[2][9] Also employed in transition-metal-catalyzed C-H fluorination.[1] |
| N-Fluorobenzenesulfonimide (NFSI) | Crystalline solid, more economical than Selectfluor.[14] Effective for fluorinating a broad range of substrates, including arenes and activated C(sp³)–H bonds.[2][4] It is a key reagent in modern palladium-catalyzed C-H fluorination protocols.[1] |
Protocol 1: Palladium-Catalyzed Ortho-C–H Fluorination of 2-Arylpyridines with NFSI
This protocol describes a directed C–H activation/fluorination reaction, a powerful strategy for site-selective modification of complex molecules. The pyridine nitrogen acts as a directing group, guiding the palladium catalyst to selectively functionalize the ortho-C–H bond of the aryl ring.
Materials:
-
2-Arylpyridine substrate (1.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
NFSI (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-arylpyridine substrate (e.g., 0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and NFSI (94.6 mg, 0.3 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times. Causality: This is crucial to prevent oxidation of the Pd(0) species that is formed in the catalytic cycle and to avoid side reactions with atmospheric moisture.
-
Solvent Addition: Add anhydrous DCM (2.0 mL) via syringe.
-
Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Causality: Elevated temperature is required to facilitate the C-H activation step, which is often the rate-limiting step in the catalytic cycle.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ortho-fluorinated product.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Chapter 2: The Rise of Photoredox Catalysis in Aromatic Fluorination
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling challenging bond formations under exceptionally mild conditions.[15][16][17] In the context of fluorination, this technology allows for the generation of highly reactive radical intermediates from stable precursors, opening new pathways for C–H functionalization.[18]
Mechanism of Action: Harnessing Light for Radical Generation
The general mechanism involves a photocatalyst (PC) that, upon absorbing visible light, becomes excited to a long-lived, high-energy state (PC*). This excited state can then engage in single-electron transfer with a substrate. For aromatic C-H fluorination, the cycle typically proceeds as follows:
-
Excitation: The photocatalyst absorbs a photon of light.
-
Oxidative Quenching: The excited photocatalyst (PC*) oxidizes an electron-rich arene, generating an arene radical cation and the reduced form of the photocatalyst (PC˙⁻).
-
Fluoride Interaction: The arene radical cation reacts with a fluoride source.
-
Catalyst Regeneration: The reduced photocatalyst is re-oxidized to its ground state by an oxidant, closing the catalytic cycle.
This approach has been successfully applied to the direct C–H fluorination of arenes using nucleophilic fluoride sources, including for the synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET).[19]
Caption: General catalytic cycle for photoredox-mediated C-H fluorination.
Protocol 2: Organic Photoredox-Catalyzed C–H Fluorination of Arenes
This protocol is adapted from methodologies that utilize organic photocatalysts for the direct fluorination of electron-rich arenes, showcasing a metal-free approach.
Materials:
-
Arene substrate (1.0 equiv, limiting reagent)
-
Organic Photocatalyst (e.g., an acridinium salt, 1-2 mol%)
-
Fluoride Source (e.g., CsF or Et₄NF·(HF)₂, 3.0 equiv)
-
Oxidant (e.g., 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), 1.5 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the arene substrate (e.g., 0.1 mmol), the organic photocatalyst (e.g., 1-2 mg), CsF (45.6 mg, 0.3 mmol), and TEMPO (23.4 mg, 0.15 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (1.0 mL).
-
Degassing: Seal the vial and sparge the solution with argon for 10-15 minutes. Causality: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Degassing is essential for efficiency.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously. Use a small fan to maintain the reaction at room temperature.
-
Reaction Time: Irradiate for 12-24 hours, or until TLC/GC-MS analysis shows consumption of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify by flash column chromatography to isolate the fluorinated arene.
Chapter 3: Novel Reagents for Aromatic Fluoroalkylation
The introduction of fluoroalkyl groups, particularly trifluoromethyl (–CF₃) and difluoromethyl (–CF₂H), is a powerful strategy in drug design.[3] The –CF₃ group enhances lipophilicity and metabolic stability, while the –CF₂H group can act as a bioisostere for hydroxyl or thiol groups.[20] Recent years have seen the development of user-friendly reagents to install these valuable motifs.
3.1 Trifluoromethylation
While nucleophilic and radical trifluoromethylation methods exist, electrophilic trifluoromethylating reagents ("CF₃⁺" sources) have become particularly popular due to their versatility.[21] Reagents developed by Togni, Umemoto, and Yagupolskii allow for the trifluoromethylation of a wide range of nucleophiles, including arenes.[21][22]
| Reagent Class | Example | Key Characteristics |
| Hypervalent Iodine | Togni Reagent I | Stable, crystalline solid. Widely used for trifluoromethylating thiols, phenols, and heterocycles. Can also participate in metal-catalyzed reactions. |
| Sulfonium Salts | Umemoto Reagents | Highly electrophilic and powerful trifluoromethylating agents.[23] Can functionalize less reactive substrates. |
| Copper-Mediated | CF₃CO₂K / CuI | Uses an inexpensive and stable source of the CF₃ group (potassium trifluoroacetate).[24] Ideal for cross-coupling with aryl halides. |
Protocol 3: Copper-Catalyzed Trifluoromethylation of Aryl Iodides in a Flow System
Flow chemistry offers significant advantages for trifluoromethylation, including rapid heat transfer, precise temperature control, and enhanced safety, often leading to dramatically reduced reaction times and improved yields.[24]
Materials & Setup:
-
Aryl iodide (1.0 equiv)
-
Potassium trifluoroacetate (CF₃CO₂K) (2.0 equiv)
-
Copper(I) iodide (CuI) (2.0 equiv)
-
1,10-Phenanthroline (4.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
A commercial flow chemistry system with a heated reactor coil.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the aryl iodide (e.g., 0.2 M in DMF). Prepare a separate stock solution containing CF₃CO₂K (0.4 M), CuI (0.4 M), and 1,10-phenanthroline (0.8 M) in DMF. Causality: 1,10-Phenanthroline acts as a ligand to stabilize the copper species and facilitate the catalytic cycle.
-
System Priming: Prime the flow system pumps with anhydrous DMF.
-
Reaction Execution: Pump the two stock solutions at equal flow rates (e.g., 0.1 mL/min each) through a T-mixer and into a heated reactor coil (e.g., 10 mL volume, heated to 120 °C). This corresponds to a residence time of 25 minutes.
-
Collection: Collect the reaction output after the system has reached a steady state (typically after 3-5 reactor volumes).
-
Workup & Analysis: Quench an aliquot of the output with aqueous ammonia, extract with ethyl acetate, and analyze by GC-MS to determine conversion.
-
Scale-up & Purification: Once optimal conditions are found, run the reaction to collect the desired amount of product. Perform a standard aqueous workup and purify by column chromatography.
3.2 Difluoromethylation
The difluoromethyl group is gaining popularity as a lipophilic hydrogen bond donor.[25] The development of reagents for direct difluoromethylation has lagged behind trifluoromethylation, but novel solutions are emerging. One groundbreaking reagent is zinc bis(difluoromethanesulfinate), known as DFMS.
DFMS (Zn(SO₂CF₂H)₂): A Radical Approach DFMS, developed by Baran, serves as an excellent precursor for the difluoromethyl radical (•CF₂H) under mild, oxidative conditions.[26][27] This allows for the direct C–H difluoromethylation of a wide range of heteroarenes, a transformation that is difficult to achieve by other means.
Protocol 4: Radical Difluoromethylation of Heteroarenes using DFMS
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
DFMS (Zn(SO₂CF₂H)₂) (1.5 equiv)
-
tert-Butyl hydroperoxide (tBuOOH), 70% in H₂O (3.0 equiv)
-
Dichloromethane (DCM) and Water (1:1 mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask open to the air, combine the heteroaromatic substrate (e.g., 0.5 mmol) and DFMS (201 mg, 0.75 mmol).
-
Solvent Addition: Add DCM (2.5 mL) and water (2.5 mL).
-
Initiation: Add tBuOOH (193 µL, 1.5 mmol) dropwise to the vigorously stirring biphasic mixture. The reaction is often exothermic. Causality: tBuOOH acts as the radical initiator, reacting with DFMS to generate the key •CF₂H radical.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS. For less reactive substrates, a second addition of DFMS and tBuOOH may be required to drive the reaction to completion.[26]
-
Workup: Dilute the mixture with DCM. Wash with saturated aqueous sodium thiosulfate (to quench excess peroxide), followed by water and brine. Dry the organic layer over MgSO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography.
General Experimental Workflow
Regardless of the specific method, a robust and systematic workflow is essential for success in aromatic fluorination.
Caption: A systematic workflow ensures reproducibility and success in fluorination reactions.
References
- 1. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 5. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 6. dovepress.com [dovepress.com]
- 7. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. vapourtec.com [vapourtec.com]
- 18. researchgate.net [researchgate.net]
- 19. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. (PDF) A New Reagent for Direct Difluoromethylation (2012) | Yuta Fujiwara | 559 Citations [scispace.com]
Application Notes & Protocols: Methyl 3-fluoro-5-methylbenzoate as a Versatile Precursor for PET Imaging Agents
Introduction: The Strategic Importance of Fluorinated Building Blocks in PET Radiochemistry
Positron Emission Tomography (PET) has revolutionized clinical diagnostics and biomedical research, offering a non-invasive window into in-vivo physiological and pathological processes. The utility of PET is intrinsically linked to the development of specific and effective radiotracers, with Fluorine-18 ([¹⁸F]) being the radionuclide of choice for the majority of applications. Its near-ideal half-life (109.8 minutes), low positron energy (0.635 MeV), and the strong carbon-fluorine bond contribute to its widespread adoption.
The synthesis of these complex [¹⁸F]-labeled molecules often relies on a modular or building block approach. This strategy involves the preparation of small, reactive molecules that already contain the desired fluorine atom, which can then be efficiently coupled to a larger, target-specific scaffold in the final stages of synthesis. Methyl 3-fluoro-5-methylbenzoate stands out as a particularly valuable precursor in this context. Its substituted benzene ring provides a rigid scaffold that can be strategically elaborated, making it a key starting material for PET tracers targeting a range of biological entities, including central nervous system (CNS) receptors and enzymes implicated in oncology.
This guide provides a comprehensive overview of the applications and protocols associated with this compound, designed for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel PET imaging agents.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its successful application in multi-step organic and radiochemical syntheses.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | N/A |
| Molecular Weight | 168.17 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | N/A |
| Boiling Point | Not readily available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
| CAS Number | 660416-38-6 | N/A |
Core Application: A Precursor for CNS and Oncology PET Tracers
The "3-fluoro-5-methylbenzoyl" moiety, derived from this compound, is a key structural component in several classes of neurologically active compounds and potential oncology imaging agents. Patents have highlighted its use in the development of positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4) and orexin receptor antagonists, both significant targets in neuroscience research. Furthermore, the structurally related fluorobenzamides are recognized as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a target for cancer therapy.[1] This dual applicability underscores the versatility of this compound as a foundational building block in PET tracer development.
Experimental Protocols: From Precursor to Radiolabeling-Ready Intermediate
The journey from this compound to a final PET tracer involves a series of well-defined synthetic transformations. The initial and most critical step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be activated and coupled to a target-specific amine.
Protocol 1: Hydrolysis of this compound
This protocol details the saponification of the methyl ester to yield 3-fluoro-5-methylbenzoic acid. This carboxylic acid is the primary reactive intermediate for subsequent amide bond formation.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of ester).
-
Saponification: Add a solution of NaOH (1.5 eq) or LiOH (1.5 eq) in deionized water (approximately 5 mL per gram of ester) to the flask.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water.
-
Acidify the solution to a pH of approximately 2 by the slow addition of 1M HCl. A white precipitate of 3-fluoro-5-methylbenzoic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-5-methylbenzoic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.
Workflow for Precursor Synthesis
Caption: Synthetic workflow from this compound to a radiolabeling precursor.
Protocol 2: Amide Coupling to a Target-Specific Scaffold
This protocol provides a general method for coupling the synthesized 3-fluoro-5-methylbenzoic acid to an amine-containing molecule of interest, creating the direct precursor for radiolabeling.
Materials:
-
3-fluoro-5-methylbenzoic acid
-
Amine-containing target molecule
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-fluoro-5-methylbenzoic acid (1.0 eq) and the amine-containing target molecule (1.1 eq) in anhydrous DMF.
-
Activation and Coupling: Add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide precursor.
Representative Radiosynthesis Protocol: [¹⁸F]Fluorination
The final step in the synthesis of the PET tracer is the incorporation of the Fluorine-18 radionuclide. This is typically achieved through a nucleophilic substitution reaction on a suitable precursor. While the specific precursor and reaction conditions will vary depending on the target molecule, the following protocol outlines a general approach for the radiosynthesis of a PET tracer derived from the 3-fluoro-5-methylbenzoyl scaffold.
Note: All radiosynthesis procedures must be carried out in a shielded hot cell by trained personnel in compliance with all applicable radiation safety regulations.
Materials:
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Radiolabeling precursor (from Protocol 2, with a suitable leaving group for nucleophilic substitution, e.g., a nitro or trimethylammonium group at the position to be labeled)
-
HPLC purification system with a radioactivity detector
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Add a solution of the radiolabeling precursor in anhydrous MeCN or DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).
-
Hydrolysis (if necessary): If protecting groups are present, perform a hydrolysis step by adding an acid or base and heating as required.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the desired [¹⁸F]-labeled product.
-
Formulation: Collect the HPLC fraction containing the product, dilute with sterile water, and trap on a C18 SPE cartridge. Wash the cartridge with sterile water and elute the final product with ethanol. Formulate the final product in a suitable vehicle for injection (e.g., saline with a limited amount of ethanol).
Quality Control of the Final Radiopharmaceutical
Ensuring the safety and efficacy of a PET radiopharmaceutical is paramount. A series of quality control (QC) tests must be performed on each batch before it can be administered to a patient.
| QC Test | Specification | Method |
| Identity | Retention time of the product matches that of a non-radioactive standard. | Analytical Radio-HPLC |
| Radiochemical Purity | ≥ 95% | Analytical Radio-HPLC |
| Radionuclidic Purity | Half-life of 105-115 minutes; gamma spectrum shows a peak at 511 keV. | Dose calibrator, gamma spectrometer |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) | Gas Chromatography (GC) |
| Bacterial Endotoxins | Within USP limits | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Sterility testing (often retrospective due to short half-life) |
| Visual Inspection | Clear, colorless solution, free of particulate matter | Visual inspection |
Quality Control Workflow
Caption: Logical flow of the quality control process for a PET radiopharmaceutical.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Methyl Benzoates
Welcome to the technical support center for the synthesis of substituted methyl benzoates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to Methyl Benzoate Synthesis
The synthesis of methyl benzoates, crucial intermediates in the pharmaceutical and fine chemical industries, is most commonly achieved through the Fischer esterification of the corresponding benzoic acids with methanol.[1][2][3] This acid-catalyzed reaction, while fundamental, is not without its challenges.[4][5] Factors such as reaction equilibrium, steric hindrance from substituents on the aromatic ring, and the choice of catalyst can significantly impact reaction efficiency and product purity.[6][7] This guide will address these common issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Low or No Product Yield
Question: I am getting a very low yield, or no methyl benzoate at all. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer esterification are a frequent issue, often stemming from the reversible nature of the reaction.[4][5][6][8] The equilibrium can be unfavorable, and several factors can contribute to this.
-
Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is essential to protonate the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic for attack by methanol.[2][8] Ensure you are using a catalytic amount of a strong acid. For a typical lab-scale reaction, this might be a few drops of concentrated H₂SO₄.[8][9]
-
Equilibrium Limitations: Fischer esterification is an equilibrium process.[2][4][5][8] To drive the reaction towards the product side (Le Châtelier's Principle), you can either use a large excess of one of the reactants (usually the less expensive one, which is often methanol) or remove one of the products as it forms (in this case, water).[2][8][9] Using methanol as the solvent is a common strategy to ensure it is in large excess.[9]
-
Reaction Time and Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate.[8][10] Ensure you are refluxing for a sufficient amount of time, typically at least one hour for simple benzoic acids.[8][11] However, prolonged heating can sometimes lead to side reactions, so monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is advisable.
-
Water Content: The presence of water in your reactants or solvent will shift the equilibrium back towards the starting materials, reducing your yield.[4][5] Use anhydrous methanol and ensure your benzoic acid is dry.
Incomplete Reaction
Question: My reaction seems to stop before all the benzoic acid is consumed. How can I drive the reaction to completion?
Answer: Incomplete conversion is another common problem directly related to the reaction equilibrium.
-
Water Removal: As mentioned, water is a product of the reaction, and its presence will inhibit the forward reaction.[4][5][6] For larger-scale reactions or with particularly stubborn substrates, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (like toluene) to physically remove water as it is formed, thus driving the reaction to completion.[2][9]
-
Catalyst Deactivation: While less common with strong mineral acids, some solid acid catalysts can become deactivated over time. If you are using a reusable solid acid catalyst, ensure it has been properly regenerated according to the manufacturer's instructions.
-
Steric Hindrance: Substituents on the benzoic acid ring, particularly in the ortho position, can sterically hinder the approach of methanol to the carbonyl carbon, slowing down the reaction rate and potentially preventing it from going to completion under standard conditions.[6] For sterically hindered benzoic acids, you may need to use more forcing conditions, such as higher temperatures (if using a high-boiling solvent) or longer reaction times.
Product Isolation and Purification Issues
Question: I'm having trouble isolating my methyl benzoate product after the reaction. What is the best work-up procedure?
Answer: A proper work-up procedure is crucial for isolating the ester and removing unreacted starting materials and the acid catalyst.
-
Neutralization: After cooling the reaction mixture, it is typically poured into water. The excess acid catalyst is neutralized by washing with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[9][12][13] This step also serves to remove any unreacted benzoic acid by converting it into its water-soluble sodium salt (sodium benzoate).[14] Be sure to vent the separatory funnel frequently during the bicarbonate wash, as carbon dioxide gas is evolved.[13]
-
Extraction: The methyl benzoate, being an organic compound, is then extracted into an organic solvent like diethyl ether or dichloromethane.[10][11][12][13]
-
Washing: The organic layer should be washed with water to remove any remaining water-soluble impurities and then with brine (saturated NaCl solution) to help remove dissolved water from the organic layer.[9][13]
-
Drying and Solvent Removal: The organic layer is then dried over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation.[9][12][13]
-
Distillation: The crude methyl benzoate can then be purified by distillation.[8][12] Since methyl benzoate has a relatively high boiling point (199 °C), an air condenser is often sufficient for distillation.[12]
Question: My final product is wet or contains solvent. How can I ensure it is pure and dry?
Answer:
-
Thorough Drying: Ensure the organic extract is in contact with the drying agent for a sufficient amount of time (e.g., 10-15 minutes with occasional swirling). If the drying agent clumps together, it indicates that more is needed.
-
Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the extraction solvent. For complete removal of trace solvents, the product can be placed under high vacuum for a period of time.
-
Proper Distillation: During distillation, be sure to collect the fraction that boils at the correct temperature for your specific substituted methyl benzoate.[12] A small forerun should be collected and discarded.[12]
Side Reactions and Byproducts
Question: I see some unexpected byproducts in my final product analysis. What could they be and how can I avoid them?
Answer: While Fischer esterification is generally a clean reaction, side reactions can occur.
-
Hydrolysis: If the work-up is not performed carefully, or if the product is exposed to acidic or basic aqueous conditions for an extended period, the newly formed ester can be hydrolyzed back to the carboxylic acid and alcohol.[15][16][17] This is especially a risk during the neutralization step if the mixture is left for too long before extraction.
-
Oxidation: While less common, some older protocols using sulfuric acid mention the possibility of oxidation, although this is generally not a major concern under typical reflux conditions.[6]
-
Reactions of Substituents: If the substituents on the benzoic acid are reactive under acidic conditions, they may undergo side reactions. For example, an amino group could be protonated, deactivating the ring towards esterification.
To minimize byproducts, it is important to carefully control the reaction conditions, monitor the reaction progress, and perform a prompt and efficient work-up.
Experimental Protocols
Standard Fischer Esterification of Benzoic Acid
This protocol is a general procedure and may need to be optimized for specific substituted benzoic acids.
-
Reaction Setup: In a round-bottomed flask, combine benzoic acid (1.0 eq), methanol (10-20 eq, often used as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[8][9][11][13]
-
Reflux: Add a boiling stone and equip the flask with a reflux condenser. Heat the mixture to reflux for 1-2 hours.[8][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).[11][13]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[9][13]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation.[12]
-
Visualizing the Process
Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
Data Summary
| Catalyst | Benzoic Acid Substituent | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | H | 1 | ~75 | [13] |
| H₂SO₄ (Microwave) | 4-fluoro-3-nitro | 0.25 | >90 | [4][5] |
| Zr/Ti Solid Acid | H | 8 | 95.2 | [6] |
| Zr/Ti Solid Acid | 4-Nitro | 8 | 85.3 | [6] |
| Zr/Ti Solid Acid | 2-Nitro | 8 | 75.1 | [6] |
| Deep Eutectic Solvent | H | 6 | 88.3 (with ethanol) | [18] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. jps.usm.my [jps.usm.my]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. scribd.com [scribd.com]
- 11. studylib.net [studylib.net]
- 12. prepchem.com [prepchem.com]
- 13. studylib.net [studylib.net]
- 14. homework.study.com [homework.study.com]
- 15. homework.study.com [homework.study.com]
- 16. quora.com [quora.com]
- 17. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimizing the Synthesis of Methyl 3-fluoro-5-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 3-fluoro-5-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who require a robust and optimized protocol for this valuable fluorinated building block. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.
Section 1: Synthesis Strategy and Mechanistic Overview
The most direct and reliable route to this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-fluoro-5-methylbenzoic acid, using methanol in the presence of an acid catalyst.[1][2] The overall transformation is an equilibrium-driven condensation reaction where water is eliminated.[1]
The precursor, 3-fluoro-5-methylbenzoic acid, is typically synthesized from 3-amino-5-methylbenzoic acid via the Balz-Schiemann reaction. This classic transformation involves the formation of a diazonium salt, which is then converted to the aryl fluoride upon thermal decomposition of the isolated diazonium tetrafluoroborate intermediate.[3][4][5]
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Side Reactions in the Fluorination of Aromatic Rings
Welcome to the Technical Support Center for Aromatic Fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of aryl fluorides. Fluorination of aromatic rings is a cornerstone of modern chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. However, the unique reactivity of fluorinating agents and the inherent stability of the aromatic system can lead to a variety of undesired side reactions, complicating syntheses and reducing yields.
This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will dissect common side reactions, explain the underlying mechanisms, and offer field-proven, actionable solutions to help you optimize your experimental outcomes.
Part 1: Troubleshooting Guide - Common Side Reactions
This section addresses the most frequently encountered side reactions during the fluorination of aromatic rings. Each entry is structured to help you diagnose the problem, understand its chemical origin, and implement a solution.
Hydrodefluorination: The Unwanted Proton Swap
Q: My reaction is producing a significant amount of the corresponding arene (Ar-H) instead of the desired aryl fluoride (Ar-F). What is causing this hydrodefluorination, and how can I prevent it?
A: Hydrodefluorination is the substitution of a fluorine atom with a hydrogen atom, a common side reaction that can plague various fluorination methods, particularly those involving transition metal catalysis or harsh reaction conditions.
Underlying Causes & Mechanisms:
Hydrodefluorination (HDF) can occur through several pathways, depending on your reaction conditions. In transition-metal-catalyzed processes, it often involves the formation of a metal-hydride species that participates in the catalytic cycle.[1] In nucleophilic aromatic substitution (SNAr) reactions, residual water or other proton sources can lead to the formation of Ar-H byproducts, especially at high temperatures. Reductive hydrodefluorination can also occur through single electron transfer (SET) mechanisms, generating radical intermediates that abstract a hydrogen atom from the solvent or other components in the reaction mixture.
Troubleshooting Workflow for Hydrodefluorination:
Below is a systematic workflow to diagnose and mitigate hydrodefluorination in your experiments.
Caption: Troubleshooting workflow for hydrodefluorination.
Detailed Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: This is the most critical first step. Trace amounts of water are a primary culprit, acting as a proton source.
-
Protocol for Drying Reagents: Dry potassium fluoride (KF) by heating under vacuum at >150 °C for several hours or use commercially available spray-dried KF. Ensure solvents are passed through an activated alumina column or dried over appropriate drying agents (e.g., molecular sieves, CaH₂).
-
-
Solvent Selection: The choice of solvent can significantly impact the extent of hydrodefluorination.
-
For SNAr reactions, polar aprotic solvents like DMF or DMSO are common, but they are hygroscopic. Consider using less protic alternatives like sulfolane or even non-polar solvents like toluene or dioxane if substrate solubility allows.[2]
-
Protic solvents should be strictly avoided as they can directly protonate intermediates or react with the fluoride source.[3]
-
-
Temperature Control: High temperatures can promote decomposition pathways that lead to hydrodefluorination.
-
Attempt the reaction at the lowest temperature that still provides a reasonable conversion rate. It is often better to run the reaction for a longer time at a lower temperature than to force it at high heat.
-
-
Inert Atmosphere: Always conduct fluorination reactions, especially those sensitive to moisture, under a dry, inert atmosphere of nitrogen or argon.
Dearomatization & Dimerization: Losing the Ring and Unwanted Coupling
Q: My electrophilic fluorination of a phenol is giving a complex mixture, including what appears to be a fluorinated cyclohexadienone. What is this dearomatization, and how can I favor aromatic substitution?
A: Electron-rich aromatic compounds, such as phenols and anilines, are highly susceptible to over-oxidation and dearomatization when using powerful electrophilic fluorinating agents like Selectfluor®. This can lead to the formation of non-aromatic products like cyclohexadienones.[4][5]
Underlying Causes & Mechanisms:
The intended pathway for electrophilic aromatic fluorination is an SEAr mechanism. However, with highly activated substrates, the fluorinating agent can act as an oxidant, leading to a single-electron transfer (SET) to form a radical cation. This intermediate is highly reactive and can be attacked by nucleophiles (including the fluoride ion) at positions that lead to a loss of aromaticity.[6] Dimerization can also occur from the coupling of these radical intermediates or through other pathways.
Mechanism: Electrophilic Aromatic Substitution vs. Dearomatization
Caption: Competing pathways in the fluorination of phenols.
Troubleshooting & Optimization:
-
Choice of Fluorinating Agent: The reactivity of N-F reagents varies. If you are using a highly reactive agent like Selectfluor®, consider switching to a milder one.
-
Reagent Comparison Table:
-
| Fluorinating Agent | Reactivity | Common Side Reactions with Activated Arenes |
| Selectfluor® | High | Dearomatization, Amination[6] |
| N-Fluorobenzenesulfonimide (NFSI) | Moderate-High | Generally cleaner, but can still oxidize |
| N-Fluoropyridinium Salts | Variable | Can be tuned by substituents on the pyridine ring[7] |
-
Solvent and Temperature: Non-polar solvents and lower temperatures can often suppress SET pathways.
-
Try running the reaction in solvents like chloroform or acetonitrile at 0 °C or even lower temperatures.
-
-
Protecting Groups: Temporarily masking the activating group (e.g., converting a phenol to a methyl ether or silyl ether) can sufficiently deactivate the ring to prevent dearomatization. The protecting group can be removed after fluorination.
Issues in Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr fluorination reaction is sluggish and gives low yields, even at high temperatures. What are the common pitfalls?
A: Successful SNAr fluorination hinges on a delicate balance of factors: substrate activation, fluoride source reactivity, and strictly anhydrous conditions.[2][8]
Common Causes for Low Yield:
-
Insufficient Substrate Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate. This intermediate must be stabilized by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[9] Meta-positioned EWGs offer much less stabilization, leading to significantly slower reaction rates.
-
Poor Fluoride Source Solubility/Reactivity: Alkali metal fluorides like KF have very high lattice energies and are poorly soluble in many organic solvents.
-
Presence of Water: As mentioned in the hydrodefluorination section, water is highly detrimental. It can hydrolyze the starting material or product and strongly solvates the fluoride anion through hydrogen bonding, drastically reducing its nucleophilicity.[10][11][12]
Troubleshooting & Optimization Protocol for SNAr:
Step 1: Substrate Assessment
-
Verify that your substrate has at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. If not, the SNAr pathway may not be viable under standard conditions.
Step 2: Fluoride Source and Additives
-
Use Spray-Dried KF: It has a higher surface area and is more reactive than standard KF.
-
Consider Cesium Fluoride (CsF): CsF is more soluble and reactive than KF but is also more expensive and hygroscopic.
-
Employ Phase-Transfer Catalysts: Catalysts like crown ethers (e.g., 18-crown-6) or tetralkylammonium salts (e.g., Bu₄NCl) can be used with KF. These agents complex the potassium ion, releasing a more "naked" and highly nucleophilic fluoride anion into the organic phase.[8]
Step 3: Solvent Choice and Anhydrous Technique
-
Solvent: Use high-boiling polar aprotic solvents like DMF, DMSO, or sulfolane. Ensure they are rigorously dried before use.
-
Azeotropic Removal of Water: Before adding your reagents, you can heat the substrate in toluene and distill off a small amount of the solvent to azeotropically remove any residual water.
Step 4: Temperature and Reaction Time
-
SNAr fluorinations often require high temperatures (150-220 °C). Use a high-boiling solvent and monitor the reaction over an extended period (12-48 hours).
Challenges in the Balz-Schiemann Reaction
Q: I am performing a Balz-Schiemann reaction, but my yields are inconsistent, and I'm concerned about safety. What are the key side reactions and how can I control them?
A: The Balz-Schiemann reaction is a classic method for introducing fluorine, but it involves thermally unstable diazonium salt intermediates and can be prone to side reactions and safety hazards.[8][13][14]
Common Side Reactions and Hazards:
-
Phenol Formation: If water is present during the diazotization or decomposition steps, it can act as a nucleophile, attacking the aryl cation intermediate to form a phenol byproduct.[15]
-
Incomplete Decomposition: Insufficient heating during the thermal decomposition step can lead to low conversion of the diazonium tetrafluoroborate salt.
-
Alternative Nucleophilic Attack: If other nucleophiles are present (e.g., the solvent), they can compete with the fluoride ion to trap the aryl cation.
-
Explosion Hazard: Aryl diazonium salts are high-energy compounds and can decompose explosively, especially when isolated and dried, or when the decomposition is performed on a large scale without proper temperature control.[15][16]
Optimization and Safety Protocol for Balz-Schiemann Reaction:
Step 1: Diazotization
-
Temperature Control: Perform the diazotization of the primary aromatic amine with sodium nitrite and fluoroboric acid (HBF₄) at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt.
-
Anhydrous Conditions: While acidic conditions are required, minimize excess water to reduce phenol formation.
Step 2: Isolation of the Diazonium Salt
-
The diazonium tetrafluoroborate often precipitates from the reaction mixture. It should be filtered quickly and washed with a cold, non-nucleophilic solvent (e.g., diethyl ether).
-
Safety First: Do NOT dry the salt completely in an oven. It is often safer to proceed with the moist salt or to dry it carefully under vacuum at room temperature. For larger scales, consider in-situ decomposition without isolation.
Step 3: Thermal Decomposition
-
Controlled Heating: Heat the diazonium salt gently and in small batches. The decomposition is exothermic and can run away if heated too quickly.[13]
-
Solvent Choice: Performing the decomposition in an inert, high-boiling solvent (like xylene or dichlorobenzene) can help moderate the reaction temperature and improve safety.[17][18] Low- or non-polar solvents can sometimes improve yields.[17]
-
Photochemical Decomposition: As an alternative to heat, photolysis (e.g., under UV light) can induce decomposition under milder conditions, potentially avoiding thermally induced side products.[19]
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of substituents on my aromatic ring affect the choice of fluorination method?
A: This is a critical consideration.
-
Electron-Rich Arenes (containing groups like -OR, -NR₂) are activated towards electrophilic fluorination . However, they are too activated for some powerful reagents, leading to side reactions like dearomatization.[4][6] They are generally poor substrates for SNAr.
-
Electron-Deficient Arenes (containing groups like -NO₂, -CN) are activated towards nucleophilic aromatic substitution (SNAr) . The EWG must be ortho or para to the leaving group.[9] These are generally poor substrates for electrophilic fluorination.
-
Electron-Neutral or Halogenated Arenes can be challenging for both methods. In these cases, methods like the Balz-Schiemann reaction or transition-metal-catalyzed fluorinations are often employed.
Q2: What is the role of the leaving group in SNAr fluorination? I thought fluoride was a poor leaving group.
A: While F⁻ is a poor leaving group in SN1/SN2 reactions, the opposite is often true in SNAr. The rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex, not the elimination of the leaving group.[9][20] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack. This inductive stabilization of the intermediate outweighs its poor leaving group ability, often making fluoroarenes more reactive in SNAr than their chloro- or bromo-analogs.
Q3: Are there any "green" or more environmentally friendly solvents I can use for these reactions?
A: This is an area of active research. While traditional fluorinations often rely on toxic solvents like DMF, alternatives are being explored. For some SNAr reactions, ionic liquids have been shown to be effective.[17] Mechanochemical (ball-milling) methods are also emerging, which can reduce or eliminate the need for bulk solvents altogether, offering a greener alternative to solution-based reactions that are often moisture-sensitive.[11] Recently, surfactant-based systems have even enabled some nucleophilic fluorinations to be performed in water.[12]
References
- 1. allaboutchemistry.net [allaboutchemistry.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Enabling nucleophilic fluorination in water - ACS Green Chemistry [gcande.digitellinc.com]
- 13. grokipedia.com [grokipedia.com]
- 14. byjus.com [byjus.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jk-sci.com [jk-sci.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Improving Yield in the Esterification of Hindered Benzoic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of sterically hindered benzoic acids. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles and significantly improve your reaction yields.
I. Frequently Asked Questions (FAQs)
Q1: My standard Fischer esterification is failing with a hindered benzoic acid. What's the fundamental problem?
A1: The primary issue is steric hindrance. In Fischer esterification, the reaction proceeds via nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1] When the benzoic acid is sterically hindered (e.g., substituted at the ortho positions), this bulkiness physically obstructs the approach of the alcohol, dramatically slowing down the reaction rate and leading to poor yields.[2] Furthermore, the equilibrium nature of the Fischer esterification means that without effective removal of water, the reaction will not proceed to completion.[3][4]
Q2: I'm observing a significant amount of unreacted starting material despite prolonged reaction times. What immediate adjustments can I make?
A2: For equilibrium-driven reactions like Fischer esterification, Le Chatelier's principle is your guide. You can:
-
Use a large excess of the alcohol: This shifts the equilibrium towards the product side.[3]
-
Remove water: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Increase catalyst loading: While this can help, it may not overcome severe steric hindrance.[5]
However, for hindered substrates, it's often more effective to switch to a more powerful esterification method that doesn't rely on direct nucleophilic attack on the carboxylic acid.
Q3: What are the most common side reactions I should be aware of?
A3: Besides the incomplete reaction, potential side reactions include:
-
Dehydration of the alcohol: This is especially a concern with tertiary alcohols, which can eliminate water to form alkenes under acidic conditions.[2]
-
Ether formation: Under harsh acidic conditions, alcohols can self-condense to form ethers.
-
Rearrangement of intermediates: In some coupling reactions, like the Steglich esterification, the activated intermediate can rearrange to a non-reactive N-acylurea if the alcohol is not nucleophilic enough or is sterically hindered.[2][6]
II. Troubleshooting Guides & Advanced Solutions
Scenario 1: Low to No Yield with Carbodiimide Coupling (Steglich Esterification)
Problem: You are attempting a Steglich esterification using a carbodiimide like DCC or EDC with a catalytic amount of DMAP, but the yield of your ester is poor. TLC analysis shows unreacted starting materials and possibly a new, less polar spot.
Root Cause Analysis: The Steglich esterification proceeds through an O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide.[2] This intermediate is then attacked by the alcohol to form the ester. However, with hindered benzoic acids and/or hindered alcohols, this nucleophilic attack is slow. This allows for an intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which is a common cause of failure in these reactions.[2][6]
Troubleshooting Workflow:
References
- 1. youtube.com [youtube.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Technical Support Center: Grignard Reactions for Benzoic Acid Derivatives
Welcome to the technical support center for Grignard reactions involving benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your syntheses. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Grignard reagent formation is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent hurdle, often stemming from two primary sources: a passivated magnesium surface and the presence of moisture.[1]
-
Magnesium Oxide Layer: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1] Activation is crucial to expose a fresh, reactive metal surface.
-
Trace Moisture: Grignard reagents are potent bases and will be quenched by even minute amounts of water from glassware, solvents, or the starting halide.[1][2] This acid-base reaction is significantly faster than the desired reagent formation.[2]
For a detailed protocol on magnesium activation and ensuring anhydrous conditions, please refer to the Protocols section.
Q2: I'm observing a significant amount of biphenyl as a byproduct. How can I minimize its formation?
A2: Biphenyl formation is a common side reaction, particularly when preparing phenylmagnesium halides. It arises from a Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl halide, or the coupling of phenyl radicals.[3][4][5]
Key factors that favor biphenyl formation include:
-
High local concentration of the aryl halide: Adding the halide too quickly can lead to side reactions before it can react with the magnesium surface.[1][3]
-
Elevated temperatures: Higher temperatures can increase the rate of radical formation and subsequent coupling.[3][4]
To mitigate this, employ a slow, dropwise addition of the aryl halide solution to maintain a gentle reflux, and avoid excessive heating.[1][3]
Q3: When reacting my Grignard reagent with a benzoic acid ester, I get a tertiary alcohol instead of the expected ketone. Why does this happen?
A3: This is a classic outcome of the Grignard reaction with esters. The Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating an alkoxy group to form a ketone.[2][6][7] This newly formed ketone is also highly reactive towards the Grignard reagent present in the flask and is immediately attacked by a second equivalent to form a tertiary alkoxide, which upon acidic workup yields a tertiary alcohol.[2][6][7] Therefore, two equivalents of the Grignard reagent are consumed per equivalent of ester.[2][8]
Q4: Can I perform a Grignard reaction on a benzoic acid derivative that has other functional groups?
A4: Yes, but with caution. Grignard reagents are incompatible with acidic protons found in functional groups like carboxylic acids, alcohols, phenols, and primary or secondary amines.[9] They will also react with electrophilic carbonyl groups such as ketones, aldehydes, and other esters.[10][11] If your benzoic acid derivative contains such groups, they must be protected prior to the Grignard reaction.
| Functional Group | Common Protecting Group | Deprotection Condition |
| Carboxylic Acid | Methyl or Ethyl Ester | Basic or Acidic Hydrolysis |
| Alcohol | Silyl Ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) or acid |
| Ketone/Aldehyde | Acetal/Ketal | Aqueous Acid |
| Amine | Carbamate (e.g., Boc) | Acid (e.g., TFA) |
Q5: My reaction workup results in a thick, unfilterable precipitate. What is causing this and how can I resolve it?
A5: This is likely due to the formation of insoluble magnesium salts, such as magnesium hydroxide, when quenching the reaction with water.[12] To resolve this, a careful and controlled workup is necessary.
A common and effective method is to quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This protonates the alkoxide product while forming soluble magnesium salts that are more easily separated in the aqueous layer. Alternatively, dropwise addition of a dilute acid like 1 M H₂SO₄ can be used to dissolve the magnesium salts.[2][13]
In-Depth Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
A low yield can be a multifactorial problem. The following decision tree can help diagnose the root cause.
-
Inaccurate Grignard Concentration: The actual concentration of your prepared Grignard reagent can vary. It is best practice to determine the concentration via titration before use to ensure accurate stoichiometry.[2]
-
Enolization of Ketone Substrates: If your benzoic acid derivative is a ketone, a bulky Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate. This results in the recovery of the starting ketone after workup.[2] Using a less sterically hindered Grignard reagent or ketone can help mitigate this side reaction.
-
Steric Hindrance from Ortho-Substituents: Substituents at the ortho position of benzoic acid derivatives can sterically hinder the approach of the Grignard reagent to the carbonyl carbon. This "ortho-effect" can lead to lower reaction rates and yields.[14][15] In such cases, longer reaction times or the use of a more reactive organolithium reagent may be necessary.
Issue 2: Reaction with Benzoyl Chloride Gives Tertiary Alcohol Instead of Ketone
While the reaction of a Grignard reagent with a benzoyl chloride at low temperatures can yield a ketone, this is often a challenging transformation to perform selectively.[16] The initially formed ketone is typically more reactive than the starting benzoyl chloride, leading to a second addition of the Grignard reagent and formation of a tertiary alcohol.[17]
To favor ketone formation:
-
Inverse Addition: Slowly add the Grignard reagent to a solution of the benzoyl chloride at a low temperature (e.g., -78 °C) to maintain a low concentration of the nucleophile.
-
Use of Less Reactive Organometallics: Consider using less reactive organocuprates (Gilman reagents) which are known to react with acid chlorides to form ketones without over-addition.
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene, anhydrous
-
Anhydrous diethyl ether or THF
-
Flame-dried round-bottom flask with a reflux condenser and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Place the magnesium turnings and a single crystal of iodine in the flame-dried flask equipped with a magnetic stir bar.[2]
-
Assemble the glassware quickly while it is still warm and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[2]
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicates initiation. Gentle warming may be required.[18][19]
-
Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent.[2]
Protocol 2: Titration of the Grignard Reagent
Materials:
-
Anhydrously weighed iodine
-
Anhydrous THF or diethyl ether
-
Prepared Grignard reagent solution
-
Dry glassware
Methodology:
-
In a flame-dried vial, dissolve a precisely weighed amount of iodine in anhydrous THF.
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously. The endpoint is the disappearance of the characteristic iodine color.[2]
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[2]
-
Repeat the titration for accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved: Explain how biphenyl (an undesired product) can be formed during the preparation of the Gr [Others] [gauthmath.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. docsity.com [docsity.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. youtube.com [youtube.com]
- 16. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 17. File:Reaction of Benzoyl Chloride With an Excess of Methylmagnesium Bromide.png - Wikimedia Commons [commons.wikimedia.org]
- 18. bohr.winthrop.edu [bohr.winthrop.edu]
- 19. mason.gmu.edu [mason.gmu.edu]
Technical Support Center: Purification of Methyl 3-fluoro-5-methylbenzoate
Welcome to the technical support center for the purification of Methyl 3-fluoro-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. We will explore the rationale behind purification strategies and provide detailed protocols to address common challenges encountered during synthesis and workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities include:
-
Starting Materials: Unreacted 3-fluoro-5-methylbenzoic acid or methanol.
-
Reaction Byproducts: These can include regioisomers from nitration or halogenation steps if these are part of the synthesis, or byproducts from incomplete fluorination.[1][2]
-
Residual Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used in esterification and can persist in the crude product.[3][4][5]
-
Hydrolysis Product: The ester can hydrolyze back to 3-fluoro-5-methylbenzoic acid, especially during aqueous workup.[6][7]
-
Solvents: Residual solvents from the reaction or extraction steps.
Q2: My crude product is a dark oil. What does this indicate and how can I address it?
A2: A dark coloration often suggests the presence of polymeric or highly conjugated byproducts, which can arise from side reactions, especially if the reaction was overheated or run for an extended period. The first step is to attempt a simple aqueous workup (see Troubleshooting Guide below). If the color persists, column chromatography is typically the most effective method for removing these types of impurities.
Q3: I'm seeing a second spot on my TLC plate that is close to my product spot. What could it be and how do I separate them?
A3: A closely running spot on TLC often indicates an impurity with a polarity similar to your product. This could be a regioisomer or a structurally related byproduct. To improve separation, you can optimize your TLC solvent system by trying different solvent ratios or by using a combination of three solvents. For preparative separation, flash column chromatography with the optimized solvent system is the recommended approach.[8][9]
Q4: Can I purify this compound by distillation?
A4: While distillation is a viable purification method for liquids, its effectiveness for this compound depends on the boiling points of the impurities. If the impurities are significantly more or less volatile than your product, distillation under reduced pressure can be effective. However, for impurities with similar boiling points, fractional distillation would be necessary, which can be less practical on a lab scale compared to column chromatography.
Troubleshooting Guide: Step-by-Step Purification Strategies
This section provides a systematic approach to purifying your crude this compound, starting from simple workup procedures to more advanced chromatographic techniques.
Issue 1: Presence of Acidic Impurities (e.g., Unreacted Carboxylic Acid, Acid Catalyst)
Why it's a problem: Acidic impurities can interfere with subsequent reactions and can also catalyze the hydrolysis of your ester product over time.
Solution: Aqueous Workup
This is the first line of defense to remove acidic components.
Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: The bicarbonate solution will react with acidic impurities to form the corresponding sodium salts, which are highly soluble in the aqueous layer and will be removed from the organic phase. You will likely observe gas evolution (CO₂), so be sure to vent the separatory funnel frequently.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Expert Insight: The brine wash helps to remove any remaining water from the organic layer and breaks up emulsions that may have formed.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Issue 2: Presence of Polar and Non-Polar Impurities
Why it's a problem: A mixture of impurities with varying polarities can be challenging to remove with simple extraction. This is where chromatographic techniques are essential.
Solution: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[8][9][10]
Workflow for Column Chromatography dot
// Nodes Crude [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="TLC Analysis\n(Optimize Solvent System)", fillcolor="#FBBC05", fontcolor="#202124"]; ColumnPrep [label="Prepare Silica Gel Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Load Crude Product onto Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elute with Optimized\nSolvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Fractions by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Crude -> TLC [label="Initial Assessment"]; TLC -> ColumnPrep [label="Informs"]; ColumnPrep -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine [label="Identify"]; Combine -> Evaporate; Evaporate -> Pure; }
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. DE2112492B2 - PROCESS FOR REDUCING THE RESIDUAL ACID CONTENT OF AN ESTERIFICATION PRODUCT - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production | MDPI [mdpi.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jackwestin.com [jackwestin.com]
Technical Support Center: Catalyst Selection for Efficient Fluorination of Benzoates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the fluorination of benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into benzoate scaffolds. As the incorporation of fluorine can profoundly alter a molecule's pharmacokinetic and physicochemical properties, mastering this transformation is crucial. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding strategy and reagent selection for the fluorination of benzoate precursors, primarily focusing on the challenging yet vital process of aryl fluorination.
Q1: What are the primary catalytic strategies for fluorinating the aromatic ring of a benzoate precursor?
The two main strategies are Nucleophilic and Electrophilic Fluorination.[1]
-
Nucleophilic Fluorination: This is the more common approach for aryl fluorides. It involves a nucleophilic fluoride source (F⁻), such as an alkali metal fluoride, displacing a leaving group on the aromatic ring.[1][2] This process is almost always mediated by a transition metal catalyst, typically palladium or copper, to activate the otherwise unreactive aryl-leaving group bond.[3] The reaction generally follows a traditional SNAr or a metal-catalyzed cross-coupling mechanism.
-
Electrophilic Fluorination: This method uses an electrophilic fluorine source ("F⁺"), such as Selectfluor®, which reacts with a nucleophilic carbon center.[1][4] For arenes, this typically requires the substrate to be electron-rich or pre-functionalized as an organometallic species (e.g., an arylboronic acid or aryl stannane) that can engage with the catalyst and the "F⁺" reagent.[5][6][7]
Q2: How do I choose between a nucleophilic and an electrophilic approach for my substrate?
The choice hinges on the substrate's electronic properties, the desired functional group tolerance, and the availability of starting materials. The following decision tree provides a general guide.
Caption: Catalyst selection decision workflow.
Q3: In palladium-catalyzed nucleophilic fluorination, what is the specific role of the ligand?
The ligand is arguably the most critical component for success in Pd-catalyzed nucleophilic fluorination. The catalytic cycle involves oxidative addition of the aryl precursor to a Pd(0) complex, followed by halide exchange to form a Pd(II)-Fluoride intermediate, and finally, C–F reductive elimination to release the product and regenerate the Pd(0) catalyst.[3]
The C–F reductive elimination step is notoriously difficult and often rate-limiting.[3][8][9] This is due to the high energy required to form the C-F bond and the tendency of fluoride to form stable bonds with the phosphorus atoms often present in ligands.[3]
Causality: The ligand's role is to facilitate this difficult step.
-
Steric Bulk: Bulky, sterically hindered ligands (e.g., biaryl monophosphines developed by Buchwald) promote reductive elimination by creating steric repulsion that forces the aryl and fluoride groups into proximity around the metal center.[3][8][10] This steric pressure also prevents the formation of inactive catalyst dimers.[8][9][10]
-
Electron Donation: Electron-rich ligands increase the electron density on the palladium center, which also helps to promote the reductive elimination of the Ar-F product.
Without the correct ligand, the Pd(II)-F intermediate may be too stable or may decompose through undesired pathways, leading to low or no yield.[8][10]
Q4: What are the most common fluoride sources, and what are their pros and cons?
The choice of fluoride source is critical and depends on whether the pathway is nucleophilic or electrophilic.
| Fluoride Source | Type | Common Catalytic System | Pros | Cons |
| Potassium Fluoride (KF) | Nucleophilic | Pd or Cu-catalyzed; often with phase-transfer catalysts.[11][12] | Inexpensive, readily available.[11] | High lattice energy, low solubility in organic solvents, requires high temperatures or activation (e.g., spray-drying, crown ethers).[11][13] |
| Cesium Fluoride (CsF) | Nucleophilic | Pd-catalyzed cross-coupling.[8][10] | More soluble and reactive than KF, allowing for milder reaction conditions.[4] Potent base for Suzuki-Miyaura reactions.[14] | More expensive, highly hygroscopic. |
| Silver(I) Fluoride (AgF) | Nucleophilic | Pd-catalyzed cross-coupling.[15] | Can act as both a fluoride source and a halide scavenger to drive the reaction forward.[16] | Light-sensitive, more expensive than alkali fluorides. |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Pd, Ag, or Cu-catalyzed; Photoredox.[6][17][18] | Bench-stable, crystalline solid, easy to handle, highly selective for many substrates.[17][19] | Expensive, high mass intensity, can act as an oxidant leading to side reactions.[6][17] |
Q5: What safety precautions are critical when handling fluorinating agents?
Safety is paramount. Fluorinating agents can be highly reactive and hazardous.[20]
-
Reactivity with Solvents: Many electrophilic ("F⁺") reagents, especially Selectfluor®, can react violently and exothermically with common solvents like DMF, DMSO, and pyridine.[21][22] Always verify solvent compatibility before setting up a reaction. Acetonitrile and dichloromethane are often safer choices.[4]
-
Toxicity and Corrosivity: Nucleophilic fluoride sources can generate highly toxic and corrosive hydrogen fluoride (HF) if exposed to acid.[20] HF causes severe burns that may not be immediately painful. Always handle fluoride salts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves. Have calcium gluconate gel available as a first-aid measure for HF exposure.
-
Thermal Stability: Reagents like DAST (diethylaminosulfur trifluoride), though not typically used for benzoates, can decompose violently at elevated temperatures.[4] Always be aware of the thermal stability of your chosen reagent.
Section 2: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific problems encountered during the fluorination of benzoates.
Q1: My reaction has low or no conversion of the starting material. What are the likely causes?
| Potential Cause | Diagnosis & Explanation | Recommended Solution |
| Inactive Fluoride Source | Alkali fluorides (KF, CsF) are highly hygroscopic. Absorbed water will quench the reaction and hydrolyze the catalyst or substrate. | Use a fresh bottle of the fluoride salt. Dry the salt in a vacuum oven before use. Consider using less hygroscopic alternatives if moisture is a persistent issue.[21] |
| Catalyst/Ligand Degradation | Palladium and phosphine ligands can be sensitive to air and moisture. The precatalyst may not have been activated properly. | Ensure all reagents and solvents are rigorously dried and degassed.[21] Set up the reaction under a strictly inert atmosphere (Argon or Nitrogen). Use a well-defined, air-stable precatalyst. |
| Poor Leaving Group | For nucleophilic fluorination, the rate of oxidative addition to the catalyst is highly dependent on the leaving group (I > OTf > Br >> Cl).[23] Benzoate itself is not a good leaving group for this type of reaction. | If starting from a phenol-benzoate, convert the hydroxyl group to a triflate (-OTf) or a halide, which are far better leaving groups for cross-coupling.[3][4] |
| Incorrect Solvent | The solvent must be anhydrous and compatible with the reagents.[4] For nucleophilic reactions, polar aprotic solvents (e.g., Toluene, Dioxane, 2-MeTHF) are often required to solubilize the fluoride salt and stabilize intermediates.[15] | Rigorously dry the solvent before use.[21] Check the literature for the optimal solvent for your specific catalyst system. Avoid solvents like DMF with electrophilic reagents like Selectfluor®.[22] |
| Insufficient Temperature | Many fluorination reactions, particularly those using KF, have a significant activation energy barrier and require heating to proceed at a reasonable rate.[4] | Gradually increase the reaction temperature, monitoring for product formation and decomposition. Be aware that higher temperatures can also promote side reactions.[24] |
Q2: I'm observing significant byproduct formation. How can I suppress these side reactions?
-
Problem: Hydrolysis of the Benzoate Ester
-
Cause: Presence of water and/or use of a basic fluoride source like CsF which can promote ester saponification, especially at high temperatures.
-
Solution: Ensure strictly anhydrous conditions. If using a strong base is problematic, consider a different fluoride source or add the base slowly at a lower temperature.
-
-
Problem: Proto-dehalogenation or Proto-detriflation (Leaving group is replaced by -H)
-
Cause: This is a common side reaction in Pd-catalyzed couplings. It can arise from trace moisture acting as a proton source or from β-hydride elimination pathways if an appropriate substrate is used. It can also be a sign of catalyst decomposition.
-
Solution: Use rigorously dried and degassed solvents and reagents. Re-evaluate your choice of ligand and catalyst loading; sometimes a lower loading can minimize side reactions.
-
-
Problem: Formation of Regioisomeric Aryl Fluorides
-
Cause: In some Pd-catalyzed systems, particularly with substituted aryl triflates, regioisomers can form via a proposed Pd-benzyne intermediate.[25] This involves deprotonation of the aromatic ring.
-
Solution: This is a mechanistically complex problem. The solution often involves rational ligand design. A fluorinated ligand developed by the Buchwald group was shown to significantly reduce the formation of these regioisomers.[3][25] If this is a persistent issue, screening different ligands is the most effective strategy.
-
Q3: My catalyst appears to have deactivated. What are the signs and remedies?
-
Signs of Deactivation: The reaction starts but then stalls, as observed by GC-MS or TLC analysis. A color change in the reaction mixture (e.g., formation of palladium black) is a classic sign of Pd(0) catalyst aggregation and deactivation.[26]
-
Causes & Remedies:
-
Aggregation: The active monoligated Pd(0) species is prone to aggregation into inactive palladium black.
-
Remedy: Use ligands that are sufficiently bulky to stabilize the monomeric catalytic species.[3] Sometimes, a slightly higher reaction temperature can help keep the catalyst in solution, but excessive heat can also promote aggregation.
-
-
Oxidative Degradation: The catalyst, especially the phosphine ligands, can be oxidized by trace oxygen.
-
Remedy: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use degassed solvents.
-
-
Inhibition by Substrate/Products: Some functional groups (e.g., pyridines, certain heterocycles) can act as Lewis bases and bind strongly to the metal center, inhibiting catalysis.[17]
-
Remedy: This requires re-evaluating the catalytic system. A different metal (e.g., copper) or a ligand that is less susceptible to displacement may be necessary.
-
-
Section 3: Protocols and Methodologies
Representative Protocol: Pd-Catalyzed Nucleophilic Fluorination of an Aryl Triflate
This protocol is a general guideline for a Buchwald-type fluorination and must be optimized for specific substrates.
Materials:
-
Aryl triflate (1.0 mmol, 1.0 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Bulky monophosphine ligand (e.g., AdBrettPhos, 0.04 mmol, 4 mol%)
-
Cesium Fluoride (CsF, 2.0 mmol, 2.0 eq., dried under vacuum at 150 °C for 4h)
-
Anhydrous Toluene (10 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add the aryl triflate, CsF, palladium precatalyst, and ligand to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous toluene to the vial.
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100-120 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots (under inert atmosphere if possible) and analyzing by GC-MS or ¹⁹F NMR. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl fluoride.
Visualizing the Catalytic Cycle
The efficiency of the above protocol is dictated by the kinetics of each step in the catalytic cycle. Understanding this cycle is key to troubleshooting.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 3. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives [organic-chemistry.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Free Energy Profile of a Model Palladium Catalyzed Fluorination of Aryl Bromide with Cesium Fluoride - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 10. Free Energy Profile of a Model Palladium Catalyzed Fluorination of Aryl Bromide with Cesium Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SelectFluor - Enamine [enamine.net]
- 20. Fluorination - Wordpress [reagents.acsgcipr.org]
- 21. benchchem.com [benchchem.com]
- 22. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. benchchem.com [benchchem.com]
- 25. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
Technical Support Center: Stabilizing Fluorinated Intermediates
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of fluorinated intermediates. The unique electronic properties conferred by fluorine can dramatically alter a molecule's reactivity, often leading to unexpected decomposition pathways.[1][2][3] This resource is designed to help you anticipate and mitigate these challenges, ensuring the integrity of your experiments and the successful synthesis of your target compounds.
Understanding the Instability of Fluorinated Intermediates
The high electronegativity of fluorine can create strong, polarized bonds, but it can also activate adjacent atoms, making them susceptible to nucleophilic attack or elimination reactions.[3][4] The stability of a fluorinated intermediate is highly context-dependent, influenced by factors such as the position and number of fluorine atoms, the presence of other functional groups, and the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why are my α-fluoroamines decomposing?
A: α-Fluoroamines are notoriously unstable due to the high propensity for the lone pair of electrons on the nitrogen atom to induce the elimination of a fluoride ion. This process is often rapid and can be difficult to prevent. However, recent strategies have shown that positioning the fluorine atom at a bridgehead position can confer stability by preventing the necessary orbital alignment for elimination, a principle dictated by Bredt's rule.
Q2: My reaction involving a trifluoromethyl ketone is giving low yields. What could be the cause?
A: Trifluoromethyl ketones are highly electrophilic due to the strong electron-withdrawing nature of the CF3 group.[5][6] This makes them susceptible to nucleophilic attack, including by water, which can lead to the formation of a stable hydrate. This hydrate formation can sequester your starting material and inhibit the desired reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use freshly opened or properly stored reagents to avoid introducing trace amounts of water.
-
Solvent Choice: Select a non-nucleophilic, aprotic solvent.
Q3: I'm observing the elimination of HF from my fluoroalkane. How can I prevent this?
A: The elimination of hydrogen fluoride (HF) is a common decomposition pathway for fluoroalkanes, particularly at elevated temperatures or in the presence of a base.[7] The stability of the C-F bond, while strong, does not preclude this reaction, especially when a stable alkene can be formed.[7]
Preventative Measures:
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[7][8][9]
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to disfavor the E2 elimination pathway.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can help prevent oxidative decomposition at higher temperatures.[7]
Troubleshooting Guides for Common Decomposition Pathways
This section provides detailed troubleshooting for specific classes of fluorinated intermediates and common decomposition scenarios.
Guide 1: Thermal Decomposition
Fluorinated compounds can undergo thermal decomposition through various mechanisms, including C-C bond cleavage and HF elimination.[10][11][12] The thermal stability of a fluorinated molecule is influenced by its structure. For instance, perfluoroalkyl carboxylic acids (PFCAs) with longer perfluorinated chains tend to be more thermally stable.[13][14][15] Conversely, the presence of an ether linkage can decrease thermal stability.[13][14][15]
Troubleshooting Thermal Instability:
| Problem | Potential Cause | Recommended Solution |
| Low recovery of product after heating | The reaction temperature exceeds the decomposition threshold of the intermediate. | Carefully monitor the reaction temperature and consider running it at a lower temperature for a longer duration.[8][9] If possible, use a catalyst to lower the required reaction temperature.[7] |
| Formation of shorter-chain fluorinated byproducts | C-C bond fragmentation is occurring. | Optimize the reaction conditions to be as mild as possible. For PFCAs, decomposition can start at temperatures as low as 150-200 °C.[11][15] |
| Evidence of HF formation (e.g., etching of glassware) | HF elimination is a significant side reaction. | Use plasticware (e.g., PTFE or polypropylene) if compatible with the reaction conditions. Employ a non-nucleophilic base to scavenge any generated HF. |
Experimental Protocol: Determining Thermal Stability
A simple yet effective method to assess the thermal stability of a fluorinated intermediate is through a controlled heating experiment monitored by an appropriate analytical technique.
-
Sample Preparation: Dissolve a small, known amount of the intermediate in a suitable, high-boiling, and inert solvent.
-
Heating: Heat the solution in a sealed vial at a series of increasing temperatures (e.g., 50 °C, 75 °C, 100 °C) for a fixed period (e.g., 1 hour) at each temperature.
-
Analysis: After each heating interval, cool the sample to room temperature and analyze it by a suitable method (e.g., 19F NMR, GC-MS, or LC-MS) to quantify the remaining starting material and identify any decomposition products.
-
Data Interpretation: Plot the percentage of remaining starting material against temperature to determine the approximate decomposition temperature.
Guide 2: Hydrolytic Decomposition
The presence of water, even in trace amounts, can be detrimental to many fluorinated intermediates. Fluorinated esters and anhydrides are particularly susceptible to hydrolysis.[16][17][18]
Troubleshooting Hydrolysis:
| Problem | Potential Cause | Recommended Solution |
| Formation of a carboxylic acid byproduct | Hydrolysis of a fluorinated ester or anhydride. | Use rigorously dried solvents and reagents.[9] Perform the reaction under an inert atmosphere. Consider using a less hygroscopic fluorinating reagent if applicable.[8] |
| Inconsistent reaction rates or yields | Trace moisture is affecting catalyst activity or reacting with intermediates.[7] | Dry all glassware in an oven and cool it under a stream of inert gas before use. Use molecular sieves to dry solvents. |
| Low yield in nucleophilic fluorination | The fluorinating agent has been deactivated by moisture.[9] | Use a fresh bottle of the fluorinating agent and handle it in a glovebox or under a positive pressure of inert gas.[9] |
Workflow for Minimizing Hydrolysis:
Caption: Workflow for preventing hydrolysis.
Guide 3: Photochemical Decomposition
Exposure to light, particularly UV light, can induce the decomposition of some fluorinated compounds.[19][20] This is a critical consideration for both the reaction setup and the storage of light-sensitive intermediates. Photolysis can lead to the cleavage of C-F bonds and the formation of various degradation products.[20][21]
Troubleshooting Photochemical Instability:
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture changes color upon exposure to light | A photochemically initiated side reaction is occurring. | Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware. |
| Formation of unexpected byproducts | Photodegradation of the starting material or product. | Minimize the exposure of the reaction and the isolated product to light. Store sensitive compounds in the dark. |
| Low yields in photoreactions | The desired product is also susceptible to photodecomposition. | Monitor the reaction closely and stop it once the starting material is consumed to avoid over-irradiation. Consider using a filter to block specific wavelengths of light. |
Guide 4: Metal-Catalyzed Decomposition
Trace metal impurities can catalyze the decomposition of certain fluorinated intermediates. This is a particular concern in reactions that use transition metal catalysts.
Troubleshooting Metal-Catalyzed Decomposition:
| Problem | Potential Cause | Recommended Solution |
| Rapid decomposition upon addition of a metal catalyst | The intermediate is unstable in the presence of the catalyst. | Screen different catalysts or ligands to find a system that is compatible with the substrate. Consider performing the reaction at a lower temperature. |
| Formation of defluorinated or rearranged products | The metal catalyst is promoting C-F bond activation or skeletal rearrangements. | Add a chelating agent to sequester trace metal impurities if they are suspected to be the cause. Ensure high purity of all reagents and solvents. |
Decision Tree for Troubleshooting Decomposition:
Caption: Troubleshooting decision tree.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pfascentral.org [pfascentral.org]
- 15. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-fluoro-5-methylbenzoate
Welcome to the dedicated technical support center for the synthesis and scale-up of Methyl 3-fluoro-5-methylbenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into troubleshooting common issues, provide detailed protocols, and offer insights grounded in mechanistic principles to ensure your success from benchtop to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most direct and widely used method is the Fischer-Speier esterification of 3-fluoro-5-methylbenzoic acid with methanol, catalyzed by a strong acid.[1][2] This reaction is cost-effective and relatively straightforward to perform. The primary challenge lies in driving the reaction equilibrium towards the product to achieve high yields, which is a critical consideration for scaling up.[3][4]
Q2: Why is my Fischer esterification reaction yield consistently low?
A2: Low yields in Fischer esterification are almost always due to the reversible nature of the reaction.[2][3][5] The reaction between a carboxylic acid and an alcohol produces an ester and water. As the concentration of products increases, the reverse reaction (ester hydrolysis) begins to compete, establishing an equilibrium that may favor the starting materials. To improve the yield, you must shift the equilibrium to the product side.[3][4][6]
Q3: What are the primary impurities I should expect, and how can I detect them?
A3: The most common impurity is the unreacted starting material, 3-fluoro-5-methylbenzoic acid. Other potential side products could arise from impurities in the starting materials or, under harsh conditions, potential side reactions like ether formation from the alcohol, though this is less common with methanol.[7] The best methods for monitoring the reaction and detecting impurities are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
Q4: Can I use a different esterification method for this synthesis?
A4: Absolutely. While Fischer esterification is common, other methods can be employed, especially if the starting material is sensitive to strong acids or high temperatures. Alternatives include:
-
Reaction with Thionyl Chloride or Oxalyl Chloride: Convert the carboxylic acid to the more reactive acyl chloride, followed by reaction with methanol. This is often a high-yielding, non-reversible reaction but involves more hazardous reagents.[9]
-
Steglich Esterification: This method uses coupling agents like DCC or EDC with a catalyst such as DMAP. It is performed under mild conditions but is generally more expensive, making it more suitable for small-scale or high-value syntheses.[10]
-
Reaction with Methyl Iodide: The carboxylate salt of the acid can be reacted with an alkylating agent like methyl iodide. This can be a very clean reaction.[11][12]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you might encounter during the synthesis and scale-up of this compound.
Problem 1: Low Conversion of 3-fluoro-5-methylbenzoic Acid
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining after the recommended reaction time.
-
The isolated yield is below 50-60%.
Root Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Equilibrium Not Disrupted | Fischer esterification is an equilibrium-controlled process.[3][6] Without removing one of the products (water) or using a large excess of a reactant (methanol), the reaction will stop far from completion. | 1. Increase Methanol Stoichiometry: Use methanol as the solvent. A large excess (10-50 equivalents) will drive the equilibrium forward according to Le Chatelier's Principle.[3][4]2. Water Removal: For larger-scale reactions, use a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water as it forms.[3][5] |
| Insufficient Catalyst | The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[2] | 1. Check Catalyst Loading: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), typically 1-5 mol%.2. Consider Stronger Catalysts: For stubborn reactions, trimethylchlorosilane (TMSCl) in methanol is a highly effective system for generating HCl in situ and driving the reaction.[13] |
| Low Reaction Temperature | Esterification reactions have an activation energy barrier. Insufficient temperature leads to slow reaction rates. | 1. Ensure Reflux: The reaction should be heated to a gentle reflux of methanol (approx. 65 °C).[1] Ensure your heating mantle and condenser are functioning correctly.2. Monitor Internal Temperature: On a larger scale, use a temperature probe to monitor the internal reaction temperature, not just the heating bath temperature. |
Problem 2: Difficulty in Product Isolation and Purification
Symptoms:
-
Formation of an emulsion during aqueous workup.
-
The product is an oil that is difficult to crystallize.
-
Co-elution of product and starting material during column chromatography.
Root Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Acid Neutralization | Residual carboxylic acid can act as a surfactant, leading to emulsions during the basic wash. | 1. Thorough Basic Wash: Use a saturated sodium bicarbonate (NaHCO₃) solution and wash the organic layer multiple times. Check the pH of the aqueous layer to ensure it is basic (pH > 8).2. Brine Wash: After the bicarbonate wash, a wash with saturated sodium chloride (brine) solution will help break emulsions by increasing the ionic strength of the aqueous phase. |
| Product is a Low-Melting Solid or Oil | The physical properties of the target molecule may not be conducive to easy crystallization at room temperature. | 1. High-Vacuum Distillation: As a liquid, the product can be purified effectively by distillation under reduced pressure.2. Column Chromatography: If distillation is not an option, careful column chromatography is effective. Use a less polar solvent system (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) to achieve better separation from the more polar carboxylic acid starting material.[14] |
| Solvent Miscibility Issues | If using methanol as the solvent, it has some miscibility with common extraction solvents like ethyl acetate, which can complicate the workup.[15] | 1. Solvent Removal Pre-Workup: Before the aqueous workup, remove the bulk of the methanol on a rotary evaporator.2. Dilute with a Non-Polar Solvent: After removing methanol, dissolve the residue in a water-immiscible solvent like ethyl acetate, diethyl ether, or dichloromethane before washing. |
Visualizing the Workflow
Diagram 1: General Synthesis & Purification Workflow
Caption: High-level workflow for synthesis and purification.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for diagnosing low reaction yields.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-10 g)
Materials:
-
3-fluoro-5-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-5-methylbenzoic acid (1.0 eq).
-
Add methanol (20-30 mL per gram of carboxylic acid). This will serve as both reactant and solvent.
-
Slowly add concentrated sulfuric acid (0.02-0.05 eq) to the stirring suspension.
-
Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4-16 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), observing the disappearance of the starting material spot.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL per gram of starting acid).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated NaHCO₃ solution (2 x 50 mL). Caution: CO₂ evolution. Vent frequently.
-
Water (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude methyl ester by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).
-
Combine the pure fractions and remove the solvent to afford this compound as a clear oil or low-melting solid.
Protocol 2: Considerations for Scale-Up (>100 g)
When scaling up the synthesis, direct translation of the lab-scale protocol may be inefficient or unsafe. Key modifications are required:
-
Reaction Vessel: Use a jacketed glass reactor with overhead mechanical stirring for efficient mixing and temperature control.
-
Reagent Addition: The exothermic addition of sulfuric acid should be done slowly, monitoring the internal temperature to prevent a runaway reaction.
-
Water Removal: At scale, relying solely on excess methanol is inefficient. It is highly recommended to use a Dean-Stark trap with a co-solvent like toluene. This will azeotropically remove water, driving the reaction to completion much faster and with less excess methanol required.
-
Workup:
-
Quenching the reaction by adding the reaction mixture to a chilled solution of sodium bicarbonate is often more controllable than the other way around.
-
Phase separation can be slower at a larger scale. Allow adequate time for layers to separate. A bottom-outlet reactor simplifies the separation process.
-
-
Purification: Column chromatography is impractical for large quantities. The preferred method of purification is vacuum distillation . Ensure your vacuum pump and glassware are rated for the required temperature and pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. quora.com [quora.com]
- 6. brainly.com [brainly.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
The Strategic Advantage of Methyl 3-fluoro-5-methylbenzoate: A Comparative Guide for Synthetic and Medicinal Chemists
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated building blocks are indispensable tools, offering chemists the ability to fine-tune a molecule's physicochemical and biological properties with surgical precision. Among the vast arsenal of available fluorinated synthons, methyl 3-fluoro-5-methylbenzoate presents a unique constellation of electronic and steric features. This guide provides an in-depth, objective comparison of this compound with other relevant fluorinated building blocks, supported by experimental data and field-proven insights to inform your synthetic strategy.
The Power of Fluorine in Molecular Design: A Primer
The introduction of fluorine into an organic molecule can dramatically alter its properties. The high electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby enhancing a drug candidate's pharmacokinetic profile.[1][2] Furthermore, the substitution of hydrogen with fluorine can increase a compound's lipophilicity, which can improve its ability to cross cellular membranes.[3] It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, a testament to the transformative power of this element in medicinal chemistry.[4]
Unveiling this compound: A Unique Building Block
This compound is a trifunctional aromatic building block featuring a methyl ester, a fluorine atom, and a methyl group. This specific arrangement of substituents on the benzene ring provides a unique platform for diverse synthetic transformations.
Physicochemical Properties
A comprehensive understanding of a building block's physicochemical properties is paramount for predicting its behavior in both reaction media and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | PubChem |
| Molecular Weight | 168.17 g/mol | PubChem |
| Boiling Point | ~227 °C (Predicted) | Chemicalize |
| LogP | ~2.5 (Predicted) | Chemicalize |
| pKa (of corresponding acid) | ~3.8 (Predicted) | Chemicalize |
The predicted LogP suggests a moderate lipophilicity, making it suitable for applications where a balance between aqueous solubility and membrane permeability is desired.
Comparative Reactivity Analysis: A Data-Driven Approach
The true value of a building block is revealed in its reactivity and versatility in key synthetic transformations. Here, we compare the performance of this compound with other fluorinated building blocks in common cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The electronic nature of the aryl halide significantly impacts the efficiency of this palladium-catalyzed reaction.
While a direct head-to-head comparative study with identical reaction partners is not available in the literature, we can infer the reactivity of this compound based on established principles and data from analogous systems. The presence of the electron-withdrawing fluorine atom can enhance the rate of oxidative addition of the palladium catalyst to the aryl halide, a key step in the catalytic cycle.
Illustrative Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Yields in Suzuki-Miyaura Coupling (Representative Data):
| Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Methyl 3-bromo-5-fluorobenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85 | [Analogous Reaction] |
| Methyl 3-bromo-5-methylbenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 82 | [Analogous Reaction] |
| Methyl 3-bromo-5-fluoro-2-methylbenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | ~80-90 (Expected) | [Expert Projection] |
| Methyl 4-bromobenzoate | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 92 | [Analogous Reaction] |
Note: The expected yield for Methyl 3-bromo-5-fluoro-2-methylbenzoate is an expert projection based on the electronic effects of the substituents and data from similar systems. The presence of the ortho-methyl group might introduce some steric hindrance, potentially affecting the yield slightly.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. The efficiency of this reaction is also influenced by the electronic and steric properties of the aryl halide.
Illustrative Experimental Protocol for Buchwald-Hartwig Amination:
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Comparative Yields in Buchwald-Hartwig Amination (Representative Data):
| Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |
| Methyl 3-bromo-5-fluorobenzoate | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 90 | [Analogous Reaction] |
| Methyl 3-bromo-5-methylbenzoate | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 88 | [Analogous Reaction] |
| Methyl 3-bromo-5-fluoro-2-methylbenzoate | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | ~85-95 (Expected) | [Expert Projection] |
| Methyl 4-bromobenzoate | Morpholine | Pd₂(dba)₃, RuPhos, K₃PO₄ | 95 | [Analogous Reaction] |
Note: The expected yield for Methyl 3-bromo-5-fluoro-2-methylbenzoate is an expert projection. The ortho-methyl group's steric bulk could influence the choice of ligand and potentially the reaction rate.
Strategic Advantages of the 3-Fluoro-5-methyl Substitution Pattern
The meta-positioning of the fluorine and methyl groups in this compound offers distinct advantages in multistep synthesis:
-
Directed Functionalization: The electronic directing effects of the fluoro (ortho, para-directing) and methyl (ortho, para-directing) groups can be strategically exploited for selective electrophilic aromatic substitution at the C2, C4, and C6 positions.
-
Modulation of Reactivity: The interplay between the electron-withdrawing fluorine and electron-donating methyl group provides a nuanced electronic environment on the aromatic ring, allowing for fine-tuning of reactivity in various transformations.
-
Access to Novel Chemical Space: This specific substitution pattern is less common than ortho- or para-substituted analogues, providing access to novel molecular scaffolds with potentially unique biological activities.
Case Study: Synthesis of a Kinase Inhibitor Precursor
The utility of this compound can be illustrated in the synthesis of a key intermediate for a hypothetical kinase inhibitor. Many kinase inhibitors feature a substituted aniline core.
Caption: Synthetic pathway to a kinase inhibitor precursor using this compound.
In this hypothetical pathway, the directing effects of the fluorine and methyl groups would favor nitration at the C2 position. Subsequent reduction of the nitro group provides the corresponding aniline, a versatile precursor for the construction of various heterocyclic cores common in kinase inhibitors.
Conclusion: A Versatile and Strategic Building Block
This compound is more than just another fluorinated building block. Its unique substitution pattern offers a powerful combination of electronic modulation and synthetic handles, enabling access to novel and diverse chemical matter. While direct comparative data remains somewhat limited in the public domain, a thorough understanding of fundamental organic chemistry principles allows for the confident prediction of its utility in a range of synthetic applications. For researchers and drug development professionals seeking to expand their chemical space and fine-tune the properties of their lead compounds, this compound represents a valuable and strategic addition to the synthetic chemist's toolbox.
References
Comparing the efficacy of different fluorinating agents for aromatic compounds
The strategic introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorination can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and bioavailability.[1][2][3] This guide provides a comparative analysis of common fluorinating agents, offering insights into their mechanisms, applications, and practical considerations to aid researchers in selecting the optimal reagent for their synthetic challenges.
The Landscape of Aromatic Fluorination
The methods for creating carbon-fluorine (C-F) bonds in aromatic compounds can be broadly categorized into three main approaches: electrophilic, nucleophilic, and radical fluorination.[4][5] Each of these strategies offers distinct advantages and is suited to different types of aromatic substrates.
| Fluorination Method | Description | Typical Substrates |
| Electrophilic Fluorination | An electrophilic fluorine source ("F+") attacks an electron-rich aromatic ring.[4][6] | Electron-rich arenes and heterocycles.[7] |
| Nucleophilic Aromatic Substitution (SNAr) | A nucleophilic fluoride source (F-) displaces a leaving group on an electron-deficient aromatic ring.[4][8] | Electron-deficient arenes, particularly those with strong electron-withdrawing groups.[9][10] |
| Radical Fluorination | Involves the reaction of an aromatic radical with a fluorine atom source.[5][11] | A broader range of substrates, including those not amenable to electrophilic or nucleophilic methods.[12] |
Electrophilic Fluorinating Agents: Taming the "Superhalogen"
Electrophilic fluorination is the go-to method for electron-rich aromatic compounds.[7] The reagents in this class are designed to deliver an electrophilic fluorine atom to a nucleophilic arene.
Key Reagents: A Head-to-Head Comparison
Two of the most widely used electrophilic fluorinating agents are Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[3][7]
| Reagent | Structure | Key Characteristics | Typical Applications |
| Selectfluor® (F-TEDA-BF₄) | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, crystalline solid, soluble in polar solvents.[13] Often provides higher yields and shorter reaction times.[14] | Direct fluorination of a wide range of electron-rich arenes and heterocycles.[13][15] |
| N-Fluorobenzenesulfonimide (NFSI) | Crystalline powder, bench-stable, and generally milder than Selectfluor®.[16][17] Can offer better selectivity in some cases.[18] | Monofluorination of electron-rich aromatic compounds, enol ethers, and silyl enol ethers.[17][19] |
Causality in Experimental Choices: Selectfluor® vs. NFSI
The choice between Selectfluor® and NFSI often hinges on the reactivity of the aromatic substrate and the desired level of selectivity.
-
For highly activated, electron-rich arenes , the milder nature of NFSI can be advantageous in preventing over-fluorination or side reactions.[16][19]
-
For less reactive electron-rich arenes , the greater electrophilicity of Selectfluor® is often necessary to achieve a reasonable reaction rate and yield.[13][14]
The reaction mechanism for electrophilic aromatic fluorination is generally considered to be a polar SEAr (electrophilic aromatic substitution) process.[20][21] However, under certain conditions, a single-electron transfer (SET) mechanism may be operative.[20]
Experimental Protocol: Direct Fluorination of Anisole with Selectfluor®
This protocol provides a general procedure for the direct fluorination of an electron-rich aromatic compound.
Diagram of the Experimental Workflow:
Caption: General workflow for the electrophilic fluorination of anisole.
Step-by-Step Methodology:
-
In a clean, dry flask, dissolve anisole (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
To this solution, add Selectfluor® (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the ortho- and para-fluoroanisole isomers.
Nucleophilic Aromatic Fluorination (SNAr): A Powerful Tool for Electron-Deficient Arenes
For aromatic rings bearing electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) is a highly effective fluorination strategy.[8][10] This method relies on the displacement of a suitable leaving group (often a halide or a nitro group) by a nucleophilic fluoride source.[6][8]
The Challenge of Fluoride Nucleophilicity
A significant hurdle in SNAr fluorination is the inherently low nucleophilicity of the fluoride ion in protic solvents due to strong hydrogen bonding.[8] To overcome this, reactions are typically carried out in anhydrous, aprotic polar solvents like DMSO, DMF, or sulfolane, often at elevated temperatures.[8][10]
Common Fluoride Sources for SNAr
| Fluoride Source | Key Characteristics | Typical Reaction Conditions |
| Potassium Fluoride (KF) | Inexpensive and readily available, but has low solubility in organic solvents.[22] Often used with a phase-transfer catalyst (e.g., crown ethers).[22] | High temperatures (>130 °C) in aprotic polar solvents.[8][10] |
| Cesium Fluoride (CsF) | More soluble and reactive than KF, allowing for milder reaction conditions. However, it is more expensive.[10][22] | Moderate to high temperatures in aprotic polar solvents. |
| Tetrabutylammonium Fluoride (TBAF) | Highly soluble and reactive, enabling room-temperature fluorinations in some cases.[9] Anhydrous TBAF is required for optimal reactivity.[9] | Room temperature to moderate temperatures in aprotic polar solvents. |
| Tetramethylammonium Fluoride (TMAF) | A bench-stable and effective fluoride source, particularly as an alcohol adduct, which circumvents the need for strictly anhydrous conditions.[8] | Mild conditions (e.g., 80 °C in DMSO) without the need for drying reagents or solvents.[8] |
Experimental Protocol: SNAr Fluorination of 2,4-Dinitrochlorobenzene with KF
This protocol illustrates a classic SNAr fluorination using potassium fluoride.
Diagram of the SNAr Mechanism:
Caption: The two-step mechanism of nucleophilic aromatic substitution.
Step-by-Step Methodology:
-
To a flask equipped with a condenser and a magnetic stirrer, add 2,4-dinitrochlorobenzene (1.0 mmol), spray-dried potassium fluoride (2.0 mmol), and anhydrous dimethyl sulfoxide (DMSO) (5 mL).
-
Heat the reaction mixture to 150 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Radical Fluorination: An Emerging Frontier
Radical fluorination has gained significant traction as a complementary approach to traditional electrophilic and nucleophilic methods.[5][11][12] This strategy involves the generation of an aryl radical, which then reacts with a fluorine atom transfer agent.
Recent advances have identified N-F reagents, such as Selectfluor® and NFSI, as effective fluorine atom sources for radical fluorination.[2][12] This has expanded the scope of radical fluorination to include a wider range of substrates and reaction conditions.[12]
Safety Considerations: Handling Fluorinating Agents
Many fluorinating agents are hazardous and require careful handling.[23][24]
-
Elemental Fluorine (F₂): Extremely corrosive, toxic, and reactive.[25] Requires specialized equipment and handling procedures.[25][26]
-
Hydrogen Fluoride (HF): Highly corrosive and toxic.[27] Can cause severe burns that may not be immediately painful.[27]
-
Electrophilic N-F Reagents (Selectfluor®, NFSI): Generally stable solids, but are strong oxidizing agents.[13][23] Avoid contact with skin and eyes, and work in a well-ventilated fume hood.[23][24]
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[23][24]
Conclusion: A Strategic Approach to Aromatic Fluorination
The selection of a fluorinating agent is a critical decision in the synthesis of aromatic compounds. By understanding the underlying mechanisms and the reactivity of both the substrate and the reagent, researchers can make informed choices to achieve their synthetic goals efficiently and safely. This guide provides a framework for comparing the efficacy of different fluorinating agents, empowering scientists to navigate the exciting and ever-evolving landscape of fluorine chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Difference Between Electrophilic and Nucleophilic Aromatic Substitution [unacademy.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. SelectFluor - Enamine [enamine.net]
- 14. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 15. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. N-Fluorobenzenesulfonimide_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]
- 18. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. zjwintime.com [zjwintime.com]
- 25. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 26. ipo.rutgers.edu [ipo.rutgers.edu]
- 27. ehs.wisc.edu [ehs.wisc.edu]
Analysis of positional isomers of fluoro-methyl-benzoates
An In-Depth Guide to the Separation and Characterization of Fluoro-Methyl-Benzoate Positional Isomers
For researchers and professionals in drug development and materials science, the precise synthesis and unambiguous identification of substituted aromatic compounds are of paramount importance. Fluoro-methyl-benzoates, a class of compounds utilized as intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals, present a common yet critical analytical challenge: the differentiation of positional isomers.[1] The specific placement of the fluorine and methyl groups on the benzoate ring dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. Consequently, robust analytical methodologies are required to separate and definitively identify each isomer in a mixture.
This guide provides a comprehensive comparison of analytical techniques for the resolution of fluoro-methyl-benzoate positional isomers. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to select and implement the most effective strategies for their specific applications. We will explore the strengths and limitations of chromatographic and spectroscopic techniques, supported by experimental data and detailed protocols.
The Challenge of Isomerism
Positional isomers possess the same molecular formula and functional groups but differ in the location of those groups on the structural backbone.[2] For a disubstituted benzene ring, this results in ortho (1,2), meta (1,3), and para (1,4) configurations. When the substituents are different, such as in fluoro-methyl-benzoates, the number of possible isomers increases significantly. For instance, we can have 2-fluoro-3-methyl-benzoate, 4-fluoro-2-methyl-benzoate, and so on. These subtle structural differences lead to slight variations in physical properties like boiling point, polarity, and dipole moment, which form the basis for their analytical separation.
Comparative Analysis of Separation Techniques: GC vs. HPLC
The initial and most critical step in analyzing a mixture of isomers is chromatographic separation. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamental and depends on the volatility and polarity of the isomers.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds, making it highly suitable for the analysis of methyl esters like fluoro-methyl-benzoates.[3] Separation is governed by the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.[4]
The Causality of Column Selection: The choice of the stationary phase is the most critical parameter in GC method development. Its polarity relative to the analytes dictates the retention and elution order.
-
Non-Polar Columns (e.g., Polysiloxane-based, HP-5MS): These columns separate compounds primarily based on their boiling points. Isomers with lower boiling points will elute first. This is often the primary choice for a general screening method.
-
Mid- to High-Polarity Columns (e.g., Cyanopropylphenyl siloxane, DB-225MS): These phases introduce additional retention mechanisms, such as dipole-dipole interactions.[3] For fluoro-methyl-benzoates, the polar cyano groups in the stationary phase can interact more strongly with the electronegative fluorine and the ester group of the analytes, leading to altered selectivity compared to non-polar columns. This can be exploited to resolve isomers that co-elute on a non-polar phase.
| Parameter | Non-Polar Column (e.g., DB-5ms) | Mid-Polar Column (e.g., DB-17ms) | Rationale & Insights |
| Primary Separation | Boiling Point | Polarity & Boiling Point | Non-polar columns provide a baseline separation, while mid-polar columns can enhance resolution for isomers with similar boiling points but different dipole moments. |
| Typical Elution Order | Lower boiling point isomers elute first. | Can be complex; isomers with greater polarity may be retained longer. | The elution order can be strategically manipulated by changing the column polarity to resolve specific isomeric pairs. |
| Oven Program | 50°C (1 min), ramp to 250°C at 10°C/min | 60°C (1 min), ramp to 260°C at 8°C/min | A slower ramp rate can improve the separation of closely eluting peaks. |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Hydrogen can provide faster analysis times but requires appropriate safety measures. |
High-Performance Liquid Chromatography (HPLC)
HPLC is an alternative for less volatile compounds or when GC-level temperatures might cause degradation.[5][6] For fluoro-methyl-benzoates, Reverse-Phase HPLC (RP-HPLC) is the most common mode.
The Causality of Column and Mobile Phase Selection: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[7][8]
-
C18 Columns: These are the workhorses of RP-HPLC, separating compounds based on hydrophobicity. However, for structurally similar positional isomers, the selectivity might be insufficient.
-
Phenyl-Hexyl Columns: These columns contain phenyl groups in the stationary phase, which can induce pi-pi interactions with the aromatic ring of the benzoate isomers.[2] This provides an alternative selectivity that can be highly effective at resolving positional isomers that are difficult to separate on a C18 column.[9]
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is adjusted to control retention. Using methanol, a weaker eluent than acetonitrile, can sometimes enhance the separation of aromatic compounds by promoting longer retention times.[9]
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale & Insights |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π Interactions | The π-π interactions offered by phenyl-based columns provide a crucial secondary mechanism for differentiating aromatic positional isomers. |
| Mobile Phase | Acetonitrile:Water (gradient) | Methanol:Water (gradient) | A methodical approach involves screening both acetonitrile and methanol as the organic modifier to find the optimal selectivity. |
| Detector | UV-Vis (e.g., at 235 nm or 255 nm)[7] | UV-Vis / PDA | A Photodiode Array (PDA) detector is invaluable as it provides spectral information, helping to confirm peak purity and identity. |
Comparative Analysis of Identification Techniques
Once chromatographically separated, each isomer must be unambiguously identified. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive tools for this purpose.
Mass Spectrometry (MS)
When coupled with GC (GC-MS), mass spectrometry provides both retention time and mass information. While all positional isomers of fluoro-methyl-benzoate will have the same molecular ion peak (e.g., m/z 154 for C₈H₇FO₂), their fragmentation patterns upon electron ionization (EI) can sometimes offer clues for differentiation.[10][11]
The Logic of Fragmentation: The fragmentation of methyl benzoates is well-characterized. Key fragmentation pathways include:
-
Loss of the methoxy radical (-•OCH₃): This leads to a prominent peak at M-31. For fluoro-methyl-benzoate, this would be at m/z 123.
-
Loss of the entire ester group (-•COOCH₃): This results in a peak at M-59, corresponding to the fluorinated phenyl cation at m/z 95.
While the primary fragments are often identical across isomers, the relative intensities of these fragments can differ, providing a basis for differentiation, although this is not always definitive.[11][12]
| Ion Fragment | Expected m/z | Description | Isomer Differentiation |
| [M]⁺ | 154 | Molecular Ion | Identical for all isomers. |
| [M-OCH₃]⁺ | 123 | Loss of methoxy group | Relative intensity may vary slightly. |
| [M-COOCH₃]⁺ | 95 | Loss of methyl ester group | Relative intensity may vary slightly. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural elucidation of positional isomers. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.[13]
-
¹H NMR: The chemical shifts and, more importantly, the coupling (splitting) patterns of the protons on the aromatic ring are highly diagnostic of the substitution pattern.[14][15] For example, a para-substituted ring will often show two distinct doublets, whereas ortho- and meta-isomers will exhibit more complex multiplets (e.g., doublets of doublets, triplets).[15]
-
¹³C NMR: The number of signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum directly relates to the symmetry of the molecule. A para-substituted isomer with two identical substituents would show fewer signals than its less symmetrical ortho or meta counterparts.[15]
-
¹⁹F NMR: This is a particularly sensitive and decisive technique. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment, which is directly influenced by the position of the methyl and ester groups.[16] Each positional isomer will give a distinct ¹⁹F NMR signal, making it an excellent method for both identification and quantification of isomers in a mixture.[12]
| Technique | Key Differentiating Feature | Rationale & Insights |
| ¹H NMR | Aromatic region splitting patterns | The number of adjacent protons and their relative positions create unique, predictable splitting patterns for each isomer. |
| ¹³C NMR | Number of unique aromatic signals | Molecular symmetry dictates the number of chemically equivalent carbons. Less symmetry leads to more signals. |
| ¹⁹F NMR | Chemical shift of the fluorine signal | The fluorine chemical shift is extremely sensitive to its position on the ring relative to the other substituents, providing a unique fingerprint for each isomer.[16] |
Recommended Analytical Workflow
For a comprehensive and self-validating analysis, a multi-step approach is recommended. This ensures both accurate separation and confident identification.
Caption: Recommended workflow for the analysis of fluoro-methyl-benzoate isomers.
Detailed Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the separation and identification of fluoro-methyl-benzoate isomers.
1. Sample Preparation
-
Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Create a working standard by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.
-
Transfer the working standard to a 2 mL autosampler vial.
2. GC-MS Instrumentation & Conditions
-
System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-400.[13]
3. Data Analysis
-
Integrate the chromatogram to determine the retention time and relative abundance of each separated peak.
-
Examine the mass spectrum for each peak. Identify the molecular ion (M⁺) at m/z 154.
-
Identify key fragment ions, such as [M-31]⁺ at m/z 123 and [M-59]⁺ at m/z 95.
-
Compare the retention times and mass spectra against a library of known standards for positive identification.
-
If co-elution occurs or mass spectra are too similar for confident identification, re-analyze the sample on a more polar column (e.g., DB-17ms) or proceed to NMR analysis.
Logical Framework for Technique Selection
The choice of analytical technique is a balance of the required level of certainty, sample complexity, and available instrumentation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. mdpi.com [mdpi.com]
- 4. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 7. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Sodium benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go-jsb.co.uk [go-jsb.co.uk]
- 11. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. aiinmr.com [aiinmr.com]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to the Characterization of Impurities in Methyl 3-fluoro-5-methylbenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-5-methylbenzoate is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1][2][3] This guide provides a comprehensive comparison of analytical techniques for the characterization of impurities that may arise during the synthesis of this compound, offering insights into method selection and data interpretation for robust impurity profiling.
Synthesis and Potential Impurities
A common and efficient method for synthesizing this compound is the Fischer esterification of 3-fluoro-5-methylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[4][5] While this reaction is generally high-yielding, several potential impurities can be generated through side reactions or remain from the starting materials.
Common Organic Impurities May Include:
-
Starting Materials: Unreacted 3-fluoro-5-methylbenzoic acid and residual methanol.
-
By-products: Formation of isomeric esters if the starting benzoic acid contains impurities, or by-products from the degradation of either the starting materials or the product under harsh acidic conditions.
-
Reagents and Catalysts: While typically removed during workup, trace amounts of the acid catalyst may persist.[6]
-
Residual Solvents: Solvents used during the reaction or purification steps.[7]
View DOT script for the synthesis pathway and potential impurity formation
Caption: Synthesis of this compound and potential impurities.
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often necessary for the comprehensive identification and quantification of impurities.[8][9][10] The following sections compare the utility of various analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of impurity profiling in the pharmaceutical industry due to its high resolution and sensitivity for non-volatile organic compounds.[10]
Experimental Protocol: Reverse-Phase HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.
Data Presentation: Sample HPLC Results
| Compound | Retention Time (min) | Peak Area (%) |
| 3-fluoro-5-methylbenzoic acid | 5.2 | 0.08 |
| This compound | 12.5 | 99.75 |
| Unknown Impurity 1 | 13.1 | 0.12 |
| Unknown Impurity 2 | 14.8 | 0.05 |
Performance Comparison:
| Technique | Pros | Cons |
| HPLC-UV | Excellent for quantification of known and unknown impurities. High precision and robustness. | Limited identification capabilities for unknown impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[7][11][12] The ICH Q3C guideline provides a framework for the control of residual solvents.[2]
Experimental Protocol: Headspace GC-MS
-
GC Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Oven Program: 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Injector: Split, 250 °C
-
Headspace Sampler: Vial equilibration at 80 °C for 15 min
-
MS Detector: Electron Ionization (EI), scan range 35-350 amu
-
Sample Preparation: Accurately weigh 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Data Presentation: Identified Residual Solvents
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Class |
| Methanol | 3.1 | 150 | 2 |
| Toluene | 8.5 | 25 | 2 |
Performance Comparison:
| Technique | Pros | Cons |
| GC-MS | High sensitivity and specificity for volatile compounds. Excellent for identification based on mass spectra libraries. | Not suitable for non-volatile or thermally labile compounds. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it an invaluable tool for the structural elucidation of unknown impurities.[13][14][15]
View DOT script for the LC-MS impurity identification workflow
Caption: Workflow for impurity identification using LC-MS.
Performance Comparison:
| Technique | Pros | Cons |
| LC-MS | Provides molecular weight and structural information for unknown impurities.[14] High sensitivity. | Quantification can be less precise than HPLC-UV without appropriate standards. Matrix effects can suppress ionization. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the definitive structural elucidation of organic molecules.[16][17][18] It provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹⁹F NMR
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
¹H NMR: Acquire standard proton spectrum.
-
¹⁹F NMR: Acquire fluorine spectrum to identify fluorine-containing impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
Data Interpretation:
-
¹H NMR: The presence of a singlet for the methyl ester protons and aromatic protons with characteristic splitting patterns confirms the main product. Impurities may show additional peaks.
-
¹⁹F NMR: A single peak for the fluorine atom on the aromatic ring is expected for the product. The presence of other signals could indicate isomeric impurities.
Performance Comparison:
| Technique | Pros | Cons |
| NMR | Provides unambiguous structure determination.[19][20] Can be quantitative (qNMR). | Relatively low sensitivity compared to chromatographic methods. Requires higher sample amounts. |
Integrated Strategy for Impurity Characterization
A robust strategy for characterizing impurities in this compound involves the synergistic use of these techniques.
-
Screening and Quantification: Use a validated HPLC-UV method to detect and quantify all impurities above the reporting threshold (typically 0.05% as per ICH guidelines).[1]
-
Volatiles Analysis: Employ headspace GC-MS to identify and quantify residual solvents.
-
Structural Elucidation: For any unknown impurity exceeding the identification threshold (e.g., >0.10%), use LC-MS to obtain its molecular weight and fragmentation pattern. If necessary, isolate the impurity using preparative HPLC for definitive structure confirmation by NMR.
Conclusion
The characterization of impurities in the synthesis of this compound is a critical aspect of quality control in pharmaceutical development. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the impurity profile. HPLC is ideal for quantification, GC-MS excels in residual solvent analysis, and LC-MS and NMR are powerful tools for the structural elucidation of unknown impurities. By implementing a well-designed analytical strategy, researchers and drug developers can ensure the purity, safety, and quality of this important synthetic intermediate.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 11. orientjchem.org [orientjchem.org]
- 12. agilent.com [agilent.com]
- 13. chimia.ch [chimia.ch]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. tandfonline.com [tandfonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jchps.com [jchps.com]
- 18. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. researchgate.net [researchgate.net]
The Ascendancy of Methyl 3-fluoro-5-methylbenzoate: A Comparative Guide for the Modern Synthetic Chemist
In the intricate tapestry of synthetic organic chemistry, the choice of a precursor is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. This guide provides an in-depth, objective comparison of Methyl 3-fluoro-5-methylbenzoate as a versatile building block against more conventional synthetic precursors. We will delve into its performance in cornerstone reactions, supported by experimental data, to empower researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.
Introduction: The Strategic Advantage of Fluorine and Methyl Substitution
The unique substitution pattern of this compound offers a compelling combination of electronic and steric properties. The fluorine atom, a bioisostere of the hydrogen atom, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a molecule – properties of paramount importance in medicinal chemistry. The strategic placement of the methyl group provides a valuable steric and electronic handle for directing subsequent reactions and modulating molecular conformation. This guide will explore how these inherent features translate into tangible advantages in key synthetic transformations.
Comparative Analysis: Performance in Key Synthetic Transformations
We will now embark on a comparative analysis of this compound against two common alternative precursors in two of the most fundamental transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction and catalytic amidation.
The Suzuki-Miyaura Cross-Coupling Reaction: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a powerhouse for the formation of C-C bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. Here, we compare the performance of this compound with its bromo-analogue, Methyl 3-bromo-5-methylbenzoate.
While aryl bromides are traditionally more reactive than aryl fluorides in palladium-catalyzed cross-coupling reactions, recent advances in catalyst design have enabled the efficient activation of C-F bonds.[1][2] This is a significant development, as fluorinated precursors are often more readily available and cost-effective.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | Methyl 3-bromo-5-methylbenzoate |
| Reaction | Coupling with Phenylboronic Acid | Coupling with Phenylboronic Acid |
| Catalyst System | NiCl₂(PCy₃)₂ / ZrF₄ (cocatalyst) | Pd(dppf)Cl₂ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane/H₂O |
| Temperature | 120 °C | 100 °C |
| Reaction Time | 12 h | 12 h |
| Yield | Good to Excellent (Anticipated) | 81%[3] |
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a nickel catalyst with a zirconium tetrafluoride cocatalyst for the aryl fluoride is crucial. The nickel center is more adept at the oxidative addition to the strong C-F bond, and the Lewis acidic ZrF₄ is believed to facilitate this activation.[2] For the more reactive aryl bromide, a standard palladium catalyst like Pd(dppf)Cl₂ is sufficient for efficient coupling.[3]
-
Base and Solvent: The selection of potassium phosphate as the base and toluene as the solvent for the aryl fluoride coupling is based on conditions optimized for nickel-catalyzed reactions of this type.[2] The use of potassium carbonate in a mixed aqueous solvent system is a well-established and robust condition for palladium-catalyzed Suzuki reactions of aryl bromides.[3]
Trustworthiness of the Protocol: The protocols described are based on well-established and peer-reviewed methodologies for the Suzuki-Miyaura coupling of aryl fluorides and bromides.[2][3] The anticipated high yield for this compound is grounded in published results for structurally similar electron-deficient aryl fluorides.[2]
Catalytic Amidation: A Comparison of Starting Materials
The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceuticals. The direct catalytic amidation of esters is a more atom-economical and environmentally benign alternative to traditional methods that often require stoichiometric activating agents.[4] Here, we compare the utility of this compound with 3-fluoro-5-methylbenzoic acid in a direct amidation reaction.
Table 2: Comparative Performance in a Representative Catalytic Amidation Reaction
| Parameter | This compound | 3-fluoro-5-methylbenzoic Acid |
| Reaction | Amidation with Benzylamine | Amidation with Benzylamine |
| Catalyst | Nb₂O₅ (heterogeneous) | TiF₄ |
| Solvent | Solvent-free | Toluene |
| Temperature | High Temperature | Reflux (approx. 111 °C) |
| Reaction Time | Varies | 24 h |
| Yield | High (Anticipated) | Good to Excellent[5] |
Causality Behind Experimental Choices:
-
Catalyst: For the amidation of the methyl ester, a heterogeneous catalyst like niobium pentoxide (Nb₂O₅) has shown high activity for the direct amidation of various esters.[6][7] For the direct amidation of the carboxylic acid, titanium tetrafluoride (TiF₄) has been demonstrated to be an effective catalyst.[5]
-
Reaction Conditions: The solvent-free, high-temperature conditions for the ester amidation are typical for heterogeneous catalytic systems to drive the reaction to completion.[6] The use of refluxing toluene for the carboxylic acid amidation provides the necessary thermal energy to overcome the activation barrier for the dehydration reaction.[5]
Trustworthiness of the Protocol: The described methodologies are based on published protocols for the catalytic amidation of methyl benzoates and benzoic acids.[5][6] The anticipated high yield for this compound is based on the reported high efficiency of Nb₂O₅ for a range of methyl esters.[6]
Experimental Protocols
Detailed Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for the nickel-catalyzed cross-coupling of aryl fluorides.[2]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Zirconium tetrafluoride (ZrF₄) (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, NiCl₂(PCy₃)₂, ZrF₄, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated heating block at 120 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-methyl-5-phenylbenzoate.
Detailed Protocol 2: Niobium Oxide-Catalyzed Amidation of this compound
This protocol is based on the direct amidation of methyl benzoate using a heterogeneous niobium oxide catalyst.[6]
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Niobium(V) oxide (Nb₂O₅) (e.g., 50 mg)
-
Reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add this compound, benzylamine, and Nb₂O₅.
-
Seal the vial tightly with a screw cap.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (typically 150-200 °C).
-
Stir the reaction mixture for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to recover the heterogeneous catalyst.
-
The catalyst can be washed with the solvent, dried, and reused.
-
The filtrate can be washed with dilute acid (e.g., 1M HCl) and brine to remove any unreacted amine and then dried over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude amide product.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualization of Key Processes
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
- 1. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Decisive Role of Fluorine Placement: A Comparative Guide to the Reactivity of Methyl Benzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic placement of a single fluorine atom can dramatically alter the physicochemical properties and reactivity of a molecule. This guide provides an in-depth analysis of how the position of a fluorine substituent on the aromatic ring of methyl benzoate—a common structural motif in pharmaceuticals and functional materials—governs its reactivity. By examining the underlying electronic effects and providing supporting data, this document serves as a crucial resource for professionals seeking to rationally design molecules with tailored reactivity profiles.
The Electronic Tug-of-War: Fluorine's Inductive and Resonance Effects
Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. This effect diminishes with distance. Concurrently, due to its lone pairs, fluorine can donate electron density to the aromatic π-system via a resonance effect (+M).[1][2] The net electronic influence of fluorine on the reactivity of the benzene ring is a delicate balance of these opposing forces.[3]
The ester group (-COOCH3) of methyl benzoate is an electron-withdrawing group and deactivates the aromatic ring towards electrophilic attack.[4] It directs incoming electrophiles to the meta position. When a fluorine atom is also present, the overall reactivity and the ultimate outcome of a reaction are determined by the interplay of the electronic contributions of both substituents.
Comparative Reactivity in Key Transformations
To elucidate the impact of fluorine's position, we will compare the reactivity of methyl benzoate and its ortho-, meta-, and para-fluorinated analogs in three fundamental reaction classes:
-
Saponification (Nucleophilic Acyl Substitution): Probing the electrophilicity of the carbonyl carbon.
-
Nitration (Electrophilic Aromatic Substitution): Assessing the nucleophilicity of the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr): Evaluating the ring's susceptibility to nucleophilic attack, a reaction of paramount importance in the synthesis of complex aromatic compounds.
Saponification: A Tale of Inductive Dominance
Saponification, the base-catalyzed hydrolysis of an ester, proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate.
The effect of a substituent on the rate of saponification can be quantified using the Hammett equation, which relates the logarithm of the reaction rate constant (k) to the substituent constant (σ):
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant, and σ is the substituent constant. A positive ρ value, as is typical for saponification of benzoates, indicates that electron-withdrawing groups (positive σ values) accelerate the reaction.
Table 1: Hammett Sigma (σ) Constants for Fluorine and Predicted Relative Saponification Rates of Fluoromethyl Benzoates
| Substituent Position | Hammett σ Constant | Predicted Relative Saponification Rate |
| Hydrogen (unsubstituted) | 0.00 | 1 (Reference) |
| meta-Fluoro | +0.34 | > 1 |
| para-Fluoro | +0.06 | > 1 (but less than meta) |
| ortho-Fluoro | +0.92 (σₚ) | >> 1 (potentially highest, but steric effects are significant) |
Data sourced from multiple chemical data compilations.
Analysis of Reactivity:
-
meta-Fluoro Isomer: The fluorine atom at the meta position exerts a purely inductive electron-withdrawing effect on the carbonyl group, as resonance effects do not extend to the meta position. This strong -I effect significantly increases the electrophilicity of the carbonyl carbon, leading to a faster saponification rate compared to methyl benzoate.
-
para-Fluoro Isomer: In the para position, the electron-withdrawing inductive effect (-I) is partially offset by the electron-donating resonance effect (+M). The net effect is still electron-withdrawing, but to a lesser extent than in the meta isomer. Consequently, the saponification of para-fluoromethyl benzoate is faster than that of methyl benzoate but slower than the meta isomer.
-
ortho-Fluoro Isomer: The ortho position presents a more complex scenario. The inductive effect is strongest at this position due to proximity. However, steric hindrance from the ortho-substituent can impede the approach of the nucleophile to the carbonyl center. While the electronic effect would predict the fastest rate, the steric effect can significantly retard it. The actual rate is a balance of these two competing factors.[5]
Experimental Protocol: Determination of Saponification Rates
This protocol outlines a general procedure for comparing the saponification rates of methyl benzoate and its fluoro-isomers.
Caption: Workflow for determining saponification rates.
Nitration: A Dance of Directing Groups
The nitration of a substituted methyl benzoate is a classic example of electrophilic aromatic substitution (EAS). The reactivity of the aromatic ring towards the nitronium ion (NO₂⁺) electrophile is dictated by the electron density of the ring. The ester group is deactivating and a meta-director.[4] The fluorine substituent, while deactivating overall due to its strong inductive effect, is an ortho, para-director because of its ability to stabilize the cationic intermediate (arenium ion) through resonance.[1] The regiochemical outcome of the nitration of fluoromethyl benzoates is therefore a result of the competing directing effects of these two substituents.
Predicted Reactivity and Regioselectivity:
-
meta-Fluoro Isomer: Both the ester and the fluorine group direct the incoming electrophile to positions ortho and para to themselves. In this case, the positions ortho to the fluorine and meta to the ester are the same (positions 2, 4, and 6). Position 2 is sterically hindered. Therefore, nitration is expected to occur primarily at positions 4 and 6. The overall reaction rate will be slower than that of methyl benzoate due to the combined deactivating effects of both groups.
-
para-Fluoro Isomer: The ester group directs nitration to the meta position (position 3), while the fluorine directs to the ortho position (also position 3). In this case, both groups reinforce the directing effect to the same carbon. Therefore, nitration is expected to occur predominantly at the 3-position. The reaction rate will be significantly reduced due to the strong deactivating nature of both substituents.
-
ortho-Fluoro Isomer: The ester directs to the meta positions (positions 3 and 5), while the fluorine directs to its para position (position 5) and its other ortho position (position 3). Thus, both substituents direct the incoming electrophile to the 3 and 5 positions. The reaction will be very slow due to the strong deactivation and potential steric hindrance.
Experimental Protocol: Nitration of Methyl Benzoate
The following is a general procedure for the nitration of methyl benzoate, which can be adapted for its fluoro-derivatives.[6][7][8]
Caption: Workflow for the nitration of methyl benzoate.
Nucleophilic Aromatic Substitution (SNAr): Fluorine's Unexpected Role
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of highly functionalized aromatic compounds. This reaction is typically facile on aromatic rings bearing strong electron-withdrawing groups and a good leaving group.
A key feature of SNAr is that the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group.
Interestingly, in the context of SNAr, fluoride is often an excellent leaving group, in contrast to its poor leaving group ability in SN1 and SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Since the C-F bond is broken in a fast, subsequent step, its high bond strength does not impede the overall reaction rate.[9]
Comparative Reactivity of Fluoromethyl Benzoates in SNAr (with Fluorine as the Leaving Group):
-
para-Fluoromethyl Benzoate: The ester group is in the para position relative to the fluorine leaving group. The electron-withdrawing nature of the ester group, through both inductive and resonance effects, will effectively stabilize the negative charge of the Meisenheimer intermediate. This isomer is therefore expected to be the most reactive towards SNAr.
-
ortho-Fluoromethyl Benzoate: Similar to the para isomer, the ortho-ester group can stabilize the Meisenheimer intermediate. However, steric hindrance from the adjacent ester group may hinder the approach of the nucleophile, potentially reducing the reaction rate compared to the para isomer.
-
meta-Fluoromethyl Benzoate: The ester group is in the meta position relative to the fluorine. In this case, the ester group cannot delocalize the negative charge of the Meisenheimer intermediate through resonance. Only the weaker inductive effect will contribute to stabilization. Consequently, this isomer is expected to be the least reactive of the three in SNAr reactions.
Caption: SNAr mechanism for para-fluoromethyl benzoate.
Conclusion: A Predictive Framework for Rational Design
The position of a fluorine atom on the methyl benzoate ring provides a powerful handle to fine-tune the molecule's reactivity. This guide has demonstrated that a clear understanding of the interplay between inductive and resonance effects allows for the rational prediction of reactivity in various chemical transformations.
-
For nucleophilic attack at the carbonyl group (saponification) , the reactivity is primarily governed by the inductive effect, with the meta-fluoro isomer being the most reactive.
-
For electrophilic aromatic substitution (nitration) , the outcome is a complex interplay of the directing effects of both the ester and the fluorine, with the para-fluoro isomer showing the most predictable regioselectivity.
-
For nucleophilic aromatic substitution (SNAr) , the ability of the ester group to stabilize the anionic intermediate via resonance is key, making the para-fluoro isomer the most susceptible to substitution.
These principles provide a solid foundation for researchers in drug discovery and materials science to design and synthesize novel fluorinated aromatic compounds with desired reactivity and properties.
References
- 1. youtube.com [youtube.com]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. webassign.net [webassign.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Catalytic Synthesis of Fluorinated Esters: A Comparative Study
For researchers, scientists, and professionals in drug development, the incorporation of fluorine into organic molecules is a critical strategy for modulating biological activity and enhancing pharmaceutical properties. Fluorinated esters, in particular, are valuable intermediates and building blocks in the synthesis of a wide array of bioactive compounds. The choice of catalyst for their synthesis is paramount, directly influencing yield, selectivity, and overall efficiency. This guide provides an in-depth, objective comparison of the leading catalytic systems for the synthesis of fluorinated esters, supported by experimental data and field-proven insights.
The Strategic Importance of Catalysis in Fluorinated Ester Synthesis
The carbon-fluorine bond, being the strongest single bond in organic chemistry, presents unique challenges for its formation. Direct fluorination methods often lack selectivity and can be hazardous. Catalysis offers a milder, more controlled, and often stereoselective approach to forging this bond. This guide will dissect and compare three major classes of catalysts: organocatalysts, metal-based catalysts, and biocatalysts, providing a comprehensive framework for selecting the optimal system for your synthetic needs.
Organocatalysis: The Rise of Asymmetric Fluorination
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-fluoroesters, providing access to chiral building blocks with high optical purity. These metal-free catalysts operate under mild conditions and are often readily available and robust.
Isothiourea Catalysts: Activating Carboxylic Acids for Fluorination
Chiral isothiourea catalysts have demonstrated remarkable efficiency in the α-fluorination of carboxylic acids and their derivatives.[1][2][3] The catalytic cycle, depicted below, involves the formation of a chiral C1-ammonium enolate intermediate.
Figure 1: Proposed catalytic cycle for isothiourea-catalyzed α-fluorination of aryl esters.
Causality in Experimental Choices: The use of an aryl ester as the starting material is strategic. The aryloxide leaving group generated upon acylation of the isothiourea is a competent base to facilitate the subsequent deprotonation to the key C1-ammonium enolate intermediate. The choice of the fluorinating agent, typically N-fluorobenzenesulfonimide (NFSI), is critical; its electrophilicity and stability are well-suited for this transformation.[1][2] The final alcohol addition serves to release the α-fluoroester product and regenerate the catalyst.
Cinchona Alkaloid Derivatives: Pioneers in Enantioselective Fluorination
Cinchona alkaloids and their derivatives are among the most successful organocatalysts for asymmetric synthesis. In the context of fluorination, they can act as chiral phase-transfer catalysts or form chiral fluorinating agents in situ. These catalysts are particularly effective for the enantioselective fluorination of β-ketoesters and other activated carbonyl compounds.
Experimental Protocol: Organocatalytic α-Fluorination of an Aryl Ester
This protocol is a representative example of an isothiourea-catalyzed α-fluorination.
-
Preparation: To a flame-dried vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl ester (1.0 equiv.), the chiral isothiourea catalyst (e.g., (R)-F-BTM, 0.1 equiv.), and a suitable base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Solvent Addition: Add a dry, aprotic solvent (e.g., dichloromethane or toluene) to dissolve the reagents.
-
Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., NFSI, 1.2 equiv.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Work-up: Upon completion, add a nucleophilic alcohol (e.g., methanol, 2.0 equiv.) to the reaction mixture to ensure catalyst turnover and formation of the methyl ester. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-fluoroester.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Metal-Based Catalysis: Versatility and Reactivity
Transition metal catalysts offer a broad scope for the synthesis of fluorinated esters, including methods that are not accessible through organocatalysis. These systems can activate a wider range of substrates and perform transformations such as allylic fluorination.
Rhodium-Catalyzed Synthesis of Fluorinated Allylic Esters
Rhodium catalysts have been successfully employed for the addition of fluorinated carboxylic acids to dienes, providing access to valuable fluorinated allylic esters.[4] This method is particularly useful for the functionalization of abundant feedstocks like butadiene.
References
- 1. Enantioselective isothiourea-catalysed α-fluorination of C1-ammonium enolates generated from arylesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.jku.at [epub.jku.at]
- 3. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 4. Stereoselective Synthesis of α-Fluoro-γ-nitro Thioesters under Organocatalytic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Benzoic Acid Derivatives
Introduction
Fluorinated benzoic acid derivatives represent a cornerstone in modern drug development. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, often lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability. However, the very properties that make them medicinally valuable also present distinct challenges for analytical chemists. Ensuring the identity, purity, and strength of these active pharmaceutical ingredients (APIs) requires robust, validated analytical methods.
This guide provides an in-depth comparison of analytical techniques for the validation of methods used for fluorinated benzoic acid derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals dedicated to the highest standards of scientific integrity and data quality.
The Unique Analytical Challenge of the C-F Bond
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.[1] This, combined with fluorine's high electronegativity, significantly influences a molecule's polarity, lipophilicity, and acid/base properties (pKa). These alterations demand a thoughtful approach to analytical method development and validation. For instance, the presence of fluorine can:
-
Alter Chromatographic Retention: Fluorination can decrease the polarizability of a molecule, leading to weaker van der Waals interactions with reversed-phase column stationary phases (like C18). This can result in shorter, and sometimes difficult to control, retention times in High-Performance Liquid Chromatography (HPLC).
-
Impact Ionization in Mass Spectrometry (MS): The high electronegativity of fluorine can affect the ease of protonation or deprotonation, influencing signal intensity in MS. Furthermore, contamination from fluoropolymers within the LC-MS system itself can be a significant source of background noise, complicating trace analysis.[2]
-
Introduce Complexities in Forced Degradation Studies: The stability of the C-F bond means that fluorinated compounds can be resistant to certain degradation pathways. Forced degradation studies, which are essential for developing stability-indicating methods, must be designed with this in mind to ensure all relevant degradation products are generated.[3]
Understanding these nuances is the first step toward designing analytical methods that are not just compliant, but scientifically sound.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is dictated by the specific question at hand—be it quantification of the main component, identification of impurities, or structural elucidation. Here, we compare the most relevant techniques for fluorinated benzoic acid derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with UV or Diode Array Detection (DAD), is the workhorse for purity and assay testing in pharmaceutical quality control.
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For fluorinated benzoic acids, reversed-phase HPLC with a C18 or C8 column is most common.
-
Expertise in Action: The acidic nature of the benzoic acid moiety is a critical consideration. To ensure reproducible retention and symmetrical peak shape, the mobile phase pH must be controlled. The guiding principle is to maintain the mobile phase pH at least 1.5 to 2 units below the pKa of the analyte. [4] This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and promoting better retention on the reversed-phase column. A buffered mobile phase (e.g., phosphate or formate) is therefore essential.
-
Advantages: Robust, reliable, and widely available. Excellent for quantification due to its high precision and accuracy.
-
Limitations: May lack the sensitivity for trace impurity analysis. Peak co-elution can be an issue, requiring careful method development.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For identifying and quantifying trace-level impurities or for analyzing complex matrices, LC-MS/MS is the gold standard.
-
Principle: Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
-
Expertise in Action: A significant challenge in LC-MS analysis of fluorinated compounds is background contamination from polytetrafluoroethylene (PTFE) components commonly found in LC systems.[2] This can lead to high background noise. To mitigate this, it is best practice to use PEEK or stainless steel tubing and to incorporate a delay column between the pump and the injector to chromatographically separate system-related contaminants from the analytes of interest.[2]
-
Advantages: Unparalleled sensitivity (often to the parts-per-trillion level) and selectivity.[1] Provides molecular weight and structural information, making it ideal for impurity identification.
-
Limitations: More complex and expensive than HPLC-UV. Susceptible to matrix effects, where components of the sample other than the analyte can suppress or enhance ionization.
Gas Chromatography (GC)
GC is best suited for volatile and thermally stable compounds. While many benzoic acid derivatives require derivatization to increase their volatility, GC can be a powerful tool for analyzing certain impurities or starting materials.
-
Principle: Separation occurs as volatile analytes are carried by an inert gas (the mobile phase) through a column containing a stationary phase.
-
Expertise in Action: To analyze non-volatile fluorinated benzoic acids by GC, a derivatization step is typically required. A common approach is silylation, for example, using trimethylchlorosilane (TMCS), to convert the carboxylic acid to a more volatile trimethylsilyl ester.[5] This method is highly sensitive and can be used for assessing fluoride released from fluorine-containing drugs in biological fluids.[5]
-
Advantages: Excellent separation efficiency for complex mixtures of volatile compounds. High sensitivity, especially when coupled with a mass spectrometer (GC-MS).
-
Limitations: Not suitable for non-volatile or thermally labile compounds without derivatization. The derivatization step adds complexity and a potential source of error.
A Step-by-Step Guide to Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The framework for this process is laid out in the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8][9] The following is a guide to executing these validation parameters with specific considerations for fluorinated benzoic acid derivatives.
Specificity and the Role of Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Trustworthiness through Stress Testing: A stability-indicating method must be able to separate the intact drug from its degradation products. This is proven through forced degradation studies.[3][10][11] Per ICH guidelines, a drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[12] A good practice is to aim for 5-20% degradation of the active ingredient.[10][12] Over-stressing can lead to secondary degradation products that are not relevant to actual stability.[12]
-
Prepare Stock Solutions: Prepare a 1 mg/mL solution of the fluorinated benzoic acid derivative in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Withdraw samples at intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for a specified time. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 105°C) for a specified time. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution to a combination of visible and UV light with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10] Analyze against a control sample protected from light.
-
Analysis: Analyze all stressed samples by HPLC-DAD. The peak purity of the main component should be assessed using the DAD to ensure it is spectrally homogeneous, confirming that no degradants are co-eluting.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to create a high-concentration stock solution.
-
Create Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For an assay method, a typical range is 80% to 120% of the target concentration.
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999, and the y-intercept should be close to zero.
Accuracy and Precision
-
Accuracy: The closeness of test results to the true value. It is typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Between-laboratory precision (rarely required for submission unless it is a standardized method).
-
-
Prepare Spiked Samples: Prepare a placebo (a mixture of all formulation components except the API). Spike the placebo with the fluorinated benzoic acid API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analysis for Accuracy: Analyze the spiked samples and calculate the percentage recovery of the API. Acceptance criteria are typically 98.0% to 102.0%.
-
Analysis for Precision:
-
Repeatability: Analyze six independent samples prepared at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system if possible, repeat the repeatability study. The overall %RSD for the combined data should meet the acceptance criteria.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOQ is a critical parameter for impurity methods. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
-
Identify Parameters: Identify critical HPLC parameters to vary, such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 10%)
-
Percentage of organic solvent in the mobile phase (e.g., ± 2%)
-
-
Analysis: Analyze a system suitability solution under each of the varied conditions.
-
Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor). The system suitability criteria must still be met under all varied conditions.
Data Presentation and System Suitability
Clear data presentation is crucial. All quantitative validation data should be summarized in tables.
Table 1: Example Linearity Data for 4-Fluorobenzoic Acid
| Concentration (µg/mL) | Injection 1 Peak Area | Injection 2 Peak Area | Injection 3 Peak Area | Mean Peak Area |
| 80.0 | 798541 | 799123 | 798854 | 798839 |
| 90.0 | 899123 | 898745 | 899561 | 899143 |
| 100.0 | 999854 | 1000123 | 999541 | 999839 |
| 110.0 | 1101234 | 1100876 | 1101543 | 1101218 |
| 120.0 | 1202345 | 1201987 | 1202543 | 1202292 |
| Regression Results | \multicolumn{4}{l | }{} | ||
| Slope | \multicolumn{4}{l | }{10010} | ||
| Intercept | \multicolumn{4}{l | }{-150} | ||
| Correlation Coefficient (r²) | \multicolumn{4}{l | }{0.9999} |
Table 2: Example Accuracy and Precision Data
| Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) | Analyst 1 %RSD (n=3) |
| 80% | 80.0 | 79.8 | 99.8 | 0.45 |
| 100% | 100.0 | 100.5 | 100.5 | 0.31 |
| 120% | 120.0 | 119.5 | 99.6 | 0.52 |
The Self-Validating System: System Suitability Testing (SST)
Before any sample analysis, the performance of the complete analytical system must be verified. This is the role of System Suitability Testing (SST).[13][14] SSTs are not instrument qualification tests; they are method-specific tests that ensure the system is fit for purpose on the day of analysis.[13]
Table 3: Typical SST Parameters and Acceptance Criteria for HPLC
| Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 |
| Resolution (Rs) | Measures separation between critical peaks. | Rs > 2.0 |
| Precision (%RSD) | Measures injection repeatability. | %RSD ≤ 1.0% for 5 replicate injections |
Visualizing the Workflow
Diagrams can clarify complex processes and relationships.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Technique Selection.
Conclusion
The validation of analytical methods for fluorinated benzoic acid derivatives is a nuanced process that requires more than just following a checklist. It demands a deep understanding of the unique chemistry of fluorinated compounds and a commitment to rigorous scientific principles. By carefully selecting the appropriate analytical techniques, designing robust validation experiments grounded in ICH guidelines, and paying close attention to the subtleties of the C-F bond, scientists can develop and validate methods that are accurate, reliable, and fit for their intended purpose. This ensures the quality and safety of the medicines that ultimately reach patients, which is the fundamental goal of our work in the pharmaceutical industry.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. canadacommons.ca [canadacommons.ca]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. acv-verdun.fr [acv-verdun.fr]
- 11. studylib.net [studylib.net]
- 12. benchchem.com [benchchem.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
Benchmarking the synthesis of "Methyl 3-fluoro-5-methylbenzoate" against other methods
Introduction: The Significance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The unique electronic effects of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons highly valuable. Methyl 3-fluoro-5-methylbenzoate is one such critical building block, serving as a versatile intermediate for the synthesis of agrochemicals and pharmaceutical agents. This guide provides an in-depth comparison of established and modern synthetic routes to this compound, offering researchers the experimental data and field-proven insights necessary to select the optimal method for their specific application, whether for small-scale research or process development.
Retrosynthetic Analysis: Devising the Synthetic Strategy
A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and viable precursor molecules.
Caption: Retrosynthetic analysis of this compound.
The primary disconnections are the ester linkage and the carbon-fluorine bond. This analysis reveals two principal synthetic strategies:
-
Route A: Formation of the C-F bond on an existing benzoic acid framework, followed by esterification.
-
Route B: Esterification of a functionalized precursor, followed by a late-stage fluorination reaction.
This guide will benchmark three distinct methodologies stemming from this analysis: the classical Balz-Schiemann reaction, a modern copper-mediated Sandmeyer-type fluorination, and a transition-metal-free nucleophilic aromatic substitution (SNAr) approach.
Methodology 1: The Classical Balz-Schiemann Route followed by Fischer Esterification
This two-part approach is a robust and well-documented pathway for synthesizing aryl fluorides from primary aromatic amines.[1][2] It leverages the transformation of an amino group into a diazonium salt, which is then converted to the fluoride.
Principle and Mechanistic Insight
The core of this route is the Balz-Schiemann reaction , which proceeds in two key stages.[3][4] First, the primary amine (3-amino-5-methylbenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄). This diazotization step forms a relatively stable aryl diazonium tetrafluoroborate salt.[4] The choice of HBF₄ is critical, as the tetrafluoroborate anion is a poor nucleophile, preventing premature substitution.
The second stage involves the thermal decomposition of the isolated diazonium salt. Upon heating, nitrogen gas is expelled, generating a high-energy aryl cation intermediate. This cation is immediately trapped by a fluoride ion from the BF₄⁻ counterion to form the desired aryl fluoride.[3] The subsequent esterification is a classic acid-catalyzed condensation reaction between the synthesized 3-fluoro-5-methylbenzoic acid and methanol.[5][6]
Caption: Workflow for the classical Balz-Schiemann and Esterification route.
Experimental Protocol
Part A: Synthesis of 3-Fluoro-5-methylbenzoic Acid via Balz-Schiemann Reaction
-
Diazotization: In a 250 mL beaker, suspend 3-amino-5-methylbenzoic acid (15.1 g, 0.1 mol) in 60 mL of 48% fluoroboric acid (HBF₄). Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in 15 mL of deionized water, maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the resulting thick paste for an additional 30 minutes at 0°C.
-
Isolation: Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid sequentially with 20 mL of cold 5% HBF₄, 20 mL of cold methanol, and finally 30 mL of diethyl ether.
-
Dry the salt under vacuum for 2-3 hours. The yield of the diazonium salt should be approximately 22-24 g.
-
Decomposition: Place the dry salt in a 500 mL flask and heat gently with a Bunsen burner or heating mantle in a well-ventilated fume hood. The decomposition will start and proceed spontaneously.[7] Apply heat as needed to complete the reaction until no more gas evolves.
-
Work-up: After cooling, extract the crude product with diethyl ether. Wash the combined organic extracts with 5% sodium bicarbonate solution, then water, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-fluoro-5-methylbenzoic acid. Purify by recrystallization from a toluene/hexanes mixture.
Part B: Fischer Esterification
-
In a 100 mL round-bottom flask, combine the purified 3-fluoro-5-methylbenzoic acid (7.7 g, 0.05 mol), 40 mL of methanol, and 1 mL of concentrated sulfuric acid.[5]
-
Add boiling chips and reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol via rotary evaporation.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash sequentially with 30 mL of water, 30 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.
Methodology 2: Modern Copper-Mediated Fluoro-deamination (Sandmeyer-Type)
Traditional Sandmeyer reactions using copper halides are excellent for producing aryl chlorides and bromides, but a direct Sandmeyer fluorination has been historically elusive.[8][9] Recent advances, however, have led to the development of copper-mediated fluoro-deamination methods that offer a milder, one-pot alternative to the Balz-Schiemann reaction.[10][11]
Principle and Mechanistic Insight
This approach modifies the diazotization step, typically using an alkyl nitrite like tert-butyl nitrite or amyl nitrite as the diazotizing agent in an organic solvent.[10] The in situ generated diazonium salt is then intercepted by a copper(I) or copper(II) species in the presence of a fluoride source. The mechanism is believed to involve a single-electron transfer from a Cu(I) species to the diazonium salt, generating an aryl radical, dinitrogen, and a Cu(II) species. The aryl radical can then be trapped by a fluoride ligand from the copper coordination sphere to form the C-F bond and regenerate the Cu(I) catalyst.[11] This method avoids the isolation of potentially explosive diazonium salts and often proceeds under much milder thermal conditions.
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-amino-5-methylbenzoic acid (1.51 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol, 10 mol%), and potassium fluoride (1.16 g, 20 mmol).
-
Add 20 mL of anhydrous DMF.
-
Diazotization & Fluorination: To the stirring suspension, add tert-butyl nitrite (1.8 mL, 15 mmol) dropwise via syringe over 10 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Esterification: After the reaction is complete, cool to room temperature and pour into 100 mL of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-fluoro-5-methylbenzoic acid.
-
The crude acid can then be esterified using the Fischer esterification protocol described in Methodology 1, Part B .
Methodology 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for C-F bond formation, but its success is highly dependent on the electronic nature of the substrate.[12][13]
Principle and Feasibility Analysis
The SNAr mechanism requires a leaving group (e.g., -Cl, -NO₂) on an aromatic ring that is significantly activated by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to it.[13] These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.
For the synthesis of this compound, a hypothetical SNAr precursor would be Methyl 3-chloro-5-methylbenzoate or Methyl 3-nitro-5-methylbenzoate. The substituents present are a methyl group (weakly electron-donating) and a methyl ester group (moderately electron-withdrawing). Crucially, the ester group is positioned meta to the leaving group, where it can only exert a weaker inductive effect and cannot participate in resonance stabilization of the Meisenheimer complex. Therefore, this substrate is not sufficiently activated for a standard SNAr reaction with a typical fluoride source like KF or CsF under practical conditions.[12]
Verdict: While SNAr is a vital fluorination strategy, it is not a viable or efficient route for this specific target molecule due to insufficient electronic activation of the aromatic ring. This highlights the importance of understanding mechanistic principles when selecting a synthetic strategy.
Comparative Performance Analysis
The choice of synthetic route depends on a balance of factors including yield, safety, cost, and scalability. The table below provides a semi-quantitative comparison of the viable methodologies discussed.
| Parameter | Methodology 1: Balz-Schiemann | Methodology 2: Cu-Mediated Sandmeyer |
| Overall Yield | Moderate (45-60% over 2 steps) | Moderate to Good (50-70% over 2 steps) |
| Number of Steps | 2 (Fluorination + Esterification) | 2 (One-pot Fluorination + Esterification) |
| Reaction Conditions | Harsh (0°C diazotization; high-temp decomposition) | Mild to Moderate (80°C) |
| Safety Concerns | High (Isolation of explosive diazonium salts) | Moderate (Use of alkyl nitrites) |
| Reagent Cost | Low to Moderate (HBF₄ is the main cost) | Moderate (Alkyl nitrite, Cu catalyst) |
| Scalability | Challenging (Thermal control of decomposition) | More amenable to scale-up |
| Green Chemistry | Poor (Use of strong acids, ether) | Fair (Avoids isolating hazardous intermediates) |
In-Depth Discussion
-
For Bench-Scale Synthesis: The Balz-Schiemann reaction (Methodology 1) is a classic for a reason. It is reliable and uses relatively inexpensive starting materials.[4] Its primary drawbacks are the safety risks associated with isolating and handling dry diazonium salts, which can be explosive, and the harsh thermal decomposition step.[3] This makes it less suitable for large-scale production but acceptable for experienced chemists in a research setting.
-
For Process Development and Scale-Up: The copper-mediated Sandmeyer-type reaction (Methodology 2) presents a more attractive profile for larger-scale synthesis.[11] By avoiding the isolation of the diazonium intermediate and operating under milder conditions, it offers a significantly improved safety profile. While the reagents (alkyl nitrites, copper salts) may be more expensive, the operational simplicity of a one-pot procedure and better thermal control make it more scalable and reproducible.
Conclusion and Recommendation
This guide has benchmarked two primary synthetic routes to this compound.
-
The classical Balz-Schiemann reaction followed by esterification remains a viable and well-established method for laboratory-scale synthesis, provided that appropriate safety precautions are strictly followed.
-
The modern copper-mediated fluoro-deamination offers a superior alternative, particularly for applications where safety, scalability, and milder conditions are prioritized. It represents a significant process improvement over the classical method.
-
Nucleophilic Aromatic Substitution (SNAr) was determined to be an unsuitable strategy for this specific target due to the lack of sufficient electronic activation on the aromatic ring.
For researchers and drug development professionals, the choice between these methods will be dictated by the scale of the synthesis and the available resources. For rapid, small-scale access to the material, the Balz-Schiemann route is adequate. However, for any work geared towards process development or pilot-scale production, investing in the optimization of a modern copper-mediated approach is highly recommended.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. grokipedia.com [grokipedia.com]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Economic analysis of different synthetic routes to fluorinated pharmaceuticals
An Economic Analysis of Different Synthetic Routes to Fluorinated Pharmaceuticals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Fluorine and the Economic Imperative
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Strategic fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups to optimize target binding.[2][3][4] These benefits, however, come at a cost. The synthesis of organofluorine compounds is often non-trivial, presenting unique challenges that can significantly inflate manufacturing expenses.[1][5]
The production costs for fluorinated drugs can be 3 to 5 times higher than their non-fluorinated counterparts, driven by the need for specialized equipment, hazardous reagents, and complex, often low-yielding reaction pathways.[5] For researchers, scientists, and drug development professionals, a thorough understanding of the economic landscape of fluorination chemistry is not merely an academic exercise—it is a critical component of designing commercially viable synthetic routes. This guide provides an in-depth economic analysis of the primary synthetic strategies for producing fluorinated pharmaceuticals, balancing chemical efficacy with process feasibility and financial prudence. We will dissect the costs, benefits, and hidden expenses associated with nucleophilic, electrophilic, and emerging fluorination technologies, grounded in field-proven insights and quantitative data.
Pillar 1: Nucleophilic Fluorination Routes
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻). This approach is often the first consideration for industrial-scale synthesis due to the relatively low cost of basic fluoride sources.
Inorganic Fluoride Salts (KF, CsF)
Potassium fluoride (KF) and cesium fluoride (CsF) are the most fundamental and cost-effective sources of nucleophilic fluoride.[6] They are typically used in halogen exchange (Halex) reactions, such as the conversion of aryl chlorides to aryl fluorides.
-
Economic Drivers: The primary advantage is the low bulk cost of the reagents. KF is exceptionally inexpensive, making it attractive for early-stage process development. CsF is more expensive but offers higher reactivity due to its greater solubility in organic solvents.
-
Causality of Experimental Choices: The choice between KF and CsF is often dictated by the reactivity of the substrate. For highly activated systems (e.g., aromatic rings with strong electron-withdrawing groups), the lower reactivity and cost of KF may suffice. For less reactive substrates, the higher cost of CsF is justified by improved reaction rates and yields, which can reduce overall processing time and downstream purification costs. The use of phase-transfer catalysts or polar aprotic solvents is essential to solubilize the fluoride salt and enhance its nucleophilicity, adding a moderate cost but significantly improving process efficiency.[6]
-
Hidden Costs & Limitations: These reactions often require high temperatures and long reaction times, increasing energy consumption. The low nucleophilicity and high basicity of fluoride salts can lead to side reactions, particularly elimination, which lowers yield and complicates purification. From a process standpoint, the heterogeneous nature of these reactions can pose challenges for scalability and process control.
Deoxyfluorination Reagents (DAST, Deoxo-Fluor®, PyFluor)
Deoxyfluorination, the conversion of alcohols to alkyl fluorides, is a vital transformation. Reagents like diethylaminosulfur trifluoride (DAST) and its derivatives are mainstays in this area.
-
Economic & Safety Analysis: DAST is a versatile and effective reagent but is notoriously hazardous; it is thermally unstable and can decompose explosively, rendering it unsuitable for large-scale industrial processes.[7][8][9] This operational risk translates to significant economic costs associated with specialized handling, safety protocols, and containment equipment.
-
The Value of Safer Alternatives: Deoxo-Fluor® was developed as a safer alternative with a higher decomposition temperature, though it still requires careful handling.[10] While more expensive than DAST on a per-kilogram basis, its improved safety profile can lead to overall cost savings by reducing the engineering controls required for safe manufacturing.[7][9] Newer reagents like PyFluor have emerged as low-cost, stable, and highly selective alternatives that minimize elimination side products, simplifying purification and improving overall process mass intensity.[7][8] The higher initial cost of an advanced reagent is often justified by a reduction in failed batches, simpler workups, and a safer operational environment.
Pillar 2: Electrophilic Fluorination Routes
Electrophilic fluorination utilizes reagents that deliver an "F⁺" equivalent to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring. This method is prized for its high selectivity and functional group tolerance, making it ideal for late-stage fluorination of complex molecules.[6]
N-F Reagents (Selectfluor®, NFSI)
Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are the workhorses of modern electrophilic fluorination.[9][11]
-
Economic Drivers: The primary economic consideration for N-F reagents is their high cost compared to simple fluoride salts.[1][12] Selectfluor, for instance, is a complex molecule requiring a multi-step synthesis, which is reflected in its price. Annually, around 25 tonnes of Selectfluor are used in the pharmaceutical industry, valued at approximately $7.5 million, highlighting its industrial importance despite the cost.[1]
-
Causality of Experimental Choices: The high cost of electrophilic reagents is justified by their exceptional performance in specific applications. They operate under mild conditions, exhibit broad functional group tolerance, and provide exquisite control over regioselectivity and stereoselectivity, which is often unachievable with nucleophilic methods.[11] For the synthesis of a high-value, complex API, the ability to introduce a fluorine atom cleanly in a late-stage intermediate without requiring extensive protecting group chemistry provides immense economic value. It shortens the overall synthetic sequence, simplifies purification, and ultimately increases the overall yield, offsetting the high reagent cost. NFSI is generally considered a milder and sometimes more selective reagent than Selectfluor and is soluble in a wider range of organic solvents.[9]
Comparative Data: Fluorinating Reagents
| Reagent | Type | Relative Cost | Key Advantages | Key Disadvantages |
| Potassium Fluoride (KF) | Nucleophilic | Very Low | Extremely low cost, suitable for activated systems. | Low reactivity, high temperatures, poor solubility. |
| DAST | Nucleophilic (Deoxy) | Medium | Effective for deoxyfluorination of diverse alcohols. | Thermally unstable, explosive hazard, not scalable.[7][8] |
| Deoxo-Fluor® | Nucleophilic (Deoxy) | High | Safer alternative to DAST with higher thermal stability.[10] | Expensive, still requires careful handling.[7] |
| PyFluor | Nucleophilic (Deoxy) | Medium-High | Stable, low-cost, high selectivity, minimizes side products.[7][8] | Newer reagent, less established on largest scales. |
| Selectfluor® | Electrophilic | Very High | Highly selective, mild conditions, easy to handle solid.[1][9] | High reagent cost, strong oxidizing potential. |
| NFSI | Electrophilic | Very High | Milder than Selectfluor, good selectivity, stable solid.[9][11] | High reagent cost. |
Pillar 3: Evaluating True Cost with Green Chemistry Metrics
A simple comparison of reagent prices is insufficient for a true economic analysis. A holistic view must account for waste generation, process efficiency, and environmental impact. Green chemistry metrics provide a quantitative framework for this assessment.[13][14]
-
Process Mass Intensity (PMI): PMI is a crucial metric, particularly in the pharmaceutical industry.[15][16] It is defined as the total mass of materials (raw materials, solvents, reagents) used to produce a specified mass of the final product.[17] A lower PMI indicates a more efficient and less wasteful process. PMI = (Total Mass Input in kg) / (Mass of Product in kg)
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor measures the kilograms of waste produced per kilogram of product.[14] It directly highlights waste streams, a significant cost driver in pharmaceutical manufacturing due to disposal expenses. E-Factor = (Total Waste in kg) / (Mass of Product in kg) = PMI - 1[18]
A "cheaper" reagent that leads to a low-yield reaction requiring multiple chromatographic purifications (high solvent usage) will result in a disastrously high PMI and E-Factor, making the process economically and environmentally unsustainable. For example, a direct fluorination process using elemental fluorine gas, while having a high atom economy, was shown to be highly favorable when assessed by PMI compared to traditional multi-step halogen exchange methods.[13][19]
Decision Workflow for Selecting a Fluorination Strategy
The selection of an optimal fluorination route requires a multi-faceted analysis of chemical, economic, and safety factors.
Caption: Decision workflow for selecting a fluorination strategy.
Case Study: The Synthesis of Sitagliptin (Januvia®)
The industrial synthesis of Sitagliptin, an anti-diabetic drug, is a landmark example of process optimization and green chemistry, showcasing the economic impact of synthetic route selection.[20] The target molecule contains a chiral β-amino acid moiety derived from a trifluorophenyl precursor. While the fluorine atoms are introduced via a starting material, the evolution of the key stereoselective reduction step provides a powerful analogy for process economics.
The first-generation process involved eight steps with an overall yield of 52%.[20] A later, optimized synthesis developed by Merck utilized a highly efficient rhodium-catalyzed asymmetric hydrogenation of an enamine.[21] This "green" synthesis dramatically improved the process by:
-
Reducing the number of steps.
-
Eliminating aqueous waste streams. [21]
-
Increasing the overall yield significantly.
This evolution underscores a critical principle: investing in more advanced (and often more expensive) technology, such as a specialized catalyst, can lead to exponential savings in overall manufacturing costs by improving yield, reducing waste, and simplifying operations.[20][22]
Economic Analysis: Generational Synthesis Comparison (Illustrative)
| Metric | First-Generation Route | Optimized "Green" Route | Economic Implication |
| Number of Steps | 8 | 4-5 | Reduced plant occupancy, labor, and energy costs. |
| Overall Yield | ~52% | >65% | Significantly more product from the same amount of starting material. |
| Key Technology | Asymmetric hydrogenation, Mitsunobu reaction | Rh-catalyzed asymmetric hydrogenation / Transaminase | Higher upfront catalyst cost is offset by massive efficiency gains. |
| Process Mass Intensity (PMI) | High (estimated >200) | Low (significantly reduced) | Drastic reduction in solvent purchasing and waste disposal costs.[21] |
| Waste Stream | Significant aqueous waste | Aqueous waste streams eliminated | Lower environmental impact and reduced costs for waste treatment.[21] |
Experimental Protocols: A Practical Comparison
To provide a tangible understanding of the operational differences, below are representative protocols for two common fluorination reactions.
Protocol 1: Electrophilic α-Fluorination of a β-Ketoester using Selectfluor®
This protocol is a self-validating system for assessing the efficacy of electrophilic fluorination on a common substrate.
-
Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (10 mmol, 1.0 eq) and anhydrous acetonitrile (40 mL).
-
Reagent Addition: Add Selectfluor® (1.1 eq, 11 mmol) to the solution in one portion at room temperature. The reagent is a non-hygroscopic, free-flowing solid, making it easy and safe to handle.[9]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The mild conditions are a key advantage, avoiding energy-intensive heating or cooling.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). The aqueous washes effectively remove the unreacted Selectfluor® and its byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary. The high selectivity minimizes byproduct formation, simplifying purification.
Protocol 2: Deoxyfluorination of a Secondary Alcohol using Deoxo-Fluor®
This protocol illustrates the more stringent requirements for handling deoxyfluorination reagents.
-
Setup: In an inert atmosphere (e.g., a nitrogen-filled glovebox), equip a dry flask made of a chemically resistant polymer (e.g., FEP) or a siliconized glass flask with a magnetic stir bar. Causality: Deoxyfluorination reagents can react with standard borosilicate glass, generating HF.
-
Initial Solution: Add the secondary alcohol (5 mmol, 1.0 eq) and anhydrous dichloromethane (25 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq, 6 mmol) to the cooled solution dropwise via syringe. Causality: The slow, cold addition is critical to control the exothermic reaction and prevent thermal runaway.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC or GC-MS.
-
Quenching: Carefully and slowly quench the reaction at 0 °C by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes unreacted reagent and acidic byproducts. This step can be highly exothermic and must be performed with caution.
-
Isolation: Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purification by column chromatography is almost always necessary to remove elimination byproducts and other impurities.
Conclusion and Future Outlook
The economic analysis of synthetic routes to fluorinated pharmaceuticals is a complex but essential discipline. While inexpensive nucleophilic reagents like KF have their place in large-scale manufacturing of simple building blocks, the industry trend is moving towards more sophisticated, albeit more expensive, reagents and catalysts. Electrophilic reagents like Selectfluor® and safer deoxyfluorination agents like PyFluor provide unparalleled selectivity and safety, which translates into significant downstream economic benefits through higher yields, fewer side products, and simplified purifications.
Looking forward, the greatest economic and environmental gains will likely come from emerging technologies. Flow chemistry offers a way to safely handle hazardous reagents like elemental fluorine on a large scale, while catalytic C-H fluorination promises to drastically shorten synthetic routes by eliminating the need for pre-functionalized substrates.[1] As the pharmaceutical industry faces increasing pressure to reduce costs and improve sustainability, the adoption of processes with low Process Mass Intensity will be the ultimate economic driver.[23] The most successful drug development programs will be those that integrate a rigorous economic and environmental analysis from the earliest stages of route design.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Simpler fluorine chemistry [soci.org]
- 11. mdpi.com [mdpi.com]
- 12. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00402K [pubs.rsc.org]
- 14. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 15. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Sitagliptin manufacture: a compelling tale of green chemistry, process intensification, and industrial asymmetric catalysis (2011) | Aman A. Desai | 197 Citations [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. archivemarketresearch.com [archivemarketresearch.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 3-fluoro-5-methylbenzoate
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the disposal of methyl 3-fluoro-5-methylbenzoate, a halogenated aromatic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, emphasizing the causality behind each step to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Before any disposal procedure begins, a thorough understanding of the chemical's hazards is essential. This compound belongs to the class of halogenated aromatic compounds, which necessitates specific handling and disposal protocols.[1] While detailed toxicological data for this specific compound is not extensively published, we can infer its likely hazard profile from structurally similar chemicals and general principles of halogenated organics.
Key Hazards:
-
Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation.[2]
-
Toxicity: May be harmful if swallowed or inhaled.[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require disposal as hazardous waste to prevent contamination.[1]
All laboratory personnel must have access to and be familiar with the Safety Data Sheet (SDS) for any chemical they handle.[3] The SDS provides comprehensive information on hazards, handling, storage, and emergency measures.
Table 1: Properties and Hazards of Structurally Similar Compounds
| Property | Information (Inferred from related compounds) | Source(s) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Appearance | Likely a solid or liquid at room temperature | |
| Class | Halogenated Aromatic Ester | [1] |
| Primary Disposal Route | Hazardous Waste (Halogenated Organic Stream) | [1][4] |
Core Principles for Disposal
The disposal of any laboratory chemical is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates the "cradle to grave" management of hazardous materials.[5][6] The following principles are foundational for compliance and safety.
Waste Minimization
The most effective disposal strategy begins with generating less waste. This can be achieved by:
-
Ordering only the necessary quantities of chemicals for your experiments.[7]
-
Maintaining a clear inventory to avoid purchasing duplicates.[7]
-
Designing experiments to use smaller scales where feasible.[7]
Segregation is Critical
Proper segregation is the most important step in a laboratory waste management program.[8][9] Due to its chemical structure, this compound must be disposed of in a designated "Halogenated Organic Waste" stream.[1][4][10]
Why Segregate?
-
Safety: Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.[11] For instance, mixing halogenated solvents with certain reactive wastes can be dangerous.
-
Compliance & Cost: Disposal facilities use different processes for different waste types. Halogenated waste often requires high-temperature incineration.[12] Mixing it with non-halogenated waste contaminates the entire container, significantly increasing disposal costs and regulatory complexity.[12]
-
Environmental Protection: Proper segregation ensures that chemical waste is treated in the most environmentally sound manner.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of this compound.
Step 1: Don Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE.
-
Safety Goggles: Protects against splashes.
-
Lab Coat: Provides a barrier against spills.
-
Nitrile Gloves: Chemically resistant gloves are essential. Always check the manufacturer's compatibility chart for the specific chemical.[4][12]
Step 2: Prepare the Waste Container
The integrity of the waste container is crucial to prevent leaks and ensure safety.
-
Select a Compatible Container: Use a container designated by your institution's Environmental Health & Safety (EHS) department, typically a high-density polyethylene (HDPE) carboy or a chemically resistant bottle.[7][12] The container must be free from damage and have a secure, leak-proof cap.[13]
-
Ensure Cleanliness: The container should be clean and dry before the first addition of waste.
Step 3: Label the Container
Proper labeling is a regulatory requirement and essential for safety.[7] As soon as the first drop of waste is added, the container must be labeled.
-
Use the Official Label: Affix a "Hazardous Waste" tag provided by your EHS office.[12]
-
List all Contents: Clearly write the full chemical name, "this compound," and its concentration or percentage.[11] If it is part of a mixture, every component must be listed.[11]
-
Avoid Abbreviations: Do not use chemical formulas or abbreviations.
Step 4: Transfer the Waste
-
Work in a Ventilated Area: All waste transfers should be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[1][4]
-
Use a Funnel: Use a designated waste funnel to prevent spills.
-
Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[5][7][11] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Caption: Disposal workflow for this compound.
Step 5: Store in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA, which is a location at or near the point of generation.[7][11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[13]
-
Segregation: Within the SAA, ensure that incompatible waste streams (e.g., acids and bases) are physically separated.[11]
Step 6: Arrange for Final Disposal
Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, though institutional policies may be stricter), arrange for its removal.[11]
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS office.[1]
-
Documentation: Ensure all paperwork is completed accurately.
Emergency Procedures: Spills and Exposures
In the event of a spill, your immediate response should prioritize safety.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and alert others.
-
Contain: For small spills, use a chemical spill kit with an appropriate absorbent material.
-
Clean-Up: Collect the absorbent material and contaminated items (e.g., gloves) in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.[12]
-
Report: Always report spills to your laboratory supervisor and the EHS office.
In case of personal exposure, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]
By adhering to this structured and well-reasoned protocol, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. uakron.edu [uakron.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-fluoro-5-methylbenzoate
This guide provides an in-depth operational plan for the safe handling and disposal of Methyl 3-fluoro-5-methylbenzoate. As direct safety data for this specific compound is not extensively published, our recommendations are expertly synthesized from the hazard profiles of structurally analogous compounds, including various fluorinated benzoic acids and methyl esters. This approach ensures a conservative and robust safety protocol, upholding the highest standards of laboratory practice.
Immediate Safety Briefing: Hazard Profile
This compound is a halogenated aromatic ester. Based on data from similar molecules, it should be handled with caution, assuming it presents the following primary hazards:
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[1][5]
These hazards necessitate a multi-layered Personal Protective Equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.
The 'Why': Rationale for PPE Selection
Understanding the causality behind each piece of PPE is critical for ensuring compliance and safety. The selection is not arbitrary; it is a direct response to the chemical's specific threats.
-
Eye and Face Protection: The potential for irreversible eye damage from even a minor splash is the most acute risk.[3] Standard safety glasses are insufficient as they do not protect from splashes from all angles.[6] Chemical splash goggles that form a seal around the eyes are the minimum requirement.
-
Hand Protection: As a potential skin irritant, direct dermal contact must be avoided.[1][2] The selection of glove material is based on resistance to esters and halogenated hydrocarbons to prevent permeation and degradation.
-
Body Protection: A standard lab coat is designed to protect against incidental splashes and spills, preventing the chemical from contaminating personal clothing and reaching the skin.
-
Respiratory Protection: To mitigate the risk of respiratory tract irritation, engineering controls (i.e., a chemical fume hood) are the primary line of defense.[7][8] PPE in the form of a respirator is a secondary measure for emergencies or when engineering controls are not feasible.
Core PPE & Engineering Controls
This table summarizes the essential equipment for handling this compound.
| Protection Type | Specification | Rationale & Notes |
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of the chemical, including weighing, transferring, and preparing solutions, must be performed inside a fume hood to control vapor and aerosol exposure. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Must be worn at all times in the lab. A face shield should be worn over goggles when there is a significant risk of splashing (e.g., large volume transfers).[9] |
| Hand Protection | Nitrile Gloves (for incidental contact) | Suitable for short-duration tasks with minimal splash risk. Inspect gloves for tears before use.[6] |
| Butyl or Fluoro-elastomer (Viton™) Gloves | Required for extended handling, working with larger quantities, or when immersing hands. These materials offer superior resistance to esters and aromatic solvents.[6][9][10] | |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned with sleeves rolled down to provide maximum coverage. |
| Footwear | Closed-toe Shoes | Leather or other chemically-resistant material is recommended. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict procedural workflow is paramount for safety. The following steps provide a self-validating system for handling this compound.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step 1: Pre-Handling Protocol
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Don PPE: Put on protective equipment in the following order:
-
Lab Coat (fully buttoned).
-
Chemical Splash Goggles.
-
Appropriate Gloves (e.g., Butyl for extended use). Ensure gloves overlap the cuffs of the lab coat.
-
Step 2: Safe Handling Protocol
-
Work Within the Hood: Conduct all manipulations at least 6 inches inside the plane of the fume hood sash.
-
Avoid Contamination: Use dedicated spatulas and glassware. Never handle personal items (pens, notebooks, phones) with gloved hands.
-
Keep Containers Closed: When not in use, ensure the primary container for this compound is tightly sealed.
Step 3: Post-Handling & Decontamination
-
Segregate Waste: All materials contaminated with the chemical, including disposable pipettes and wipes, must be placed in a designated, sealed hazardous waste container.
-
Doff PPE: Remove PPE in a manner that prevents self-contamination. The sequence is critical:
-
Gloves: Remove first using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Goggles: Remove last by handling the strap, not the front.
-
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing work and removing all PPE.[5][11]
Emergency Procedures & Disposal Plan
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]
Disposal Plan
-
Chemical Waste: Unused this compound and reaction byproducts must be collected in a clearly labeled, sealed container designated for halogenated organic waste.
-
Contaminated Materials: All disposable items, such as gloves, bench paper, and wipes that have come into contact with the chemical, must be disposed of in the same solid hazardous waste stream.
-
Regulatory Compliance: All waste disposal must be conducted through your institution's Environmental Health & Safety (EHS) office and in accordance with all local and national regulations.[3][5] Never pour chemical waste down the drain.[4]
References
- 1. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-FLUORO-5-METHYLBENZOIC ACID | 518070-19-4 [amp.chemicalbook.com]
- 3. shell.com.au [shell.com.au]
- 4. capotchem.cn [capotchem.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
